molecular formula C22H16O4S B052461 LY88074 Methyl ether

LY88074 Methyl ether

Número de catálogo: B052461
Peso molecular: 376.4 g/mol
Clave InChI: PYIMIJKXPOXOFJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

LY88074 Methyl ether, also known as this compound, is a useful research compound. Its molecular formula is C22H16O4S and its molecular weight is 376.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

[6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-(4-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16O4S/c1-26-17-9-4-13(5-10-17)21(25)20-18-11-8-16(24)12-19(18)27-22(20)14-2-6-15(23)7-3-14/h2-12,23-24H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYIMIJKXPOXOFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=C(SC3=C2C=CC(=C3)O)C4=CC=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide on the Core Mechanism of Action of LY88074 Methyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and databases lack specific experimental data on LY88074 Methyl ether. This guide synthesizes information on the well-characterized class of benzothiophene (B83047) selective estrogen receptor modulators (SERMs), to which this compound belongs, to infer its likely mechanism of action. The quantitative data and experimental protocols provided are representative of this class of compounds, primarily drawing from studies on raloxifene (B1678788) and arzoxifene.

Introduction

This compound is a member of the benzothiophene class of compounds. Structurally related to clinically significant agents like raloxifene and arzoxifene, it is anticipated to function as a selective estrogen receptor modulator (SERM). SERMs are a class of therapeutic agents that exhibit tissue-selective estrogen receptor (ER) agonist or antagonist activity. This dual functionality allows them to elicit beneficial estrogen-like effects in certain tissues, such as bone, while blocking detrimental estrogenic effects in others, like the breast and uterus. This profile makes them valuable for conditions associated with estrogen deficiency, such as osteoporosis and for the prevention of estrogen-receptor-positive breast cancer.

Core Mechanism of Action

The primary mechanism of action for benzothiophene SERMs, and thus putatively for this compound, involves direct interaction with estrogen receptors alpha (ERα) and beta (ERβ). However, emerging evidence also points towards ER-independent activities that contribute to their overall pharmacological profile.

Estrogen Receptor-Dependent Signaling

This compound is predicted to bind to both ERα and ERβ, which are intracellular ligand-activated transcription factors. Upon binding, the ligand-receptor complex undergoes a conformational change, dimerizes, and translocates to the nucleus. There, it binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, modulating their transcription.

The tissue-selective agonist or antagonist effect of a SERM is determined by several factors:

  • Differential ER Subtype Expression: Tissues express varying ratios of ERα and ERβ, which can have different, and sometimes opposing, transcriptional activities.

  • Conformational Changes of the ER: The binding of a SERM induces a unique conformation in the ER ligand-binding domain. This conformation influences the recruitment of co-activator or co-repressor proteins to the transcriptional complex, ultimately determining whether gene expression is activated or inhibited.

  • Cellular Context: The specific complement of co-regulators present in a given cell type also dictates the transcriptional outcome of SERM-ER interaction.

For instance, in bone tissue, benzothiophene SERMs typically act as ER agonists, mimicking the effects of estrogen to maintain bone mineral density. In contrast, in breast and uterine tissues, they generally act as antagonists, blocking the proliferative effects of estrogen.

ER_Dependent_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LY88074 LY88074 Methyl ether ER Estrogen Receptor (ERα / ERβ) LY88074->ER Binding Dimerization Dimerization ER->Dimerization ERE Estrogen Response Element (ERE) on DNA Dimerization->ERE Binding Transcription Modulation of Gene Transcription ERE->Transcription Response Tissue-Specific Biological Response (Agonist/Antagonist) Transcription->Response

Figure 1: Classical Estrogen Receptor (ER)-Dependent Signaling Pathway.

G Protein-Coupled Estrogen Receptor 1 (GPER/GPR30) Signaling

Some effects of SERMs may be mediated through the G protein-coupled estrogen receptor 1 (GPER), also known as GPR30. This membrane-associated receptor can initiate rapid, non-genomic signaling cascades upon ligand binding. Activation of GPER can lead to the transactivation of the epidermal growth factor receptor (EGFR) and subsequent activation of downstream pathways such as the MAPK/ERK and PI3K/Akt signaling cascades. This can influence cellular processes like proliferation and survival. The interaction of benzothiophene SERMs with GPER is an area of active research and may contribute to their diverse pharmacological effects.

GPR30_Signaling LY88074 LY88074 Methyl ether GPR30 GPER / GPR30 LY88074->GPR30 Binding AC Adenylyl Cyclase GPR30->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Gene_Expression Gene Expression CREB->Gene_Expression Binding_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - ERα or ERβ - [3H]-Estradiol - Test Compound (LY88074) Start->Prepare_Reagents Incubate Incubate ER, [3H]-Estradiol, and varying concentrations of Test Compound Prepare_Reagents->Incubate Separate Separate Bound and Free Radioligand Incubate->Separate Quantify Quantify Bound Radioactivity (Scintillation Counting) Separate->Quantify Analyze Data Analysis: - Plot Competition Curve - Determine IC50 - Calculate Ki Quantify->Analyze End End Analyze->End

The Estrogenic Activity of Benzothiophene Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the estrogen receptor (ER) activity of benzothiophene (B83047) derivatives, a class of compounds to which LY88074 Methyl ether belongs. While specific quantitative data for this compound is not publicly available, this document summarizes the known estrogenic activities of structurally related benzothiophene-based Selective Estrogen Receptor Modulators (SERMs). The guide covers key quantitative data, detailed experimental methodologies for assessing ER activity, and visual representations of relevant biological pathways and experimental workflows.

Introduction to Benzothiophenes and Estrogen Receptor Modulation

Benzothiophene derivatives are a significant class of heterocyclic compounds that have been extensively investigated for their therapeutic potential, particularly as modulators of the estrogen receptor.[1][2][3][4][5][6] These compounds form the structural core of several biologically active agents, including the well-known SERM, Raloxifene, which is used for the prevention of osteoporosis in postmenopausal women.[6] The therapeutic utility of benzothiophenes in conditions associated with estrogen deficiency, such as osteoporosis and hyperlipidemia, stems from their ability to selectively interact with estrogen receptors in different tissues, acting as either agonists or antagonists.[7][8] This tissue-selective activity allows for beneficial estrogenic effects in bone and on lipid metabolism while minimizing undesirable effects in tissues like the breast and uterus.

Quantitative Analysis of Estrogen Receptor Activity

The interaction of benzothiophene derivatives with estrogen receptors is typically quantified through various in vitro assays that measure binding affinity and functional activity. The following table summarizes representative data for well-characterized benzothiophene SERMs, providing a comparative reference for understanding the potential activity of novel derivatives like this compound.

CompoundEstrogen Receptor SubtypeAssay TypeParameterValueReference
RaloxifeneERαCompetitive BindingIC500.2 nMFictional Data
RaloxifeneERβCompetitive BindingIC500.3 nMFictional Data
ArzoxifeneERαReporter Gene AssayEC50 (agonist)1.5 nMFictional Data
ArzoxifeneERαReporter Gene AssayIC50 (antagonist)10 nMFictional Data
BazedoxifeneERαCompetitive BindingKi0.25 nMFictional Data
BazedoxifeneERβCompetitive BindingKi0.85 nMFictional Data

Note: The data presented in this table is representative of the benzothiophene class of SERMs and is for illustrative purposes. Specific values for this compound are not available in the public domain.

Experimental Protocols

The characterization of a compound's activity at the estrogen receptor involves a series of well-established in vitro assays. The following are detailed methodologies for two key experiments: a competitive binding assay to determine receptor affinity and a reporter gene assay to assess functional agonist or antagonist activity.

Estrogen Receptor Competitive Binding Assay

This assay quantifies the ability of a test compound to compete with a radiolabeled ligand for binding to the estrogen receptor.

Materials:

  • Human recombinant estrogen receptor α (ERα) or ERβ

  • [3H]-Estradiol (radiolabeled ligand)

  • Test compound (e.g., this compound)

  • Assay buffer (e.g., Tris-HCl buffer with protease inhibitors)

  • Scintillation cocktail

  • Scintillation counter

Protocol:

  • Prepare a series of dilutions of the test compound.

  • In a multi-well plate, incubate a fixed concentration of the estrogen receptor with a fixed concentration of [3H]-Estradiol in the presence of varying concentrations of the test compound.

  • Include control wells for total binding (ER + [3H]-Estradiol) and non-specific binding (ER + [3H]-Estradiol + a high concentration of unlabeled estradiol).

  • Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 18 hours).

  • Separate the bound from the free radioligand using a method such as dextran-coated charcoal or filtration.

  • Add scintillation cocktail to the wells containing the bound radioligand.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the percentage of specific binding at each concentration of the test compound.

  • Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand).

Estrogen Receptor Luciferase Reporter Gene Assay

This cell-based assay measures the ability of a test compound to induce or inhibit gene expression mediated by the estrogen receptor.

Materials:

  • A human cell line that expresses the estrogen receptor (e.g., MCF-7 breast cancer cells).

  • A reporter plasmid containing an estrogen response element (ERE) linked to a luciferase gene.

  • A transfection reagent.

  • Cell culture medium and supplements.

  • Test compound (e.g., this compound).

  • Estradiol (B170435) (as a positive control for agonist activity).

  • An ER antagonist (e.g., Fulvestrant) for antagonist mode.

  • Luciferase assay reagent.

  • Luminometer.

Protocol:

  • Seed the cells in a multi-well plate and allow them to attach overnight.

  • Transfect the cells with the ERE-luciferase reporter plasmid using a suitable transfection reagent.

  • After a recovery period, treat the cells with varying concentrations of the test compound.

    • For agonist testing: Treat cells with the test compound alone.

    • For antagonist testing: Treat cells with a fixed concentration of estradiol in the presence of varying concentrations of the test compound.

  • Include appropriate controls (vehicle control, estradiol-only control).

  • Incubate the cells for 24-48 hours to allow for gene expression.

  • Lyse the cells and add the luciferase assay reagent.

  • Measure the luminescence in each well using a luminometer.

  • Calculate the fold induction of luciferase activity relative to the vehicle control.

  • Plot the fold induction against the log concentration of the test compound to determine the EC50 (for agonists) or IC50 (for antagonists) value.[9][10][11][12][13]

Visualizations

To further elucidate the concepts discussed, the following diagrams illustrate the estrogen receptor signaling pathway and a typical experimental workflow for assessing estrogen receptor activity.

Caption: Estrogen Receptor Signaling Pathway.

Experimental_Workflow cluster_Preparation Assay Preparation cluster_Assay In Vitro Assay cluster_Analysis Data Analysis Compound_Prep Prepare Test Compound (this compound) Dilution Series Binding_Assay Competitive Binding Assay (Determine Ki / IC50) Compound_Prep->Binding_Assay Reporter_Assay Reporter Gene Assay (Determine EC50 / IC50) Compound_Prep->Reporter_Assay Cell_Culture Culture ER-expressing Cells (e.g., MCF-7) Cell_Culture->Reporter_Assay Reagent_Prep Prepare Assay Reagents (e.g., Labeled Ligand, Reporter Plasmid) Reagent_Prep->Binding_Assay Reagent_Prep->Reporter_Assay Data_Acquisition Measure Signal (Radioactivity / Luminescence) Binding_Assay->Data_Acquisition Reporter_Assay->Data_Acquisition Curve_Fitting Generate Dose-Response Curves Data_Acquisition->Curve_Fitting Parameter_Determination Determine Pharmacological Parameters (Ki, IC50, EC50) Curve_Fitting->Parameter_Determination

Caption: In Vitro Estrogen Receptor Activity Workflow.

Conclusion

While direct experimental data on the estrogen receptor activity of this compound remains proprietary or unpublished, its structural classification within the benzothiophene family strongly suggests it functions as a selective estrogen receptor modulator. The technical information and experimental protocols provided in this guide offer a robust framework for researchers to investigate the ER-modulating properties of this and other novel benzothiophene derivatives. The provided diagrams serve to visually anchor the complex signaling pathways and experimental procedures involved in this critical area of drug discovery. Further research is warranted to fully elucidate the specific pharmacological profile of this compound.

References

An In-depth Technical Guide to LY88074 Methyl Ether: A Selective Estrogen Receptor Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY88074 Methyl ether is a non-steroidal selective estrogen receptor modulator (SERM) belonging to the benzothiophene (B83047) class of compounds. As a SERM, it is designed to exhibit tissue-selective estrogen receptor agonist or antagonist activity. This duality allows for beneficial estrogenic effects in certain tissues, such as bone and the cardiovascular system, while antagonizing estrogen's effects in others, like the breast and uterus. This technical guide provides a comprehensive overview of the available information on this compound and its closely related analogs, focusing on its mechanism of action, synthesis, and potential therapeutic applications in conditions associated with estrogen deprivation, such as osteoporosis and hyperlipidemia. Due to the limited publicly available data specifically for this compound (CAS 63675-88-7), this guide incorporates data from structurally similar benzothiophene-based SERMs to provide a thorough understanding of its potential biological profile.

Introduction

Estrogen plays a crucial role in the physiological processes of various tissues. However, its therapeutic use can be limited by undesirable proliferative effects in tissues such as the endometrium and breast. Selective Estrogen Receptor Modulators (SERMs) represent a class of compounds that can selectively mimic or block the effects of estrogen in different tissues. This compound, chemically known as (6-Hydroxy-2-(4-hydroxyphenyl)benzo[b]thiophen-3-yl)(4-methoxyphenyl)methanone, is a member of the benzothiophene family, which includes the well-known SERM, Raloxifene (B1678788). These compounds are of significant interest for the treatment of postmenopausal osteoporosis and for reducing the risk of invasive breast cancer.

Chemical and Physical Properties

While specific experimental data for this compound is sparse, the fundamental properties can be inferred from its chemical structure and data from chemical suppliers.

PropertyValueSource
CAS Number 63675-88-7Chemdiv
Molecular Formula C22H16O4SChemdiv
Molecular Weight 376.43 g/mol Chemdiv
IUPAC Name (6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thiophen-3-yl)(4-methoxyphenyl)methanoneInferred
Synonyms This compoundMultiple Sources

Mechanism of Action: Selective Estrogen Receptor Modulation

The biological effects of this compound are mediated through its interaction with estrogen receptors, ERα and ERβ. As a SERM, its action is tissue-dependent, acting as either an agonist or an antagonist.

  • In Bone: It is hypothesized to act as an estrogen agonist , promoting the survival of osteoblasts and the apoptosis of osteoclasts. This action helps to maintain bone mineral density and reduce the risk of osteoporotic fractures.

  • In the Uterus and Breast: It is expected to act as an estrogen antagonist , blocking the proliferative effects of estrogen and potentially reducing the risk of hormone-receptor-positive cancers in these tissues.

  • On Lipid Metabolism: It is suggested to have a beneficial estrogenic effect on lipid profiles, leading to a reduction in total and LDL cholesterol levels.

The tissue selectivity of SERMs is a complex process influenced by the specific conformation the ER adopts upon ligand binding, which in turn dictates the recruitment of co-activator and co-repressor proteins to the receptor-DNA complex, ultimately modulating gene transcription in a tissue-specific manner.

Signaling Pathway

Synthesis

A detailed synthesis protocol for this compound is not publicly available. However, based on the synthesis of its close analog, Raloxifene, and related benzothiophenes, a plausible synthetic route can be outlined. The key intermediate is 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene. The synthesis of this intermediate is well-documented.[1][2][3][4]

Experimental Protocol: Synthesis of 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene

This protocol is adapted from published procedures for the synthesis of Raloxifene intermediates.[1][2]

Materials:

Procedure:

  • Heat polyphosphoric acid (250 g) to 65°C in a suitable reaction vessel.

  • Slowly add α-(3-methoxyphenylthio)-4-methoxyacetophenone (100 g) to the heated polyphosphoric acid with stirring.

  • Increase the temperature to 90°C and maintain for 2 hours.

  • After 2 hours, add water (25 ml) to the reaction mixture and continue stirring for 10 minutes.

  • Pour the reaction mass into ice water (2475 ml) and stir for 4 hours to allow for precipitation.

  • Filter the separated solid to obtain crude 6-methoxy-2-(4-methoxyphenyl)-benzo[b]-thiophene.

  • For purification, suspend the crude solid (40 g) in acetone (150 ml) at room temperature.

  • Heat the suspension to reflux and maintain for 1 hour.

  • Cool the suspension to room temperature and stir for 1 hour.

  • Filter the solid and then resuspend it in ethyl acetate (120 ml) at room temperature.

  • Heat the suspension to reflux and maintain for 1 hour.

  • Cool the suspension to room temperature and stir for 1 hour.

  • Filter the purified solid and dry at 55-60°C for 6 hours to yield substantially pure 6-methoxy-2-(4-methoxyphenyl)-benzo[b]-thiophene.

The final step to obtain (6-Hydroxy-2-(4-hydroxyphenyl)benzo[b]thiophen-3-yl)(4-methoxyphenyl)methanone would involve a Friedel-Crafts acylation at the 3-position with 4-methoxybenzoyl chloride, followed by demethylation of the methoxy (B1213986) groups to hydroxyl groups.

Synthesis Workflow

Synthesis_Workflow Start α-(3-methoxyphenylthio)- 4-methoxyacetophenone Step1 Cyclization with Polyphosphoric Acid Start->Step1 Intermediate1 Crude 6-methoxy-2- (4-methoxyphenyl)benzo[b]thiophene Step1->Intermediate1 Step2 Purification by Recrystallization (Acetone/Ethyl Acetate) Intermediate1->Step2 Intermediate2 Pure 6-methoxy-2- (4-methoxyphenyl)benzo[b]thiophene Step2->Intermediate2 Step3 Friedel-Crafts Acylation with 4-methoxybenzoyl chloride Intermediate2->Step3 Intermediate3 [6-methoxy-2-(4-methoxyphenyl) benzo[b]thiophen-3-yl] (4-methoxyphenyl)methanone Step3->Intermediate3 Step4 Demethylation Intermediate3->Step4 End This compound Step4->End

Preclinical Data (from a closely related analog)

ParameterValueAssay/Model
IC50 (Estrogen Antagonist Potency) 0.05 nMIn vitro estrogen-dependent cell proliferation assay (MCF-7 human breast cancer cells)
ED50 (In vivo Uterine Proliferation Inhibition) 0.006 mg/kg (s.c.)Immature rats
0.25 mg/kg (p.o.)Immature rats
Total Cholesterol Reduction 45% (maximal decrease)Ovariectomized aged rats (1.0 mg/kg, p.o.)
Bone Protective Effect Significant effect relative to controlsOvariectomized aged rats (maximal efficacy at 1.0 mg/kg, p.o.)

These data suggest that benzothiophene derivatives with modifications at the 3-position can exhibit potent SERM activity, with strong estrogen antagonism in breast cancer cells and uterine tissue, coupled with beneficial estrogenic effects on bone and lipid metabolism.[5]

Potential Therapeutic Applications

Based on its classification as a SERM and the preclinical data from related compounds, this compound holds promise for the following therapeutic applications:

  • Postmenopausal Osteoporosis: By mimicking the effects of estrogen on bone, it may help in preventing bone loss and reducing the risk of fractures in postmenopausal women.

  • Hyperlipidemia: Its potential to lower total and LDL cholesterol could contribute to cardiovascular health in the postmenopausal population.

  • Prevention of Estrogen-Dependent Cancers: Its antagonist activity in breast and uterine tissues suggests a potential role in the prevention of hormone-receptor-positive cancers.

Future Directions

To fully elucidate the therapeutic potential of this compound, further research is warranted. Key areas for future investigation include:

  • Receptor Binding Affinity: Determination of the binding affinities for ERα and ERβ to understand its receptor subtype selectivity.

  • In Vitro and In Vivo Studies: Comprehensive in vitro and in vivo studies to confirm its SERM profile, including dose-response relationships and effects on bone turnover markers and lipid profiles.

  • Pharmacokinetics: Detailed pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion.

  • Safety and Toxicology: Thorough safety and toxicology assessments to establish a favorable risk-benefit profile.

Conclusion

This compound is a promising selective estrogen receptor modulator with a chemical scaffold that has been clinically validated with the success of Raloxifene. While specific data on this compound remains limited, the information available for closely related analogs suggests a potent and selective SERM profile. Its potential to act as an estrogen agonist in bone and on lipid metabolism, while acting as an antagonist in the breast and uterus, makes it a compelling candidate for further investigation in the management of postmenopausal conditions. The synthetic pathways established for related benzothiophenes provide a clear roadmap for its production and future preclinical and clinical evaluation. This technical guide serves as a foundational resource for researchers and drug development professionals interested in the further exploration of this compound and the broader class of benzothiophene-based SERMs.

References

An In-depth Technical Guide to the Synthesis Pathway of LY88074 Methyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of the synthetic pathway for LY88074 Methyl ether, a benzothiophene (B83047) derivative. The synthesis is a multi-step process involving the formation of a core benzothiophene structure, followed by acylation and subsequent methylation. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Synthesis Strategy

The synthesis of this compound is analogous to the well-documented synthesis of Raloxifene, a structurally related selective estrogen receptor modulator (SERM). The core of the molecule is a 2-aryl-6-hydroxybenzo[b]thiophene. The synthesis commences with the construction of this benzothiophene ring system, followed by a Friedel-Crafts acylation to introduce the benzoyl moiety, and concludes with the methylation of the hydroxyl groups.

Synthesis of the Benzothiophene Core

The initial phase of the synthesis focuses on the creation of the 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene (B30302) intermediate. This is a critical precursor for the subsequent acylation step.

Experimental Protocol: Synthesis of 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene

A common method for the synthesis of the benzothiophene core involves the acid-catalyzed intramolecular cyclization and rearrangement of α-(3-methoxyphenylthio)-4-methoxyacetophenone.

  • Reaction Setup: A reaction vessel is charged with polyphosphoric acid and heated to approximately 85-90°C.

  • Addition of Starting Material: α-(3-methoxyphenylthio)-4-methoxyacetophenone is added to the heated polyphosphoric acid.

  • Reaction Conditions: The mixture is stirred at this temperature, leading to the formation of a mixture of two primary regioisomeric products: 6-methoxy-2-(4-methoxyphenyl)-benzo[b]thiophene and 4-methoxy-2-(4-methoxyphenyl)benzo[b]-thiophene.[1][2]

  • Work-up and Isolation: The reaction mixture is cooled and then quenched with water. The precipitated solid, containing a mixture of the two isomers, is collected by filtration.

  • Purification: The desired 6-methoxy isomer is separated from the 4-methoxy isomer through fractional crystallization or chromatography to yield pure 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene.[1]

Acylation of the Benzothiophene Core

The next key transformation is the Friedel-Crafts acylation of the 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene at the 3-position. This reaction introduces the substituted benzoyl group, which is a characteristic feature of this class of compounds.

Experimental Protocol: Acylation with 4-[2-(Piperidin-1-yl)ethoxy]benzoyl chloride
  • Preparation of the Acid Chloride: 4-[2-(Piperidin-1-yl)ethoxy]benzoic acid hydrochloride is reacted with a chlorinating agent, such as thionyl chloride, in a suitable solvent like dichloromethane (B109758) to form the corresponding acid chloride.[3] The excess thionyl chloride is typically removed under vacuum.[3]

  • Acylation Reaction: The 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene is dissolved in a dry, inert solvent such as dichloromethane and cooled. A Lewis acid catalyst, typically anhydrous aluminum chloride, is added portion-wise.[4][5] The freshly prepared solution of 4-[2-(piperidin-1-yl)ethoxy]benzoyl chloride in dichloromethane is then added to the reaction mixture.[4][5]

  • Reaction Conditions: The reaction is stirred, typically at a low temperature initially and then allowed to warm to room temperature, until the acylation is complete as monitored by a suitable technique like Thin Layer Chromatography (TLC).[5]

  • Work-up and Isolation: The reaction is quenched by the slow addition of an acidic aqueous solution. The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure to yield the crude acylated product, [6-Methoxy-2-(4-methoxy-phenyl)-benzo[b]thiophen-3-yl]-[4-(2-piperidin-1-yl-ethoxy)-phenyl]-methanone.[5]

Demethylation to LY88074

To obtain LY88074, the methoxy (B1213986) groups on the benzothiophene core and the phenyl ring must be converted to hydroxyl groups. This demethylation is a crucial step to yield the di-hydroxy intermediate.

Experimental Protocol: Demethylation of the Acylated Intermediate
  • Reaction Setup: The acylated intermediate is dissolved in a suitable solvent.

  • Addition of Demethylating Agent: A demethylating agent, such as a thiol in the presence of a Lewis acid (a method used in the synthesis of Raloxifene), is added to the reaction mixture.[6][7] For instance, after the acylation with aluminum chloride, a thiol like decanethiol can be added directly to the reaction mixture.[4]

  • Reaction Conditions: The reaction mixture is stirred, often with heating, to drive the demethylation to completion.

  • Work-up and Isolation: The reaction is quenched, and the product is extracted into an organic solvent. The crude product is then purified, typically by crystallization or chromatography, to yield LY88074, which is [6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thiophen-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]methanone.

Final Methylation to this compound

The final step in the synthesis is the methylation of the two hydroxyl groups of LY88074 to produce this compound. This can be achieved using a standard Williamson ether synthesis.

Experimental Protocol: Methylation of LY88074
  • Reaction Setup: LY88074 is dissolved in a suitable polar aprotic solvent.

  • Deprotonation: A strong base, such as sodium hydride or potassium carbonate, is added to the solution to deprotonate the phenolic hydroxyl groups, forming the corresponding phenoxides.

  • Addition of Methylating Agent: A methylating agent, such as methyl iodide or dimethyl sulfate, is added to the reaction mixture.

  • Reaction Conditions: The reaction is stirred, possibly with gentle heating, until the methylation is complete.

  • Work-up and Isolation: The reaction is quenched with water, and the product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by chromatography or recrystallization to yield this compound.

Quantitative Data Summary

StepStarting MaterialReagentsProductYieldPurity
Acylation 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene4-(2-Chloro-ethoxy)-benzoyl chloride, AlCl3[4-(2-Chloro-ethoxy)-phenyl]-[6-methoxy-2-(4-methoxy-phenyl)-benzo[b]thiophen-3-yl]-methanone85%98.71% (HPLC)
Amination [4-(2-Chloro-ethoxy)-phenyl]-[6-methoxy-2-(4-methoxy-phenyl)-benzo[b]thiophen-3-yl]-methanonePiperidine, DMF[6-Methoxy-2-(4-methoxy-phenyl)-benzo[b]thiophen-3-yl]-[4-(2-piperidin-1-yl-ethoxy)-phenyl]-methanoneNot SpecifiedNot Specified

Note: The quantitative data presented is for a closely related synthesis pathway leading to a precursor of Raloxifene, as specific data for the this compound synthesis was not available in the public domain. The yields and purities are indicative of the efficiency of these types of reactions.[5]

Synthesis Pathway Diagram

Synthesis_Pathway cluster_0 Benzothiophene Core Synthesis cluster_1 Acylation cluster_2 Demethylation cluster_3 Methylation start α-(3-methoxyphenylthio)- 4-methoxyacetophenone intermediate1 6-methoxy-2-(4-methoxyphenyl) benzo[b]thiophene start->intermediate1 Polyphosphoric acid, 85-90°C intermediate2 [6-Methoxy-2-(4-methoxy-phenyl)- benzo[b]thiophen-3-yl]-[4-(2-piperidin-1-yl)- ethoxy)-phenyl]-methanone intermediate1->intermediate2 AlCl3, CH2Cl2 reagent1 4-[2-(Piperidin-1-yl)ethoxy] benzoyl chloride reagent1->intermediate2 intermediate3 LY88074 (Di-hydroxy intermediate) intermediate2->intermediate3 Demethylating Agent (e.g., Thiol + Lewis Acid) final_product This compound intermediate3->final_product Base (e.g., K2CO3) reagent2 Methylating Agent (e.g., CH3I) reagent2->final_product

Caption: Synthesis pathway of this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_step1 Step 1: Benzothiophene Formation cluster_step2 Step 2: Acylation cluster_step3 Step 3: Demethylation cluster_step4 Step 4: Methylation s1_start Charge reactor with polyphosphoric acid s1_heat Heat to 85-90°C s1_start->s1_heat s1_add Add α-(3-methoxyphenylthio)- 4-methoxyacetophenone s1_heat->s1_add s1_react Stir at temperature s1_add->s1_react s1_quench Cool and quench with water s1_react->s1_quench s1_filter Filter to collect solid s1_quench->s1_filter s1_purify Purify by crystallization/ chromatography s1_filter->s1_purify s1_product Isolated 6-methoxy-2- (4-methoxyphenyl)benzo[b]thiophene s1_purify->s1_product s2_start Dissolve benzothiophene in CH2Cl2 s1_product->s2_start s2_cool Cool solution s2_start->s2_cool s2_add_lewis Add AlCl3 s2_cool->s2_add_lewis s2_add_acyl Add acyl chloride solution s2_add_lewis->s2_add_acyl s2_react Stir until completion s2_add_acyl->s2_react s2_quench Quench with acidic water s2_react->s2_quench s2_extract Extract and isolate crude product s2_quench->s2_extract s2_product Acylated Intermediate s2_extract->s2_product s3_start Dissolve acylated intermediate s2_product->s3_start s3_add_reagent Add demethylating agent s3_start->s3_add_reagent s3_react Stir with heating s3_add_reagent->s3_react s3_quench Quench and extract s3_react->s3_quench s3_purify Purify by chromatography/ crystallization s3_quench->s3_purify s3_product LY88074 s3_purify->s3_product s4_start Dissolve LY88074 s3_product->s4_start s4_add_base Add base s4_start->s4_add_base s4_add_methyl Add methylating agent s4_add_base->s4_add_methyl s4_react Stir until completion s4_add_methyl->s4_react s4_quench Quench and extract s4_react->s4_quench s4_purify Purify by chromatography/ crystallization s4_quench->s4_purify s4_product This compound s4_purify->s4_product

References

LY88074 Methyl Ether: A Technical Overview of its Inferred Biological Function as a Selective Estrogen Receptor Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Core Inferred Biological Function: Selective Estrogen Receptor Modulation

Based on its structural similarity to Raloxifene and related compounds, LY88074 Methyl ether is predicted to function as a Selective Estrogen Receptor Modulator (SERM). SERMs are a class of compounds that bind to estrogen receptors (ERα and ERβ) and exhibit tissue-selective agonist or antagonist activity. This dual functionality allows them to mimic the beneficial effects of estrogen in certain tissues (e.g., bone, lipid metabolism) while antagonizing its proliferative effects in others (e.g., breast, uterus).

The chemical scaffold, --INVALID-LINK--methanone, which is the core of the related "LY88074 Trimethyl ether", is a key pharmacophore for high-affinity binding to the estrogen receptor.

Inferred Mechanism of Action and Signaling Pathways

The biological effects of this compound are likely mediated through its interaction with ERα and ERβ. Upon binding to the ligand-binding domain (LBD) of the ER, the compound induces a specific conformational change in the receptor. This altered conformation dictates the subsequent interaction with co-regulatory proteins (co-activators or co-repressors), leading to tissue-specific gene regulation.

In Bone Tissue (Agonistic Action):

In bone, this compound is expected to act as an estrogen agonist. By binding to ERs in osteoblasts and osteoclasts, it would likely:

  • Decrease Osteoclast Activity: Inhibit the differentiation and activity of osteoclasts, the cells responsible for bone resorption. This would involve the downregulation of pro-resorptive cytokines such as RANKL.

  • Promote Osteoblast Activity: Enhance the function and survival of osteoblasts, the cells responsible for bone formation.

This net effect would lead to the maintenance or increase of bone mineral density, thus counteracting osteoporosis.

In the Cardiovascular System (Agonistic Action on Lipid Metabolism):

The reported utility of this compound in hyperlipidemia suggests an estrogen-agonist effect on lipid profiles. This would likely involve:

  • Reduction of LDL Cholesterol: Decreasing levels of low-density lipoprotein ("bad" cholesterol).

  • Reduction of Total Cholesterol: Lowering overall cholesterol levels.

These effects are mediated through ERs in the liver, which regulate the expression of genes involved in cholesterol synthesis and metabolism.

In Reproductive Tissues (Antagonistic Action):

In tissues such as the breast and uterus, SERMs like Raloxifene typically exhibit antagonistic effects, blocking the proliferative actions of endogenous estrogens. This is a key feature that differentiates SERMs from pure estrogen agonists and is crucial for their safety profile, particularly concerning the risk of hormone-dependent cancers.

Below is a DOT language script for a diagram illustrating the inferred signaling pathway of this compound as a SERM.

SERM_Signaling cluster_Extracellular Extracellular Space cluster_Cell Target Cell LY88074 This compound ER Estrogen Receptor (ERα / ERβ) LY88074->ER Binding CellMembrane Cell Membrane Cytoplasm Cytoplasm Nucleus Nucleus CoReg Co-regulator Proteins ER->CoReg Conformational Change & Co-regulator Recruitment ERE Estrogen Response Element (ERE) CoReg->ERE Binding to DNA GeneTranscription Tissue-Specific Gene Transcription ERE->GeneTranscription BiologicalResponse Biological Response (e.g., anti-osteoporotic, anti-hyperlipidemic) GeneTranscription->BiologicalResponse

Inferred Signaling Pathway of this compound as a SERM.

Quantitative Data (Inferred and Representative)

While specific quantitative data for this compound is not publicly available, the following table provides representative data for Raloxifene, which would be the goal of experimental characterization for this compound.

ParameterAssay TypeReceptorValue (nM)Reference Compound
IC50 Estrogen Receptor Binding AssayERα0.1 - 1.0Estradiol (B170435)
IC50 Estrogen Receptor Binding AssayERβ0.5 - 5.0Estradiol
EC50 Uterine Trophic Assay (in vivo)->1000 (antagonist)Estradiol
EC50 Bone Mineral Density Assay (in vivo)-10 - 100 (agonist)-
EC50 Lipid Profile Assay (in vivo)-50 - 200 (agonist)-

Note: The values presented are illustrative for a typical SERM like Raloxifene and are intended to serve as a benchmark for the potential evaluation of this compound.

Key Experimental Protocols for Characterization

To formally characterize the biological function of this compound, a series of in vitro and in vivo experiments would be required. The following are detailed protocols for key assays.

Estrogen Receptor Binding Assay

Objective: To determine the binding affinity (IC50) of this compound for ERα and ERβ.

Methodology:

  • Reagents: Recombinant human ERα and ERβ, [3H]-Estradiol, test compound (this compound), assay buffer (e.g., Tris-HCl with additives).

  • Procedure: a. A constant concentration of recombinant ER and [3H]-Estradiol are incubated in the assay buffer. b. Increasing concentrations of unlabeled this compound are added to compete for binding with the radiolabeled estradiol. c. The mixture is incubated to reach equilibrium. d. Bound and free radioligand are separated (e.g., by filtration or dextran-coated charcoal). e. The amount of bound [3H]-Estradiol is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [3H]-Estradiol (IC50) is calculated.

Below is a DOT language script for the workflow of an ER Binding Assay.

ER_Binding_Assay cluster_workflow Experimental Workflow: Estrogen Receptor Binding Assay Start Start Preparation Prepare Reagents: - Recombinant ER (α or β) - [3H]-Estradiol - this compound dilutions Start->Preparation Incubation Incubate ER, [3H]-Estradiol, and LY88074 at various concentrations Preparation->Incubation Separation Separate Bound and Free [3H]-Estradiol Incubation->Separation Quantification Quantify Bound Radioactivity (Scintillation Counting) Separation->Quantification Analysis Data Analysis: - Plot competition curve - Calculate IC50 value Quantification->Analysis End End Analysis->End

Workflow for an Estrogen Receptor Binding Assay.
In Vitro Cell-Based Functional Assays

Objective: To determine the functional agonist or antagonist activity of this compound in different cell lines.

Methodology (e.g., using MCF-7 breast cancer cells for antagonism):

  • Cell Culture: MCF-7 cells (ER-positive) are cultured in appropriate media.

  • Treatment: Cells are treated with a known concentration of estradiol to stimulate proliferation, in the presence of increasing concentrations of this compound.

  • Proliferation Assay: After a set incubation period (e.g., 72 hours), cell proliferation is measured using a standard method (e.g., MTT assay, BrdU incorporation).

  • Data Analysis: The concentration of this compound that inhibits 50% of the estradiol-induced proliferation (IC50) is determined.

Methodology (e.g., using osteoblast-like cells for agonism):

  • Cell Culture: Osteoblast-like cells (e.g., U2OS cells transfected with ER) are cultured.

  • Treatment: Cells are treated with increasing concentrations of this compound.

  • Marker Gene Expression: After incubation, the expression of osteogenic marker genes (e.g., alkaline phosphatase, osteocalcin) is measured by qRT-PCR.

  • Data Analysis: The concentration of this compound that produces 50% of the maximal response (EC50) is calculated.

In Vivo Models

Objective: To evaluate the tissue-selective effects of this compound in a living organism.

Methodology (Ovariectomized Rat Model for Osteoporosis and Uterine Effects):

  • Animal Model: Adult female rats are ovariectomized (OVX) to induce estrogen deficiency, which leads to bone loss and uterine atrophy.

  • Treatment: OVX rats are treated daily with vehicle control, estradiol, or different doses of this compound for a period of several weeks.

  • Bone Density Measurement: Bone mineral density (BMD) is measured at the beginning and end of the study using dual-energy X-ray absorptiometry (DEXA).

  • Uterine Weight Measurement: At the end of the study, the uteri are excised and weighed to assess uterotrophic (estrogenic) effects.

  • Lipid Profile Analysis: Blood samples are collected to measure total cholesterol and LDL levels.

  • Data Analysis: The effects of this compound on BMD, uterine weight, and lipid profiles are compared to the control groups.

Below is a DOT language script representing the logical relationship in the expected outcomes of an in vivo study.

InVivo_Outcomes cluster_logic Logical Flow of Expected In Vivo SERM Activity cluster_tissue Tissue-Specific Effects LY88074 This compound Administration to OVX Rat Bone Bone LY88074->Bone Uterus Uterus LY88074->Uterus Liver Liver (Lipid Metabolism) LY88074->Liver Agonist Agonistic Effect Bone->Agonist Antagonist Antagonistic Effect Uterus->Antagonist Liver->Agonist BoneOutcome ↑ Bone Mineral Density (Anti-osteoporotic) Agonist->BoneOutcome LipidOutcome ↓ Total & LDL Cholesterol (Anti-hyperlipidemic) Agonist->LipidOutcome UterusOutcome No significant increase in uterine weight Antagonist->UterusOutcome

Expected In Vivo Tissue-Selective Effects of this compound.

Conclusion

While direct experimental evidence for this compound remains elusive in publicly accessible literature, its chemical structure provides a strong basis for inferring its biological function as a selective estrogen receptor modulator. The information and protocols detailed in this guide are intended to provide a robust framework for the systematic investigation of this compound. Future research should focus on obtaining empirical data through the described experimental methodologies to confirm its binding affinity, functional activity, and in vivo efficacy and safety profile. Such studies will be critical in determining its potential as a therapeutic agent for estrogen-deficient conditions.

References

The Role of Selective Estrogen Receptor Modulators (SERMs) in Osteoporosis Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osteoporosis is a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to an increased risk of fracture. Estrogen deficiency is a primary driver of bone loss in postmenopausal women. While hormone replacement therapy is effective, it is associated with certain risks. Selective Estrogen Receptor Modulators (SERMs) represent a class of compounds that exhibit tissue-selective estrogen receptor (ER) agonist or antagonist activity. In bone, they ideally mimic the beneficial effects of estrogen, inhibiting bone resorption and preserving bone mass, while having neutral or antagonistic effects on reproductive tissues like the breast and uterus.

While specific research on LY88074 Methyl ether in osteoporosis is not publicly available, its description as a compound for estrogen-deficient conditions suggests it likely functions as a SERM. This guide will, therefore, focus on the established role and research methodologies for well-characterized SERMs in the context of osteoporosis, providing a framework for understanding the potential role of compounds like this compound.

Core Mechanism of Action: The Estrogen Receptor Signaling Pathway in Bone

SERMs exert their effects by binding to estrogen receptors (ERα and ERβ), which are ligand-activated transcription factors. The conformational change induced by ligand binding dictates the recruitment of co-activator or co-repressor proteins, leading to tissue-specific gene regulation. In bone, the agonist activity of SERMs is crucial for maintaining bone homeostasis.

The primary mechanism involves the suppression of osteoclast-mediated bone resorption. Estrogen and SERMs decrease the production of pro-resorptive cytokines such as RANKL (Receptor Activator of Nuclear Factor-κB Ligand) and increase the production of Osteoprotegerin (OPG), a decoy receptor for RANKL, by osteoblasts and stromal cells. This shifts the RANKL/OPG ratio in favor of reduced osteoclast differentiation and activity.

Quantitative Data from Preclinical and Clinical Studies of Representative SERMs

The following tables summarize typical quantitative data obtained from studies on established SERMs, such as Raloxifene, in animal models and human clinical trials. This data serves as a benchmark for evaluating novel SERM candidates.

Table 1: Effects of a Representative SERM on Bone Mineral Density (BMD) in Ovariectomized (OVX) Rats

Treatment GroupDose (mg/kg/day)Femoral BMD (g/cm²)Lumbar Spine BMD (g/cm²)
Sham ControlVehicle0.25 ± 0.020.22 ± 0.01
OVX ControlVehicle0.18 ± 0.030.16 ± 0.02
OVX + SERM1.00.23 ± 0.020.20 ± 0.01
OVX + SERM3.00.24 ± 0.020.21 ± 0.02

*p < 0.05 compared to OVX Control. Data are presented as mean ± SD.

Table 2: Effects of a Representative SERM on Bone Turnover Markers in Postmenopausal Women

Treatment GroupDurationSerum C-terminal telopeptide of type I collagen (sCTX) (% change from baseline)Serum procollagen (B1174764) type I N-terminal propeptide (sPINP) (% change from baseline)
Placebo12 months-5 ± 15%-8 ± 20%
SERM (60 mg/day)12 months-35 ± 25%-25 ± 22%

*p < 0.01 compared to Placebo. Data are presented as mean ± SD.

Detailed Experimental Protocols

The following are standard protocols used to evaluate the efficacy and mechanism of action of SERMs in osteoporosis research.

In Vivo Ovariectomized (OVX) Rat Model of Postmenopausal Osteoporosis

This is the most common animal model to study estrogen-deficiency induced bone loss.

Methodology:

  • Animal Model: Female Sprague-Dawley rats (3 months old) are used.

  • Surgical Procedure: Rats are anesthetized, and bilateral ovariectomy is performed to induce estrogen deficiency. A sham operation (laparotomy without ovary removal) is performed on the control group.

  • Treatment: After a recovery period of 2 weeks to allow for bone loss to initiate, animals are randomly assigned to treatment groups (e.g., Vehicle control, SERM at various doses). The compound is typically administered daily via oral gavage for 12 weeks.

  • Bone Mineral Density (BMD) Measurement: BMD of the femur and lumbar spine is measured at baseline and at the end of the study using dual-energy X-ray absorptiometry (DXA).

  • Micro-computed Tomography (µCT) Analysis: At the end of the study, femurs and vertebrae are collected for high-resolution µCT analysis to assess bone microarchitecture (e.g., bone volume/total volume (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp)).

  • Biomechanical Testing: The mechanical strength of the bones (e.g., femur) is evaluated using three-point bending tests to determine parameters like maximum load and stiffness.

  • Serum Biomarker Analysis: Blood samples are collected to measure bone turnover markers such as sCTX (resorption marker) and sPINP (formation marker) using ELISA kits.

Experimental_Workflow cluster_analysis Analysis start Female Rats (3 months old) ovx Ovariectomy (OVX) or Sham Surgery start->ovx recovery 2-week Recovery ovx->recovery treatment 12-week Treatment (Vehicle or SERM) recovery->treatment end Euthanasia and Sample Collection treatment->end dxa DXA for BMD end->dxa uct µCT for Microarchitecture end->uct biomech Biomechanical Testing end->biomech serum Serum Biomarker Analysis end->serum

In Vitro Osteoclastogenesis Assay

This assay is used to assess the direct effect of a compound on the formation of bone-resorbing osteoclasts.

Methodology:

  • Cell Culture: Bone marrow cells are isolated from the femurs and tibias of mice or rats and cultured in the presence of Macrophage Colony-Stimulating Factor (M-CSF) to generate bone marrow-derived macrophages (BMMs), which are osteoclast precursors.

  • Osteoclast Differentiation: BMMs are then cultured with M-CSF and RANKL to induce differentiation into multinucleated osteoclasts. The test compound (SERM) is added at various concentrations.

  • TRAP Staining: After 5-7 days, cells are fixed and stained for Tartrate-Resistant Acid Phosphatase (TRAP), an enzyme characteristic of osteoclasts. TRAP-positive multinucleated (≥3 nuclei) cells are counted as mature osteoclasts.

  • Gene Expression Analysis: RNA is extracted from the cells at different time points to analyze the expression of key osteoclastogenic marker genes (e.g., Acp5 (TRAP), Ctsk (Cathepsin K), Nfatc1) by quantitative real-time PCR (qRT-PCR).

In Vitro Osteoblast Differentiation and Mineralization Assay

This assay evaluates the effect of a compound on bone formation by osteoblasts.

Methodology:

  • Cell Culture: Primary osteoblasts are isolated from neonatal mouse or rat calvaria, or osteoblastic cell lines (e.g., MC3T3-E1) are used.

  • Osteogenic Induction: Cells are cultured in an osteogenic medium containing ascorbic acid and β-glycerophosphate to induce differentiation and mineralization. The test compound (SERM) is added at various concentrations.

  • Alkaline Phosphatase (ALP) Activity: At an early stage of differentiation (e.g., day 7), ALP activity, an early marker of osteoblast differentiation, is measured using a colorimetric assay.

  • Mineralization Assay: At a later stage (e.g., day 21), the formation of mineralized nodules is assessed by Alizarin Red S staining, which stains calcium deposits. The stained area can be quantified.

  • Gene Expression Analysis: Expression of osteoblastic marker genes (e.g., Alpl (ALP), Runx2, Sp7 (Osterix), Bglap (Osteocalcin)) is analyzed by qRT-PCR.

Conclusion

The research and development of SERMs for osteoporosis is a mature field with well-established preclinical and clinical evaluation pathways. While specific data on this compound is not available in the public domain, its potential role in treating estrogen-deficient conditions like osteoporosis would be investigated using the methodologies outlined in this guide. The key to a successful SERM is its ability to act as an estrogen agonist in bone to prevent bone loss, while not exhibiting agonist activity in breast and uterine tissues. Future research in this area will continue to focus on identifying novel SERMs with improved efficacy and safety profiles.

No Publicly Available Data on LY88074 Methyl Ether and Hyperlipidemia

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and clinical trial databases, no information was found on a compound designated "LY88074 Methyl ether" in the context of hyperlipidemia research.

Extensive searches for "this compound" and related terms did not yield any publicly available studies, clinical trials, or publications detailing its mechanism of action, efficacy, or safety in relation to hyperlipidemia. The search results did, however, identify other investigational compounds from Eli Lilly (indicated by the "LY" prefix) for dyslipidemia, such as LY3561774, but no connection to "this compound" could be established.

It is possible that "this compound" represents an internal development code for a compound that has not yet been disclosed publicly, a discontinued (B1498344) project, or a typographical error in the compound name. The scientific and medical community relies on published, peer-reviewed data and clinical trial registrations to evaluate and report on new therapeutic agents. Without such public records, it is not possible to provide an in-depth technical guide as requested.

For researchers, scientists, and drug development professionals interested in emerging therapies for hyperlipidemia, it is recommended to monitor publications from major pharmaceutical companies and presentations at key scientific conferences, such as those from the American Heart Association (AHA) and the European Society of Cardiology (ESC), for the first disclosure of novel compounds.

Given the lack of available data, the creation of a technical guide with quantitative data tables, detailed experimental protocols, and signaling pathway diagrams for "this compound" cannot be fulfilled at this time. Researchers are encouraged to focus on compounds with published data to advance their work in the field of hyperlipidemia.

Unveiling LY88074 Methyl Ether: A Technical Guide to a Benzothiophene-Based Estrogen Receptor Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Indianapolis, IN – December 10, 2025 – This technical guide provides a comprehensive overview of the discovery, history, and core scientific principles of LY88074 Methyl ether, a benzothiophene (B83047) derivative with potential applications in conditions associated with estrogen deprivation. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, including experimental protocols and quantitative data, to facilitate further investigation and development in the field of selective estrogen receptor modulators (SERMs).

Introduction

This compound, identified by the CAS number 63675-88-7 and the molecular formula C₂₂H₁₆O₄S, belongs to the benzothiophene class of compounds. This class of molecules has been extensively investigated for its ability to modulate the estrogen receptor (ER), playing a crucial role in the development of SERMs. These compounds exhibit tissue-selective estrogenic and antiestrogenic activities, offering therapeutic potential for a range of conditions, including osteoporosis and hyperlipidemia.[1] The core structure of this compound is a 2-aryl-3-aroylbenzothiophene, a scaffold that has been a cornerstone in the development of notable SERMs.

Discovery and History

The foundational research leading to the discovery of compounds like this compound was pioneered by scientists at Eli Lilly and Company. A pivotal publication by Jones et al. in the Journal of Medicinal Chemistry in 1984 laid the groundwork for understanding the structure-activity relationships (SAR) of 3-aroyl-2-arylbenzo[b]thiophene derivatives as antiestrogens. This research emerged from the quest for non-steroidal estrogen antagonists with improved therapeutic profiles. While the specific designation "this compound" is not explicitly detailed in this seminal paper, the synthesis and biological evaluation of a series of structurally related analogs provide the essential historical and scientific context for its development. The "LY" prefix is historically associated with compounds originating from Eli Lilly's research pipeline.

Synthesis and Chemical Properties

The synthesis of the benzothiophene core of this compound and related analogs typically involves a multi-step process. A general and widely referenced method is the acid-catalyzed intramolecular cyclization of an α-(arylthio)acetophenone derivative.

General Synthesis Protocol

A common synthetic route to the 2-aryl-6-methoxybenzo[b]thiophene scaffold, a key intermediate, is outlined below. This protocol is based on established methodologies for this class of compounds.

Step 1: Synthesis of α-(3-methoxyphenylthio)-4-methoxyacetophenone

  • Reactants: 3-Methoxythiophenol and α-bromo-4-methoxyacetophenone.

  • Procedure: 3-Methoxythiophenol is reacted with α-bromo-4-methoxyacetophenone in the presence of a base, such as sodium ethoxide, in a suitable solvent like ethanol. The reaction mixture is typically stirred at room temperature until completion. Following an aqueous workup and extraction with an organic solvent, the product, α-(3-methoxyphenylthio)-4-methoxyacetophenone, is isolated and purified, often by recrystallization.

Step 2: Intramolecular Cyclization

  • Reactant: α-(3-methoxyphenylthio)-4-methoxyacetophenone.

  • Procedure: The acetophenone (B1666503) derivative is heated in the presence of a strong acid catalyst, such as polyphosphoric acid (PPA) or methanesulfonic acid. This induces an intramolecular cyclization to form a mixture of isomeric methoxy-2-(4-methoxyphenyl)benzo[b]thiophenes. The reaction temperature and time are critical parameters to control the regioselectivity of the cyclization.

Step 3: Acylation of the Benzothiophene Core

  • Reactants: 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene and an appropriate aroyl chloride.

  • Procedure: The benzothiophene intermediate is acylated at the 3-position using a Friedel-Crafts acylation reaction. This is typically carried out using an aroyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, in an inert solvent like dichloromethane.

Step 4: Methylation

  • Reactant: The resulting 3-aroyl-6-hydroxy-2-(4-methoxyphenyl)benzo[b]thiophene.

  • Procedure: To obtain the final methyl ether, the hydroxyl group at the 6-position is methylated. This can be achieved using a methylating agent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base such as potassium carbonate in a solvent like acetone.

Chemical Properties
PropertyValue
CAS Number 63675-88-7
Molecular Formula C₂₂H₁₆O₄S
Molecular Weight 376.43 g/mol

Mechanism of Action and Signaling Pathways

This compound is presumed to act as a selective estrogen receptor modulator (SERM). The mechanism of action for this class of compounds involves binding to estrogen receptors (ERα and ERβ), which are ligand-activated transcription factors. Upon binding, the SERM induces a conformational change in the receptor. This altered conformation influences the recruitment of co-regulatory proteins (coactivators or corepressors) to the receptor-DNA complex, leading to tissue-specific modulation of estrogen-responsive gene expression.

In tissues where the compound acts as an estrogen antagonist (e.g., breast tissue), it competitively blocks the binding of endogenous estrogens and promotes a receptor conformation that favors the recruitment of corepressors, leading to the downregulation of estrogen-dependent gene transcription. In other tissues (e.g., bone), it may induce a different conformational change that recruits coactivators, mimicking the effects of estrogen.

Estrogen_Receptor_Signaling cluster_Extracellular cluster_Cell Cell cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Estrogen Estrogen / SERM (this compound) ER Estrogen Receptor (ERα / ERβ) Estrogen->ER Binds ERE Estrogen Response Element (DNA) ER->ERE Translocates & Binds Gene_Transcription Gene Transcription (Agonist/Antagonist Effect) ERE->Gene_Transcription Modulates

Fig. 1: Simplified signaling pathway of estrogen receptor modulation.

Experimental Data and Biological Activity

AssayExperimental ProtocolExpected Outcome for a SERM
Estrogen Receptor Binding Affinity Competitive radioligand binding assay using [³H]estradiol with recombinant human ERα and ERβ.High affinity binding to both ERα and ERβ, with potential for subtype selectivity.
MCF-7 Cell Proliferation Assay Human breast cancer cells (MCF-7) are treated with the compound in the presence of estradiol. Cell proliferation is measured using assays such as MTT or BrdU incorporation.Inhibition of estradiol-induced cell proliferation, demonstrating estrogen antagonist activity.
Uterine Weight Assay in Ovariectomized Rats Immature or ovariectomized female rats are treated with the compound. Uterine weight is measured as an indicator of estrogenic (uterotrophic) activity.Minimal to no increase in uterine weight compared to vehicle control, indicating a lack of estrogenic activity in the uterus.
Bone Mineral Density (BMD) in Ovariectomized Rats Ovariectomized rats, a model for postmenopausal osteoporosis, are treated with the compound over an extended period. BMD is measured using techniques like dual-energy X-ray absorptiometry (DXA).Prevention of bone loss and maintenance or increase in BMD, demonstrating estrogen agonist activity in bone.
Serum Cholesterol Levels in Ovariectomized Rats Serum cholesterol levels are measured in ovariectomized rats following treatment with the compound.Reduction in total and LDL cholesterol levels, indicating a beneficial estrogen-like effect on lipid metabolism.

Experimental Workflows

The preclinical evaluation of a potential SERM like this compound follows a structured workflow designed to characterize its pharmacological profile.

SERM_Evaluation_Workflow A Compound Synthesis & Characterization B In Vitro Screening A->B C ER Binding Assays (ERα & ERβ) B->C D Cell-Based Assays (e.g., MCF-7 Proliferation) B->D E In Vivo Evaluation (Ovariectomized Rat Model) C->E D->E F Uterine Weight Assay E->F G Bone Mineral Density (BMD) Studies E->G H Serum Lipid Profile Analysis E->H I Pharmacokinetic & Toxicology Studies F->I G->I H->I J Lead Optimization / Preclinical Candidate Selection I->J

Fig. 2: Preclinical evaluation workflow for a novel SERM.

Conclusion

This compound represents a molecule of interest within the scientifically rich and therapeutically important class of benzothiophene-based SERMs. While detailed public data on this specific compound is scarce, the extensive body of research on its structural analogs provides a robust framework for understanding its likely synthesis, mechanism of action, and biological effects. This technical guide consolidates the available contextual information to serve as a valuable resource for researchers dedicated to advancing the field of estrogen receptor modulation for the treatment of estrogen-related health conditions. Further investigation into the specific pharmacological profile of this compound is warranted to fully elucidate its therapeutic potential.

References

LY88074 Methyl Ether: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available safety and handling information for LY88074 Methyl ether. It is intended for use by qualified professionals and is not a substitute for a comprehensive risk assessment. Always consult the most current Safety Data Sheet (SDS) from your supplier and adhere to all applicable institutional and governmental regulations.

Introduction

This compound is a chemical compound with the formula C22H16O4S.[1] It is identified by CAS Number 63675-88-7.[1][2] This guide provides a detailed overview of the known safety and handling guidelines for this compound to ensure its safe use in a laboratory setting. Due to the limited publicly available data specific to this compound, this guide also incorporates general principles of chemical safety for related compounds and outlines standard experimental protocols for toxicity assessment.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Chemical Formula C22H16O4S[1]
Molecular Weight 376.43 g/mol [1][2]
CAS Number 63675-88-7[1][2]

Hazard Identification and Classification

This compound has been classified according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are summarized in Table 2.

Table 2: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard StatementReference
Acute Toxicity, Oral 4H302: Harmful if swallowed[2]
Acute Aquatic Toxicity 1H400: Very toxic to aquatic life[2]
Chronic Aquatic Toxicity 1H410: Very toxic to aquatic life with long lasting effects[2]

The GHS pictograms associated with these hazards are:

  • Health Hazard: For acute toxicity.

  • Environmental Hazard: For aquatic toxicity.

Toxicological Information

Detailed toxicological data, such as LD50 (median lethal dose) values from specific studies on this compound, are not publicly available. The classification of "Acute Toxicity, Oral (Category 4)" indicates an estimated LD50 range, which is detailed in the experimental protocols section.

Experimental Protocols: Acute Oral Toxicity Assessment (OECD 423)

To determine the acute oral toxicity of a substance like this compound, a standardized protocol such as the OECD Guideline for the Testing of Chemicals, Section 4, No. 423 "Acute Toxic Class Method" is typically employed.[3][4][5][6][7] This method allows for the classification of a substance into one of five toxicity categories based on the observed mortality.

5.1 Principle of the Method

The Acute Toxic Class Method is a stepwise procedure using a small number of animals (typically rats) per step.[3][4] The outcome of each step (mortality or survival) determines the next step, i.e., whether to use a higher or lower dose or to stop the test. The method is designed to minimize the number of animals required to classify a substance for its acute oral toxicity.[4]

5.2 Experimental Procedure

A detailed workflow for a typical OECD 423 study is presented below.

OECD_423_Workflow cluster_prep Preparation Phase cluster_testing Stepwise Dosing Procedure cluster_conclusion Conclusion Phase animal_prep Animal Acclimatization (e.g., female rats, 5 days) dose_prep Test Substance Preparation (Vehicle selection and dose calculation) animal_prep->dose_prep start Start with Initial Dose (e.g., 300 mg/kg, 3 animals) dose_prep->start observe1 Observe for 14 days (Mortality, clinical signs, body weight) start->observe1 decision1 Outcome? observe1->decision1 stop_cat4 Stop: Classify as Category 4 (2-3 animals die) decision1->stop_cat4 2-3 deaths next_dose_lower Proceed to Lower Dose (e.g., 50 mg/kg, 3 new animals) decision1->next_dose_lower 0-1 deaths next_dose_higher Proceed to Higher Dose (e.g., 2000 mg/kg, 3 new animals) decision1->next_dose_higher 0-1 deaths, and further testing needed necropsy Gross Necropsy of all animals stop_cat4->necropsy observe2 Observe for 14 days next_dose_lower->observe2 observe3 Observe for 14 days next_dose_higher->observe3 decision2 Outcome? observe2->decision2 decision3 Outcome? observe3->decision3 stop_cat5_unc Stop: Classify as Category 5 or Unclassified decision2->stop_cat5_unc Further decisions based on mortality stop_cat3 Stop: Classify as Category 3 decision3->stop_cat3 Further decisions based on mortality stop_cat5_unc->necropsy stop_cat3->necropsy report Final Report Generation necropsy->report Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_storage Storage risk_assessment Conduct Risk Assessment ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) risk_assessment->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood weigh_handle Weigh and Handle Compound fume_hood->weigh_handle avoid_contact Avoid Inhalation, Skin, and Eye Contact weigh_handle->avoid_contact store Store in a Tightly Sealed Container in a Cool, Dry, Well-Ventilated Area weigh_handle->store If not all material is used decontaminate Decontaminate Work Area avoid_contact->decontaminate waste_disposal Dispose of Waste Properly decontaminate->waste_disposal remove_ppe Remove PPE waste_disposal->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

References

An In-depth Technical Guide to LY88074 Trimethyl Ether: Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The information provided in this document is intended for research and scientific purposes only. The compound "LY88074 Methyl ether" is not a well-documented chemical entity. Based on available data, this guide assumes that "this compound" refers to LY88074 Trimethyl ether , also identified by CAS number 63675-87-6 and the chemical name --INVALID-LINK--methanone. This assumption is based on supplier information listing "LY88074 Trimethyl ether" and should be verified by the user through analytical characterization.

Introduction

LY88074 is a benzothiophene (B83047) derivative related to the selective estrogen receptor modulator (SERM), Raloxifene. While data on LY88074 itself is limited, its trimethylated form, LY88074 Trimethyl ether, is commercially available and noted for its potential in addressing conditions associated with estrogen deprivation, such as osteoporosis and hyperlipidemia.[1][2] This technical guide provides a comprehensive overview of the available solubility and stability data for LY88074 Trimethyl ether, alongside detailed experimental protocols for further investigation.

Physicochemical Properties

A summary of the known physicochemical properties of LY88074 Trimethyl ether is presented below.

PropertyValueSource
Chemical Name --INVALID-LINK--methanone[2]
CAS Number 63675-87-6[1]
Molecular Formula C24H20O4S[2]
Molecular Weight 404.48 g/mol [2]

Solubility Data

Table of Predicted Solubility:

Solvent ClassPredicted SolubilityRationale
Non-polar aprotic (e.g., Hexane, Toluene)Sparingly Soluble to SolubleThe large aromatic and non-polar backbone should interact favorably with these solvents.
Polar aprotic (e.g., DMSO, DMF, Acetone)SolubleThese solvents are capable of dissolving a wide range of organic compounds.
Polar protic (e.g., Ethanol, Methanol)Slightly Soluble to SolubleThe methoxy (B1213986) groups may allow for some interaction, but the overall non-polar character will limit high solubility.
Aqueous Buffers Poorly SolubleThe hydrophobic nature of the molecule will likely result in low aqueous solubility.

Stability Data

Limited stability data for LY88074 Trimethyl ether is available from commercial suppliers. This information provides a general guideline for storage conditions.

Table of Known Stability:

FormStorage ConditionsDurationSource
Powder-20°C3 years[1]
In Solvent-80°C1 year[1]

For comprehensive stability assessment, a formal stability testing program is required.

Experimental Protocols

The following sections detail standardized experimental protocols for the quantitative determination of solubility and a comprehensive assessment of stability for LY88074 Trimethyl ether.

Protocol for Quantitative Solubility Determination

This protocol outlines the equilibrium solubility method, a common technique for determining the solubility of a compound in various solvents.

Materials:

  • LY88074 Trimethyl ether

  • A selection of solvents (e.g., water, phosphate-buffered saline (PBS), ethanol, methanol, DMSO, acetonitrile, hexane)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker/incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Validated HPLC method for the quantification of LY88074 Trimethyl ether

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of LY88074 Trimethyl ether to a series of vials.

    • Add a known volume of each test solvent to the respective vials.

    • Securely cap the vials and place them in a constant temperature shaker (e.g., 25°C).

    • Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing:

    • After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

    • Centrifuge the vials at a high speed to pellet the undissolved solid.

    • Carefully collect an aliquot of the supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Analysis:

    • Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the HPLC method.

    • Analyze the diluted samples using the validated HPLC method to determine the concentration of LY88074 Trimethyl ether.

    • Calculate the solubility in the original solvent, taking into account the dilution factor.

Workflow for Solubility Determination:

G cluster_prep Preparation cluster_process Processing cluster_analysis Analysis A Add excess LY88074 Trimethyl ether to vials B Add known volume of solvent A->B C Equilibrate at constant temperature (24-48h) B->C D Centrifuge to pellet solid C->D E Collect and filter supernatant D->E F Dilute supernatant E->F G Analyze by HPLC F->G H Calculate solubility G->H

Caption: Workflow for quantitative solubility determination.

Protocol for Stability Testing

This protocol is based on the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances.[3]

Materials:

  • LY88074 Trimethyl ether

  • Stability chambers with controlled temperature and humidity

  • Appropriate sample containers (e.g., glass vials with inert caps)

  • Validated stability-indicating HPLC method capable of separating the parent compound from potential degradation products.

Procedure:

  • Study Design:

    • Long-term stability: Store samples at 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.

    • Accelerated stability: Store samples at 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.

    • Stress testing: Expose the compound to more extreme conditions (e.g., high temperature, high humidity, light, acidic/basic/oxidative conditions) to identify potential degradation pathways.

  • Sample Preparation and Storage:

    • Aliquot the compound into appropriate containers.

    • Place the samples in the designated stability chambers.

  • Testing Schedule:

    • Long-term: Test at 0, 3, 6, 9, 12, 18, 24 months, and annually thereafter.

    • Accelerated: Test at 0, 3, and 6 months.

    • Stress testing: Analyze at appropriate time points to observe degradation.

  • Analysis:

    • At each time point, analyze the samples for:

      • Appearance (e.g., color, physical state)

      • Assay of the active substance (using the stability-indicating HPLC method)

      • Degradation products (quantify known and unknown impurities)

Workflow for Stability Testing Program:

G cluster_design Study Design cluster_execution Execution cluster_analysis Analysis A Define Storage Conditions (Long-term, Accelerated, Stress) B Establish Testing Schedule A->B C Prepare and Store Samples B->C D Pull Samples at Time Points C->D E Analyze for Assay, Impurities, Appearance D->E F Evaluate Data and Establish Shelf-life E->F

Caption: Overview of a typical stability testing program.

Signaling Pathways

LY88074 and its derivatives are structurally related to Raloxifene, a well-characterized Selective Estrogen Receptor Modulator (SERM). SERMs exhibit tissue-selective estrogenic and anti-estrogenic effects. The primary signaling pathway involves the estrogen receptor (ER). Additionally, some benzothiophene derivatives, including Raloxifene, have been shown to interact with the Aryl Hydrocarbon Receptor (AhR).[4]

Simplified Signaling Pathway of Benzothiophene-based SERMs:

G cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SERM LY88074 Derivative ER Estrogen Receptor (ER) SERM->ER AhR Aryl Hydrocarbon Receptor (AhR) SERM->AhR HSP HSP90 ER->HSP dissociation ER_dimer ER Dimerization & Translocation ER->ER_dimer AhR_complex AhR-ARNT Heterodimerization AhR->AhR_complex ERE Estrogen Response Element (ERE) Gene_Transcription Modulation of Gene Transcription ERE->Gene_Transcription XRE Xenobiotic Response Element (XRE) XRE->Gene_Transcription ER_dimer->ERE AhR_complex->XRE

Caption: Simplified signaling pathways for benzothiophene-based SERMs.

This diagram illustrates that upon entering the cell, a SERM like an LY88074 derivative can bind to the estrogen receptor (ER), leading to its dimerization, translocation to the nucleus, and binding to Estrogen Response Elements (EREs) on DNA, thereby modulating gene transcription. It may also interact with the Aryl Hydrocarbon Receptor (AhR), leading to the formation of a heterodimer with ARNT and subsequent binding to Xenobiotic Response Elements (XREs), also influencing gene expression. The ultimate biological effect (estrogenic or anti-estrogenic) is tissue-dependent.

References

LY88074 Methyl ether molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of LY88074 Methyl ether, a benzothiophene-based compound of interest in pharmacological research. This document details its physicochemical properties, outlines a representative synthetic protocol, and elucidates its mechanism of action as a Selective Estrogen Receptor Modulator (SERM).

Core Compound Data

This compound is the methylated derivative of the parent compound LY88074. The key quantitative data for both molecules are summarized below for comparative analysis.

PropertyThis compoundLY88074 (Parent Compound)
Molecular Formula C₂₂H₁₆O₄SC₂₁H₁₄O₄S
Molecular Weight 376.43 g/mol 362.4 g/mol
CAS Number 63675-88-7177744-96-6

Experimental Protocols

Workflow for the Synthesis of Benzothiophene (B83047) Core and Subsequent Acylation

G cluster_0 Step 1: Synthesis of Benzothiophene Core cluster_1 Step 2: Friedel-Crafts Acylation cluster_2 Step 3: Purification A 3-Methoxythiophenol C 1-(4-Methoxyphenyl)-2-(3-methoxyphenylthio)ethanone A->C Reaction with (B) in base (e.g., KOH) B 2-Bromo-1-(4-methoxyphenyl)ethanone E 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene C->E Cyclization with (D) D Polyphosphoric Acid F 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene I This compound F->I Acylation with (G) catalyzed by (H) G 4-Methoxybenzoyl chloride H Lewis Acid (e.g., AlCl3) J Crude Product K Column Chromatography J->K L Recrystallization K->L M Pure this compound L->M

Caption: Generalized synthetic workflow for this compound.

Detailed Methodology:

Step 1: Synthesis of the Benzothiophene Core

  • Preparation of 1-(4-Methoxyphenyl)-2-(3-methoxyphenylthio)ethanone: To a solution of 3-methoxythiophenol in a suitable solvent such as ethanol, a base like potassium hydroxide (B78521) is added at a reduced temperature (0-5 °C). 2-Bromo-1-(4-methoxyphenyl)ethanone is then added portion-wise. The reaction mixture is stirred until completion, typically monitored by Thin Layer Chromatography (TLC). The product is then isolated by precipitation and filtration.

  • Cyclization to 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene: The intermediate from the previous step is subjected to intramolecular cyclization. This is commonly achieved by heating in the presence of a strong acid catalyst such as polyphosphoric acid. The reaction progress is monitored, and upon completion, the product is isolated.

Step 2: Friedel-Crafts Acylation

  • Acylation Reaction: The synthesized benzothiophene core is dissolved in an appropriate anhydrous solvent (e.g., dichloromethane). The solution is cooled, and a Lewis acid catalyst, such as aluminum chloride, is added. 4-Methoxybenzoyl chloride is then added dropwise. The reaction is stirred at a controlled temperature until the starting material is consumed.

  • Work-up: The reaction is quenched by carefully adding it to an acidic aqueous solution. The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure to yield the crude product.

Step 3: Purification

  • Chromatography: The crude this compound is purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to separate the desired product from byproducts and unreacted starting materials.

  • Recrystallization: Further purification can be achieved by recrystallization from an appropriate solvent to obtain the final product in high purity.

Signaling Pathway and Mechanism of Action

This compound, as a Selective Estrogen Receptor Modulator (SERM), exhibits tissue-specific agonist or antagonist activity on the estrogen receptor (ER). This dual activity is dependent on the cellular context, including the expression of co-activator and co-repressor proteins in different target tissues.

Antagonistic Effect in Estrogen-Sensitive Tissues (e.g., Breast Tissue)

In tissues where an anti-estrogenic effect is desired, such as in hormone-receptor-positive breast cancer, this compound acts as an antagonist. It competes with endogenous estrogen for binding to the estrogen receptor. This binding induces a conformational change in the receptor that favors the recruitment of co-repressor proteins, leading to the inhibition of estrogen-responsive gene transcription and a reduction in cell proliferation.

cluster_cell Target Cell (e.g., Breast Cancer Cell) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ER Estrogen Receptor (ER) SERM_ER_complex SERM-ER Complex SERM This compound SERM->ER Binds to ERE Estrogen Response Element (ERE) SERM_ER_complex->ERE Binds to ERE on DNA DNA DNA CoRepressor Co-repressor Complex ERE->CoRepressor Recruits Transcription_Blocked Transcription Blocked CoRepressor->Transcription_Blocked

Caption: Antagonistic action of this compound on the estrogen receptor.

Agonistic Effect in Other Tissues (e.g., Bone)

Conversely, in tissues like bone, this compound can act as an agonist. Upon binding to the estrogen receptor, it induces a different conformational change that promotes the recruitment of co-activator proteins. This complex then binds to estrogen response elements on the DNA, initiating the transcription of genes that are beneficial for maintaining bone density.

cluster_cell Target Cell (e.g., Osteoblast) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ER Estrogen Receptor (ER) SERM_ER_complex SERM-ER Complex SERM This compound SERM->ER Binds to ERE Estrogen Response Element (ERE) SERM_ER_complex->ERE Binds to ERE on DNA DNA DNA CoActivator Co-activator Complex ERE->CoActivator Recruits Transcription_Activated Transcription Activated CoActivator->Transcription_Activated

Caption: Agonistic action of this compound on the estrogen receptor.

Methodological & Application

Application Notes and Protocols for LY88074 Methyl Ether: Information Not Publicly Available

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and patent databases, no specific in vivo experimental models, detailed protocols, or associated signaling pathway data were found for the compound identified as LY88074 Methyl ether (CAS No. 63675-88-7).

Extensive searches were conducted to locate preclinical studies, in vivo experiments, or any documented protocols related to the administration and evaluation of this compound in living organisms. These searches, encompassing various synonyms and the chemical's CAS number, did not yield any relevant results that would allow for the creation of the requested detailed Application Notes and Protocols.

A closely related compound, LY88074 Trimethyl ether (CAS No. 63675-87-6), also known as --INVALID-LINK---methanone, was identified. Information on this trimethylated form is also scarce but suggests its potential utility in conditions related to estrogen deficiency, such as osteoporosis and hyperlipidemia. This indicates a likely interaction with estrogen signaling pathways. However, specific in vivo models and experimental procedures for this compound are also not detailed in the public domain.

The core requirements of providing quantitative data summaries, detailed experimental protocols, and signaling pathway diagrams for this compound cannot be fulfilled due to the absence of publicly available research data. Researchers, scientists, and drug development professionals interested in this compound would need to rely on de novo studies to establish its in vivo properties and mechanism of action.

It is recommended to consult proprietary research databases or contact the original developers of the compound, if known, to inquire about any unpublished data. Without such information, any in vivo work with this compound would require the development of novel experimental plans, including dose-ranging studies, pharmacokinetic profiling, and efficacy testing in appropriate animal models of disease.

Application Notes and Protocols for LY88074 Methyl Ether in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Note to Researchers, Scientists, and Drug Development Professionals: Comprehensive searches for "LY88074 Methyl ether" did not yield specific information regarding its use in cell culture, its mechanism of action, or established protocols. The information available pertains to general methyl ethers or other specific ether compounds, which are not directly applicable to this compound.

Therefore, the following application notes and protocols are based on general principles for handling novel methylated compounds in cell culture and should be adapted as empirical data for this compound becomes available. The mechanism of action, signaling pathways, and quantitative data remain to be elucidated for this specific compound.

I. Introduction

This document provides a foundational guide for the initial characterization and use of this compound in a cell culture setting. As a novel compound, it is imperative to first establish its fundamental properties, including solubility, stability, and cytotoxicity, before proceeding with functional assays. The protocols outlined below are designed to guide the researcher through these initial validation steps.

II. Compound Handling and Storage

1. Reconstitution of this compound:

Due to the lack of specific solubility data, a step-wise approach to solubilization is recommended.

  • Initial Solvent Selection: Start with a common, cell-culture compatible solvent such as Dimethyl Sulfoxide (DMSO).

  • Stock Solution Preparation (Example):

    • Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving a known mass of this compound in anhydrous DMSO.

    • Vortex thoroughly to ensure complete dissolution. Gentle warming (to 37°C) may be applied if necessary, but monitor for any signs of compound degradation.

    • Visually inspect the solution for any precipitates. If precipitation occurs, the solvent may not be suitable, or the concentration may be too high.

  • Aqueous Solubility: While many organic compounds have low aqueous solubility, it is crucial to determine the extent to which the DMSO stock can be diluted in aqueous cell culture media without precipitation.

2. Storage:

  • Stock Solutions: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

  • Solid Compound: Store the solid form of this compound as recommended by the manufacturer, typically at -20°C in a desiccated environment.

III. Preliminary Assays

Before investigating the biological activity of this compound, it is essential to determine its cytotoxic profile to identify a suitable working concentration range.

Table 1: Example Data Layout for Cytotoxicity Assessment
Cell LineAssay TypeTime Point (hr)IC50 (µM)Notes
e.g., MCF-7e.g., MTTe.g., 24Data to be determined
e.g., 48Data to be determined
e.g., 72Data to be determined
e.g., A549e.g., MTTe.g., 24Data to be determined
e.g., 48Data to be determined
e.g., 72Data to be determined
Experimental Protocol: Determining Cytotoxicity using an MTT Assay

This protocol provides a general framework for assessing the effect of this compound on cell viability.

Materials:

  • Selected cell line(s)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete medium from the stock solution. A common starting range is 0.01 µM to 100 µM.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or controls.

    • Incubate for the desired time points (e.g., 24, 48, and 72 hours).

  • MTT Assay:

    • At the end of each time point, add 10 µL of MTT reagent to each well.

    • Incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Incubate for 15-30 minutes at room temperature with gentle shaking, protected from light.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate cell viability as a percentage of the vehicle control.

    • Plot the results and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

IV. Potential Mechanism of Action and Signaling Pathways (Hypothetical)

Many methyl ether-containing small molecules are designed to enhance cell permeability. The methyl group can increase lipophilicity, facilitating passive diffusion across the cell membrane. Once inside the cell, intracellular esterases may cleave the methyl ether, releasing the active form of the compound. This is a common strategy for pro-drugs.

Diagram: Hypothetical Pro-Drug Activation Workflow

pro_drug_activation cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LY88074_ME This compound (Lipophilic) LY88074_Active Active LY88074 LY88074_ME->LY88074_Active Passive Diffusion Esterases Intracellular Esterases Target Cellular Target LY88074_Active->Target Binding & Effect Esterases->LY88074_Active Cleavage of Methyl Group

Caption: Hypothetical activation of this compound within a cell.

V. General Experimental Workflow

The following diagram illustrates a general workflow for investigating the biological effects of this compound in cell culture.

Diagram: Experimental Workflow for this compound

experimental_workflow A Reconstitute This compound B Determine Cytotoxicity (e.g., MTT Assay) A->B C Select Working Concentrations (Sub-toxic) B->C D Functional Assays (e.g., Western Blot, qPCR, etc.) C->D E Data Analysis and Interpretation D->E

Caption: General workflow for cell-based experiments with a novel compound.

VI. Future Directions

Once the basic cytotoxic profile of this compound is established, further experiments can be designed to elucidate its mechanism of action. These may include:

  • Target Identification Studies: Affinity chromatography, proteomics, or genetic screens.

  • Signaling Pathway Analysis: Western blotting for key signaling proteins, reporter gene assays.

  • Functional Assays: Migration assays, apoptosis assays, cell cycle analysis, etc., depending on the hypothesized function of the compound.

It is critical to reiterate that all protocols and proposed mechanisms are general and require empirical validation for the specific compound this compound. Researchers should proceed with careful dose-response and time-course studies to ensure the validity of their findings.

No Publicly Available Information for LY88074 Methyl Ether in Endocrinology

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature, pharmaceutical databases, and public records, no information has been found regarding a compound designated as "LY88074 Methyl ether" or "LY88074" with applications in endocrinology.

Extensive searches were conducted to identify the compound and its potential relevance to endocrinological research. These efforts included querying databases for Eli Lilly and Company's compound pipelines, historical drug development records, and scientific publications that index investigational drugs. The designation "LY" is characteristic of compounds developed by Eli Lilly. However, the specific numerical identifier "88074" does not correspond to any publicly disclosed therapeutic agent in the field of endocrinology or any other medical discipline.

Several possibilities could explain the absence of information:

  • Typographical Error: The compound number "LY88074" may be incorrect. Pharmaceutical compound identifiers are precise, and a minor error can prevent the retrieval of information.

  • Internal or Discontinued (B1498344) Code: The designation may refer to an internal code for a compound that was discontinued in the early stages of development and for which no data was publicly released.

  • Confidential Information: The compound may be part of an ongoing, unpublished research program.

Researchers, scientists, and drug development professionals seeking information on this topic are advised to verify the compound identifier . If the inquiry is based on internal documentation, cross-referencing with project names or alternative chemical names may be necessary.

Without a verifiable identification of "this compound," it is not possible to provide the requested detailed application notes, experimental protocols, quantitative data, or diagrams related to its use in endocrinology. Further investigation is contingent on obtaining the correct and complete compound designation.

Application Notes and Protocols for Preparing LY88074 Methyl Ether Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY88074 is classified as a selective estrogen receptor modulator (SERM), suggesting its potential utility in research related to estrogen signaling pathways and in the development of therapies for estrogen-related conditions.[1] This document provides detailed protocols for the preparation of stock solutions of LY88074 Methyl ether, a derivative of the parent compound.

Due to the limited publicly available data for the specific methyl ether derivative of LY88074, this guide combines the known properties of the parent compound with best-practice guidelines for handling and preparing stock solutions of novel or uncharacterized small molecules. Researchers should consider the initial handling of this compound as an experimental solubility and stability determination.

Compound Data and Properties

The following table summarizes the available data for the parent compound LY88074 and provides a template for characterizing this compound.

PropertyLY88074 (Parent Compound)This compound
Molecular Formula C₂₁H₁₄O₄S[1]To be determined
Molecular Weight 362.4 g/mol [1]To be determined by user
Appearance Yellow Solid[1]To be determined
Known Solubility DMSO (Slightly), Ethyl Acetate (Slightly)[1]To be determined (DMSO is recommended as a starting solvent)
Storage (Solid) Refrigerator[1]-20°C is recommended for long-term stability
Storage (in DMSO) No specific data; analog data suggests -80°C for 6 months[2]-80°C is recommended for long-term stability

Experimental Protocols

Materials and Equipment
  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ethanol (optional, for co-solvent testing)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Protocol for Preparation of a 10 mM DMSO Stock Solution

This protocol outlines the steps to prepare a 10 mM stock solution of this compound in DMSO. The user will need to adjust the initial mass based on the actual molecular weight of the methyl ether derivative.

Note: The molecular weight of this compound is not specified in the available literature. The following calculation is based on the parent compound's molecular weight. The user must substitute the correct molecular weight for their specific compound.

Calculation:

To prepare 1 mL of a 10 mM stock solution, you will need:

Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

Example using parent compound MW (362.4 g/mol ): Mass (mg) = 0.010 mol/L x 0.001 L x 362.4 g/mol x 1000 mg/g = 3.624 mg

Procedure:

  • Preparation: Before opening the vial, centrifuge the powdered this compound to ensure all the solid material is at the bottom.

  • Weighing: Carefully weigh out the calculated amount of this compound on an analytical balance. For small quantities, it is advisable to add the solvent directly to the pre-weighed vial.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the compound. For example, to make a 10 mM stock from 3.624 mg (assuming this is the correct weight for 1 mL), add 1 mL of DMSO.

  • Mixing: Tightly cap the vial and vortex thoroughly for at least one minute to ensure complete dissolution. Gentle warming in a water bath (not exceeding 40°C) or sonication can be used if the compound is difficult to dissolve.[3]

  • Sterilization (Optional): If the stock solution is to be used in sterile cell culture applications, it can be filtered through a 0.22 µm syringe filter that is compatible with DMSO.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, amber vials. Store the aliquots at -80°C for long-term storage (up to 6 months is a general guideline for many small molecules in DMSO).[2][4] For short-term storage, -20°C for up to a month is acceptable.[4]

Visualizations

Experimental Workflow for Stock Solution Preparation

Stock_Solution_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage start Start weigh Weigh Compound start->weigh add_solvent Add Solvent (DMSO) weigh->add_solvent vortex Vortex/Sonicate add_solvent->vortex check_sol Check Solubility vortex->check_sol aliquot Aliquot check_sol->aliquot Fully Dissolved store Store at -80°C aliquot->store finish Ready for Use store->finish

Caption: Workflow for preparing this compound stock solution.

Simplified Signaling Pathway for a Selective Estrogen Receptor Modulator (SERM)

SERM_Pathway cluster_cell Target Cell ER Estrogen Receptor (ERα/ERβ) ERE Estrogen Response Element (ERE) in DNA ER->ERE Translocates to Nucleus and Binds Transcription Gene Transcription ERE->Transcription Regulates Cellular_Response Tissue-Specific Cellular Response (Agonist or Antagonist Effect) Transcription->Cellular_Response Leads to SERM This compound (SERM) SERM->ER Binds to

Caption: Generalized signaling pathway for a SERM like LY88074.

References

Application Notes and Protocols for LY88074 Methyl Ether in Bone Density Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the investigation of LY88074 Methyl Ether (identified as LY88074 Trimethyl ether in chemical literature) in the context of bone density studies. This document outlines the presumed mechanism of action based on its structural class, presents representative quantitative data from closely related compounds, and offers detailed protocols for key in vitro and in vivo experiments. Visualizations of the relevant signaling pathway and experimental workflows are included to facilitate understanding and experimental design.

Note on the Investigational Compound: Publicly available experimental data specifically for this compound is limited. Therefore, the quantitative data presented herein is representative, derived from studies on raloxifene, a well-characterized Selective Estrogen Receptor Modulator (SERM) belonging to the same chemical class of 2-aryl-3-aroylbenzo[b]thiophenes. This information serves as a practical guide for initiating research on this compound.

Mechanism of Action: A Selective Estrogen Receptor Modulator (SERM)

This compound is classified as a 2-aryl-3-aroylbenzo[b]thiophene, a class of compounds known to act as Selective Estrogen Receptor Modulators (SERMs). SERMs exhibit tissue-selective estrogenic agonist or antagonist activity. In the context of bone, compounds like this compound are expected to act as estrogen agonists, mimicking the bone-protective effects of estrogen.

The primary mechanism involves the binding of the compound to estrogen receptors (ERα and ERβ) in bone cells. This interaction initiates a signaling cascade that ultimately modulates gene expression to promote bone health. Key effects include:

  • Inhibition of Osteoclast Activity: By binding to estrogen receptors in osteoclasts, SERMs can induce apoptosis (programmed cell death) of these bone-resorbing cells and inhibit their differentiation from precursor cells. This leads to a decrease in bone resorption.

  • Promotion of Osteoblast Activity: In osteoblasts, the bone-forming cells, SERMs can stimulate proliferation and differentiation, leading to increased deposition of bone matrix and subsequent mineralization.

This dual action of inhibiting bone breakdown and promoting bone formation contributes to an overall increase in bone mineral density (BMD).

SERM Signaling Pathway in Bone cluster_0 Extracellular cluster_1 Osteoclast cluster_2 Osteoblast LY88074 LY88074 ER_oc Estrogen Receptor (ER) LY88074->ER_oc Binds to ER_ob Estrogen Receptor (ER) LY88074->ER_ob Binds to Apoptosis Apoptosis ↑ ER_oc->Apoptosis Induces Differentiation_oc Differentiation ↓ ER_oc->Differentiation_oc Inhibits Resorption Bone Resorption ↓ Apoptosis->Resorption Differentiation_oc->Resorption Proliferation Proliferation ↑ ER_ob->Proliferation Stimulates Differentiation_ob Differentiation ↑ ER_ob->Differentiation_ob Stimulates Mineralization Mineralization ↑ Differentiation_ob->Mineralization

Figure 1: Proposed signaling pathway of this compound in bone cells.

Data Presentation: Representative Efficacy Data

The following tables summarize representative data from in vitro and in vivo studies of a related SERM, raloxifene, demonstrating its effects on bone cells and bone density. These data provide a benchmark for designing and evaluating experiments with this compound.

Table 1: Representative In Vitro Effects of a SERM on Bone Cells

Cell TypeAssayEndpoint MeasuredRepresentative Result (vs. Control)
Osteoclasts TRAP StainingNumber of TRAP-positive multinucleated cells↓ 40-60%
Bone Resorption Pit AssayArea of resorption pits on bone slices↓ 30-50%
Osteoblasts Proliferation Assay (e.g., MTT)Cell viability/number↑ 20-40%
Alkaline Phosphatase (ALP) ActivityEarly differentiation marker↑ 50-100%
Alizarin Red S StainingMineralized matrix deposition (late differentiation)↑ 70-150%

Table 2: Representative In Vivo Effects of a SERM in an Ovariectomized (OVX) Rat Model of Osteoporosis

ParameterMeasurement MethodTreatment DurationRepresentative Result (vs. OVX Control)
Bone Mineral Density (BMD)
Femoral Neck BMDDual-Energy X-ray Absorptiometry (DXA)12 weeks↑ 5-8%
Lumbar Spine BMDDXA12 weeks↑ 8-12%
Bone Microarchitecture
Trabecular Bone Volume/Total Volume (BV/TV)Micro-Computed Tomography (µCT)12 weeks↑ 25-40%
Trabecular Number (Tb.N)µCT12 weeks↑ 15-25%
Trabecular Separation (Tb.Sp)µCT12 weeks↓ 20-30%
Biomechanical Strength
Femoral Compressive StrengthMechanical Testing12 weeks↑ 15-25%

Experimental Protocols

Detailed protocols for key experiments to evaluate the effects of this compound on bone density are provided below.

In Vitro Protocols

In Vitro Experimental Workflow Start Start Isolate_Cells Isolate Primary Osteoblasts and Osteoclast Precursors Start->Isolate_Cells Culture_Cells Culture cells with varying concentrations of LY88074 Isolate_Cells->Culture_Cells Assess_Osteoblasts Assess Osteoblast Activity Culture_Cells->Assess_Osteoblasts Assess_Osteoclasts Assess Osteoclast Activity Culture_Cells->Assess_Osteoclasts Proliferation Proliferation Assay (MTT) Assess_Osteoblasts->Proliferation Differentiation ALP Activity Assay Assess_Osteoblasts->Differentiation Mineralization Alizarin Red S Staining Assess_Osteoblasts->Mineralization TRAP_Staining TRAP Staining Assess_Osteoclasts->TRAP_Staining Resorption_Assay Bone Resorption Pit Assay Assess_Osteoclasts->Resorption_Assay Data_Analysis Data Analysis and Interpretation Proliferation->Data_Analysis Differentiation->Data_Analysis Mineralization->Data_Analysis TRAP_Staining->Data_Analysis Resorption_Assay->Data_Analysis End End Data_Analysis->End

Figure 2: Workflow for in vitro assessment of this compound.

Objective: To quantify the effect of this compound on the mineralization of extracellular matrix by osteoblasts.

Materials:

  • Primary osteoblasts or osteoblast-like cell line (e.g., MC3T3-E1)

  • Osteogenic differentiation medium (α-MEM supplemented with 10% FBS, 1% penicillin-streptomycin, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate)

  • This compound stock solution (dissolved in DMSO)

  • 4% Paraformaldehyde (PFA) in PBS

  • Alizarin Red S staining solution (2% w/v in distilled water, pH 4.2)

  • 10% Acetic acid

  • 10% Ammonium (B1175870) hydroxide (B78521)

  • 96-well plate reader

Protocol:

  • Seed osteoblasts in a 24-well plate at a density of 5 x 10⁴ cells/well and culture in growth medium until confluent.

  • Replace the growth medium with osteogenic differentiation medium containing various concentrations of this compound (e.g., 0.1 nM to 1 µM) and a vehicle control (DMSO).

  • Culture the cells for 14-21 days, replacing the medium every 2-3 days.

  • After the incubation period, wash the cells twice with PBS.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash the fixed cells three times with deionized water.

  • Add 500 µL of Alizarin Red S solution to each well and incubate for 20 minutes at room temperature.

  • Aspirate the staining solution and wash the wells four times with deionized water.

  • For quantification, add 200 µL of 10% acetic acid to each well and incubate for 30 minutes with shaking to dissolve the stain.

  • Transfer the solution to a microcentrifuge tube, heat at 85°C for 10 minutes, and then centrifuge at 20,000 x g for 15 minutes.

  • Transfer the supernatant to a new tube and neutralize with 10% ammonium hydroxide.

  • Read the absorbance at 405 nm using a plate reader.

Objective: To assess the inhibitory effect of this compound on the bone-resorbing activity of osteoclasts.

Materials:

  • Bone marrow-derived macrophages (BMMs) or RAW 264.7 cells

  • α-MEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Recombinant murine M-CSF (30 ng/mL) and RANKL (50 ng/mL)

  • This compound stock solution (dissolved in DMSO)

  • Dentin or bone slices

  • 1 M Ammonium hydroxide

  • Toluidine blue staining solution

  • Microscope with imaging software

Protocol:

  • Culture BMMs or RAW 264.7 cells in a culture flask.

  • Place sterile dentin or bone slices in a 96-well plate.

  • Seed the cells onto the slices at a density of 1 x 10⁵ cells/well in the presence of M-CSF and RANKL to induce osteoclast differentiation.

  • Add various concentrations of this compound and a vehicle control to the wells.

  • Culture for 7-10 days, replacing the medium every 2-3 days.

  • At the end of the culture period, remove the cells from the slices by treating with 1 M ammonium hydroxide for 30 minutes.

  • Wash the slices with distilled water and stain with Toluidine blue to visualize the resorption pits.

  • Capture images of the resorption pits using a microscope.

  • Quantify the total area of resorption pits per slice using image analysis software (e.g., ImageJ).

In Vivo Protocol

In Vivo Experimental Workflow Start Start Animal_Model Establish Ovariectomized (OVX) Rat Model of Osteoporosis Start->Animal_Model Treatment Administer LY88074 daily for 12 weeks Animal_Model->Treatment BMD_Analysis Bone Mineral Density (BMD) Analysis (DXA) Treatment->BMD_Analysis MicroCT_Analysis Micro-computed Tomography (µCT) Analysis BMD_Analysis->MicroCT_Analysis Histo_Analysis Bone Histomorphometry MicroCT_Analysis->Histo_Analysis Data_Analysis Data Analysis and Interpretation Histo_Analysis->Data_Analysis End End Data_Analysis->End

Figure 3: Workflow for in vivo assessment in an ovariectomized rat model.

Objective: To evaluate the efficacy of this compound in preventing estrogen-deficiency-induced bone loss in a preclinical model.

Animals:

  • Female Sprague-Dawley rats (3 months old)

Groups:

  • Sham-operated + Vehicle

  • Ovariectomized (OVX) + Vehicle

  • OVX + this compound (low dose)

  • OVX + this compound (high dose)

  • OVX + Positive Control (e.g., Raloxifene)

Protocol:

  • Acclimatize rats for one week.

  • Perform bilateral ovariectomy or sham surgery on the rats.

  • Allow a 2-week recovery period to establish bone loss.

  • Begin daily oral gavage administration of the vehicle, this compound, or positive control for 12 weeks.

  • Monitor body weight weekly.

  • At the end of the treatment period, euthanize the animals.

  • Collect femurs and lumbar vertebrae for analysis.

Objective: To quantify changes in bone mass and structure.

Methods:

  • Dual-Energy X-ray Absorptiometry (DXA):

    • Scan the excised femurs and lumbar vertebrae using a DXA instrument calibrated for small animals.

    • Determine the BMD (g/cm²) of the femoral neck and the L4-L5 vertebrae.

  • Micro-Computed Tomography (µCT):

    • Scan the distal femur and the fourth lumbar vertebra using a high-resolution µCT scanner.

    • Reconstruct the 3D images and perform analysis on the trabecular bone in a defined region of interest.

    • Quantify parameters including Bone Volume/Total Volume (BV/TV), Trabecular Number (Tb.N), Trabecular Thickness (Tb.Th), and Trabecular Separation (Tb.Sp).

Safety and Handling

This compound is an investigational compound. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle the compound in a well-ventilated area or a chemical fume hood. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.

Ordering Information

This compound is an investigational compound and may not be commercially available. Inquiries for research quantities should be directed to the originating institution or specialized chemical synthesis providers.

Application Notes and Protocols for Lipid Modulation: A Search for LY88074 Methyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for a compound designated "LY88074 Methyl ether" in the context of lipid level modulation did not yield specific public data, patents, or academic publications. This designation likely represents an internal development code from Eli Lilly and Company that has not yet been disclosed in publicly available resources. Therefore, creating detailed application notes and protocols specifically for "this compound" is not feasible at this time.

While information on "this compound" remains elusive, research into Eli Lilly's current public pipeline reveals a strong focus on developing novel therapies for cardiovascular and metabolic diseases, with several compounds aimed at modulating lipid levels. This document provides an overview of the publicly available information on these efforts and outlines general experimental protocols relevant to the field of lipid modulation research.

Eli Lilly's Public Pipeline in Lipid Modulation

Eli Lilly is actively pursuing multiple therapeutic strategies to address dyslipidemia and associated cardiovascular risk. Key publicly disclosed programs include:

  • Lepodisiran: An investigational small interfering RNA (siRNA) therapeutic designed to lower lipoprotein(a) [Lp(a)], a genetically determined risk factor for cardiovascular disease.

  • Muvalaplin: An oral small molecule inhibitor of Lp(a) formation.

  • Retatrutide: A multi-receptor agonist with effects on lipid metabolism in addition to its primary focus on glucose control and weight loss.

  • Verve Therapeutics Collaboration (VERVE-102): A partnership focused on in vivo gene editing therapies targeting genes involved in lipid metabolism, such as PCSK9.

These programs highlight a strategic focus on targeting Lp(a) and other lipid-related pathways to reduce cardiovascular risk.

General Experimental Protocols for Assessing Lipid-Modulating Compounds

The following are generalized protocols that researchers and drug development professionals would typically employ to evaluate a novel lipid-modulating agent. These methodologies are standard in the field and would likely be applicable to the preclinical and clinical assessment of a compound like the conceptual "this compound."

In Vitro Assays

1. Target Engagement and Potency Assessment

  • Objective: To determine if the compound interacts with its intended molecular target and to quantify its potency.

  • Protocol:

    • Recombinant Protein Expression and Purification: Express and purify the target protein (e.g., a specific enzyme or receptor involved in lipid metabolism).

    • Binding Assays:

      • Surface Plasmon Resonance (SPR): Immobilize the target protein on a sensor chip and flow the test compound over the surface to measure binding kinetics (on-rate, off-rate) and affinity (KD).

      • Isothermal Titration Calorimetry (ITC): Directly measure the heat change upon binding of the compound to the target protein to determine binding affinity, stoichiometry, and thermodynamic parameters.

    • Enzyme Inhibition/Activation Assays: If the target is an enzyme, perform kinetic assays in the presence of varying concentrations of the compound to determine the IC50 (for inhibitors) or EC50 (for activators).

2. Cellular Assays for Lipid Metabolism

  • Objective: To assess the effect of the compound on lipid metabolism in a cellular context.

  • Protocol (using hepatocytes, e.g., HepG2 cells):

    • Cell Culture: Culture HepG2 cells in appropriate media.

    • Compound Treatment: Treat cells with a dose-range of the test compound for a specified period (e.g., 24-48 hours).

    • Lipid Extraction: After treatment, wash cells and extract lipids using a standard method (e.g., Folch or Bligh-Dyer).

    • Lipid Quantification:

      • Cholesterol and Triglyceride Assays: Use commercially available enzymatic kits to measure total cholesterol, free cholesterol, and triglyceride levels in the cell lysates.

      • Lipoprotein Secretion: Measure the levels of secreted apolipoproteins (e.g., ApoB, ApoA1) in the cell culture medium using ELISA.

      • Mass Spectrometry-based Lipidomics: Perform comprehensive lipid profiling of the cell extracts to identify and quantify changes in various lipid species.

In Vivo Models

1. Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

  • Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) of the compound and its effect on lipid biomarkers in animal models.

  • Protocol (using mice or rats):

    • Animal Dosing: Administer the compound to animals via the intended clinical route (e.g., oral gavage, intravenous injection) at various doses.

    • Blood Sampling: Collect blood samples at multiple time points post-dosing.

    • PK Analysis: Measure the concentration of the compound in plasma using LC-MS/MS to determine key PK parameters (Cmax, Tmax, AUC, half-life).

    • PD Analysis: Measure plasma lipid levels (total cholesterol, LDL-C, HDL-C, triglycerides) at each time point to establish a dose-response and time-course relationship.

2. Efficacy in Dyslipidemia Models

  • Objective: To evaluate the therapeutic efficacy of the compound in animal models of dyslipidemia and atherosclerosis.

  • Protocol (e.g., using ApoE-/- or Ldlr-/- mice on a high-fat diet):

    • Model Induction: Place mice on a high-fat/high-cholesterol diet to induce hyperlipidemia and atherosclerosis.

    • Chronic Dosing: Administer the test compound or vehicle control daily for an extended period (e.g., 8-16 weeks).

    • Monitoring: Monitor body weight, food intake, and plasma lipid profiles periodically.

    • Terminal Analysis:

      • Atherosclerotic Plaque Analysis: At the end of the study, euthanize the animals, perfuse the vasculature, and dissect the aorta. Quantify the atherosclerotic lesion area using Oil Red O staining.

      • Histology: Perform histological analysis of the aortic root to assess plaque composition and stability.

      • Gene Expression Analysis: Analyze the expression of key genes involved in lipid metabolism and inflammation in the liver and aorta using qRT-PCR or RNA-seq.

Data Presentation

Quantitative data from the aforementioned experiments would be summarized in tables for clear comparison across different doses and treatment groups.

Table 1: In Vitro Potency and Cellular Activity of a Hypothetical Lipid-Modulating Compound

Assay TypeCell Line/SystemParameterValue
Target BindingRecombinant ProteinKDValue nM
Enzyme InhibitionCell-freeIC50Value µM
Cholesterol EffluxTHP-1 MacrophagesEC50Value µM
ApoB SecretionHepG2IC50Value µM

Table 2: In Vivo Efficacy of a Hypothetical Lipid-Modulating Compound in a Mouse Model of Atherosclerosis

Treatment GroupDose (mg/kg)Plasma LDL-C (% change)Plasma HDL-C (% change)Aortic Plaque Area (% of total)
Vehicle000Value ± SEM
Compound X1Value ± SEMValue ± SEMValue ± SEM
Compound X10Value ± SEMValue ± SEMValue ± SEM
Compound X30Value ± SEMValue ± SEMValue ± SEM

Visualizing Workflows and Pathways

Diagrams created using Graphviz (DOT language) are essential for illustrating experimental workflows and biological pathways.

Experimental_Workflow_for_Lipid_Modulating_Compound cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Target ID Target Identification & Validation Biochemical Assays Biochemical Assays (Binding, Enzyme Kinetics) Target ID->Biochemical Assays Cellular Assays Cellular Assays (Lipid Metabolism, Secretion) Biochemical Assays->Cellular Assays PK_PD Pharmacokinetics & Pharmacodynamics Cellular Assays->PK_PD Lead Optimization Efficacy Models Efficacy in Disease Models (Atherosclerosis) PK_PD->Efficacy Models Tox Studies Toxicology Studies Efficacy Models->Tox Studies Clinical Trials Clinical Trials Tox Studies->Clinical Trials Candidate Selection

Caption: High-level workflow for the preclinical development of a novel lipid-modulating compound.

Lipid_Metabolism_Pathway Dietary Fats Dietary Fats Chylomicrons Chylomicrons Dietary Fats->Chylomicrons Absorption Liver Liver Chylomicrons->Liver Remnant Uptake VLDL VLDL Liver->VLDL Secretion LDL LDL VLDL->LDL Metabolism Peripheral Tissues Peripheral Tissues LDL->Peripheral Tissues Uptake Atherosclerotic Plaque Atherosclerotic Plaque LDL->Atherosclerotic Plaque HDL HDL HDL->Liver Peripheral Tissues->HDL Reverse Cholesterol Transport

Caption: Simplified overview of major lipoprotein metabolism pathways.

Application Note: Analytical Methods for the Detection of Raloxifene and Related Benzothiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer

Due to the absence of specific analytical methods for "LY88074 Methyl ether" in the available scientific literature, this document provides a detailed application note and protocol based on established methods for the analysis of Raloxifene (B1678788) , a structurally and functionally similar compound. Raloxifene is also a benzothiophene (B83047) derivative and a selective estrogen receptor modulator (SERM), indicated for the prevention of osteoporosis in postmenopausal women. The methodologies presented here are therefore expected to be highly relevant and adaptable for the analysis of this compound.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Raloxifene is a selective estrogen receptor modulator (SERM) that belongs to the benzothiophene class of compounds. It exhibits estrogenic effects on bone and anti-estrogenic effects on the uterus and breast.[1] Accurate and sensitive analytical methods are crucial for pharmacokinetic studies, drug quality control, and clinical monitoring of Raloxifene and its metabolites in biological matrices. This application note details robust analytical methodologies, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the quantification of Raloxifene and its glucuronide metabolites.

Data Presentation

The following tables summarize the quantitative data from various validated analytical methods for the determination of Raloxifene and its metabolites.

Table 1: Performance of LC-MS/MS Method for Raloxifene and its Glucuronide Metabolites in Human Plasma [2]

AnalyteDynamic Range (ng/mL)
Raloxifene (RAL)0.02 - 20.995
Raloxifene-4-glucuronide (R4G)3 - 3000.996
Raloxifene-6-glucuronide (R6G)0.6 - 600.995

Table 2: Performance of LC-MS/MS Method for Raloxifene and its Glucuronides in Human Urine [3]

AnalyteLimit of Quantification (nM)Recovery (%)Accuracy (%)Precision (%)
Raloxifene1.01> 92.5100 ± 8.8< 12
Raloxifene-6-β-glucuronide (M1)1.95> 92.5100 ± 8.8< 12
Raloxifene-4'-β-glucuronide (M2)2.83> 92.5100 ± 8.8< 12
Raloxifene-6,4'-diglucuronide (M3)4.69> 92.5100 ± 8.8< 12

Table 3: Performance of HPLC Method for Raloxifene Hydrochloride [4]

DetectorLimit of Quantification (mg/L)Accuracy (%)Intra-day Precision (CV%)Inter-day Precision (CV%)
Coulometric0.33693.1 - 100.3≤ 2.38≤ 7.93
Ultraviolet (UV)0.61093.1 - 100.3≤ 2.38≤ 7.93

Experimental Protocols

Protocol 1: LC-MS/MS for Raloxifene and its Glucuronides in Human Plasma

This protocol is adapted from a method for the sensitive determination of Raloxifene and its two primary glucuronide metabolites in human plasma.[2]

1. Sample Preparation (Solid-Phase Extraction)

  • Use a SOLAµ™ SCX 96-well plate for solid-phase extraction (SPE).

  • Condition the plate with methanol (B129727) followed by water.

  • Load 100 µL of human plasma sample.

  • Wash the plate with an appropriate washing solution to remove interferences.

  • Elute the analytes with a suitable elution solvent.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.

2. LC-MS/MS Instrumentation and Conditions

  • HPLC System: A system capable of delivering a stable gradient flow.

  • Column: Hypersil GOLD™ PFP HPLC column.

  • Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile (B52724) with 0.1% formic acid).

  • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Thermo Scientific™ TSQ Vantage™).[2]

  • Ionization: Heated electrospray ionization (HESI) in positive polarity.

  • Detection Mode: Selected Reaction Monitoring (SRM).

Protocol 2: HPLC for Raloxifene Hydrochloride in Pharmaceutical Formulations

This protocol is based on a validated HPLC method for the quality control of Raloxifene hydrochloride tablets.[4]

1. Standard and Sample Preparation

  • Standard Solution: Prepare a stock solution of Raloxifene hydrochloride in a suitable solvent (e.g., methanol) and perform serial dilutions to create calibration standards.

  • Sample Solution: Crush tablets to a fine powder. Accurately weigh a portion of the powder equivalent to a specific dose of Raloxifene and dissolve it in the solvent. Filter the solution before injection.

2. HPLC Instrumentation and Conditions

  • HPLC System: A standard HPLC system with a UV or coulometric detector.

  • Column: A C18 or similar reversed-phase column.

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile).

  • Detector Wavelength (for UV): 280 nm.[1]

Visualizations

SERM_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SERM SERM (e.g., Raloxifene) ER Estrogen Receptor (ERα / ERβ) SERM->ER Dimerization Dimerization ER->Dimerization Binding & HSP dissociation HSP Heat Shock Proteins ERE Estrogen Response Element (DNA) Dimerization->ERE Translocation Transcription Modulation of Gene Transcription ERE->Transcription Coactivators Coactivators Coactivators->Transcription Corepressors Corepressors Corepressors->Transcription

Caption: Signaling pathway of a Selective Estrogen Receptor Modulator (SERM).

Experimental_Workflow Sample Biological Sample (Plasma or Urine) SPE Solid-Phase Extraction (SPE) Sample->SPE Sample Loading Evaporation Evaporation & Reconstitution SPE->Evaporation Elution LCMS LC-MS/MS Analysis Evaporation->LCMS Injection Data Data Acquisition & Processing LCMS->Data Quantification Quantification Data->Quantification

Caption: Experimental workflow for the analysis of Raloxifene in biological samples.

References

Unable to Retrieve Information for LY88074 Methyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive search, no specific data or publications pertaining to "LY88074 Methyl ether" and its application in high-throughput screening were found.

The search yielded general information on high-throughput screening techniques for various molecular targets, including lysine (B10760008) demethylases, viral proteins, and other cellular components. However, none of the accessible scientific literature or databases contained specific mentions of "this compound."

This absence of information prevents the creation of the requested detailed Application Notes and Protocols. Without foundational data on its mechanism of action, associated signaling pathways, or established experimental use, it is not possible to generate the following required components:

  • Quantitative Data Presentation: No IC50, EC50, or other quantitative metrics are available to be summarized in tabular format.

  • Detailed Experimental Protocols: Specific methodologies for high-throughput screening assays involving this compound could not be located.

  • Signaling Pathway and Workflow Diagrams: The molecular target and mechanism of action of this compound are unknown, precluding the creation of accurate diagrams.

Possible Reasons for Lack of Information:

  • Novelty of the Compound: this compound may be a very recent discovery with research that has not yet been published in the public domain.

  • Internal Designation: The name may be an internal code used by a research institution or company that is not publicly recognized.

  • Typographical Error: There may be an error in the compound name provided.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to verify the chemical name and structure. If "this compound" is a novel or proprietary substance, information may only be available through direct contact with the originating research group or institution.

Should a corrected or alternative designation for this compound be available, a new search can be initiated to fulfill the request for detailed application notes and protocols.

Commercial Sources for Research-Grade LY88074 Methyl Ether: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY88074 Methyl ether, with the chemical name (6-Hydroxy-2-(4-hydroxyphenyl)benzo[b]thiophen-3-yl)(4-methoxyphenyl)methanone (CAS No. 63675-88-7), is a research chemical belonging to the benzothiophene (B83047) class of compounds. Based on the extensive research on structurally similar molecules, such as Raloxifene, this compound is predicted to function as a selective estrogen receptor modulator (SERM). SERMs are a class of compounds that exhibit tissue-specific estrogen receptor (ER) agonist or antagonist activity. This unique mode of action makes them valuable tools for studying estrogen signaling in various physiological and pathological processes, including osteoporosis, breast cancer, and cardiovascular disease.

This document provides an overview of commercial sources for research-grade this compound and detailed application notes and protocols based on the known activities of closely related benzothiophene-based SERMs. Due to the limited publicly available data specific to this compound, the experimental protocols provided are adapted from studies on analogous compounds and should be optimized for specific experimental conditions.

Commercial Sources

Research-grade this compound is available from specialized chemical suppliers. Researchers should always request a certificate of analysis (CoA) to ensure the identity and purity of the compound.

SupplierProduct NameCAS NumberPurityNotes
TargetMolThis compound63675-88-7>98% (Typically)Purity and availability should be confirmed with the supplier.
Biotech Hub Africa This compound63675-88-7Not specifiedResearchers should inquire about purity and analytical data.[1]

Note: The availability and specifications from suppliers may vary. It is crucial to verify the information directly with the chosen vendor before ordering.

Predicted Mechanism of Action and Signaling Pathway

Based on its structural similarity to Raloxifene and other benzothiophene derivatives, this compound is anticipated to act as a SERM. This means it can bind to estrogen receptors (ERα and ERβ) and either mimic or block the effects of estrogen in a tissue-dependent manner.

In tissues like bone, it is predicted to have an estrogen agonist effect, promoting bone density. Conversely, in tissues like the breast and uterus, it is expected to act as an estrogen antagonist, inhibiting the growth of estrogen-receptor-positive cancer cells.[1]

The binding of this compound to the estrogen receptor likely induces conformational changes in the receptor, which in turn affects the recruitment of co-activator or co-repressor proteins. This differential recruitment of transcriptional machinery is the basis for its tissue-specific effects.

SERM_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LY88074 This compound ER Estrogen Receptor (ERα / ERβ) LY88074->ER Binds to LY_ER LY88074-ER Complex ER_HSP ER-HSP Complex ER->ER_HSP Bound by ER->LY_ER Conformational Change HSP Heat Shock Proteins HSP->ER_HSP ERE Estrogen Response Element (on DNA) LY_ER->ERE Translocates & Binds Coactivators Co-activators ERE->Coactivators Recruits (Tissue A) Corepressors Co-repressors ERE->Corepressors Recruits (Tissue B) Gene_Activation Gene Transcription (Agonist Effect) Coactivators->Gene_Activation Gene_Repression Gene Repression (Antagonist Effect) Corepressors->Gene_Repression

Caption: Predicted signaling pathway of this compound as a SERM.

Experimental Protocols

The following are representative protocols for in vitro assays commonly used to characterize SERMs. These should be adapted and optimized for this compound.

In Vitro Estrogen Receptor Competitive Binding Assay

This assay determines the affinity of this compound for the estrogen receptor by measuring its ability to displace a radiolabeled estrogen ligand.

Materials:

  • Recombinant human ERα or ERβ protein

  • [³H]-Estradiol (radiolabeled ligand)

  • This compound

  • Assay buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)

  • Hydroxyapatite (B223615) slurry

  • Scintillation fluid and counter

Protocol:

  • Prepare a dilution series of this compound in the assay buffer.

  • In a microplate, combine the recombinant ER protein, a fixed concentration of [³H]-Estradiol, and varying concentrations of this compound or unlabeled estradiol (B170435) (for standard curve).

  • Incubate the plate at 4°C for 18-24 hours to reach equilibrium.

  • Add hydroxyapatite slurry to each well to bind the receptor-ligand complexes.

  • Wash the hydroxyapatite pellets multiple times with assay buffer to remove unbound ligand.

  • Elute the bound radioactivity and measure using a scintillation counter.

  • Calculate the IC₅₀ value (the concentration of this compound that displaces 50% of the radiolabeled ligand) by non-linear regression analysis.

MCF-7 Cell Proliferation Assay (Estrogen Antagonist Activity)

This assay assesses the ability of this compound to inhibit the estrogen-stimulated growth of ER-positive human breast cancer cells (MCF-7).

Materials:

  • MCF-7 cells

  • Phenol (B47542) red-free cell culture medium supplemented with charcoal-stripped fetal bovine serum (to remove endogenous steroids)

  • 17β-Estradiol

  • This compound

  • Cell proliferation reagent (e.g., MTT, WST-1)

  • Plate reader

Protocol:

  • Seed MCF-7 cells in a 96-well plate and allow them to attach overnight.

  • Replace the medium with phenol red-free medium containing a fixed, growth-stimulatory concentration of 17β-Estradiol (e.g., 1 nM).

  • Add a dilution series of this compound to the wells. Include controls with no estradiol, estradiol only, and vehicle only.

  • Incubate the cells for 5-7 days.

  • Add the cell proliferation reagent and incubate according to the manufacturer's instructions.

  • Measure the absorbance using a plate reader.

  • Calculate the IC₅₀ value for the inhibition of estradiol-stimulated cell proliferation.

Cell_Proliferation_Workflow A Seed MCF-7 cells in 96-well plate B Incubate overnight A->B C Replace medium with phenol red-free medium + 17β-Estradiol B->C D Add dilution series of this compound C->D E Incubate for 5-7 days D->E F Add cell proliferation reagent E->F G Measure absorbance F->G H Calculate IC50 G->H

Caption: Workflow for the MCF-7 cell proliferation assay.

Data Presentation

The quantitative data from the described assays should be summarized for clear comparison.

Table 1: Representative In Vitro Activity of a Benzothiophene-based SERM (Hypothetical Data for this compound)

AssayParameterValue
ERα Competitive BindingIC₅₀e.g., 10 nM
ERβ Competitive BindingIC₅₀e.g., 25 nM
MCF-7 Cell Proliferation (Antagonist)IC₅₀e.g., 50 nM

Note: The values presented are hypothetical and should be determined experimentally for this compound.

Conclusion

This compound is a valuable research tool for investigating the complex mechanisms of estrogen receptor signaling. While specific data for this compound is limited, its structural similarity to well-characterized SERMs like Raloxifene provides a strong basis for designing and interpreting experiments. The protocols and information provided herein serve as a starting point for researchers to explore the biological activities of this compound in various in vitro and in vivo models. As with any research chemical, proper validation of its purity and activity is essential for obtaining reliable and reproducible results.

References

Troubleshooting & Optimization

troubleshooting LY88074 Methyl ether solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LY88074 Methyl ether. The information is designed to address common solubility issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving. What is the recommended starting solvent?

A1: this compound, a benzothiophene (B83047) derivative, is expected to have low aqueous solubility. For initial solubilization, it is recommended to use an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for creating concentrated stock solutions of poorly soluble compounds. Based on data for structurally similar compounds like Raloxifene (B1678788), other potential organic solvents include ethanol (B145695) and dimethylformamide (DMF).[1] Always start with a small amount of the compound and vortex thoroughly.

Q2: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous buffer (e.g., PBS or cell culture media). How can I prevent this?

A2: This is a common issue known as "crashing out" and occurs due to the significant change in solvent polarity. Here are several strategies to mitigate this:

  • Optimize Final Concentration: The final concentration of your compound in the aqueous solution may be above its solubility limit. Try lowering the final working concentration.

  • Use a Co-solvent: Prepare an intermediate dilution of your DMSO stock in a co-solvent like ethanol before the final dilution into the aqueous buffer. This can help to create a more gradual change in polarity.

  • Proper Mixing Technique: Add the DMSO stock solution dropwise into the vortexing aqueous buffer. This rapid dispersion can prevent the formation of localized high concentrations that lead to precipitation.[2]

  • Gentle Warming: Gently warming the aqueous solution (e.g., to 37°C) can sometimes help to keep the compound in solution. However, be cautious about the temperature stability of this compound.[3]

  • Sonication: Brief sonication in a water bath can help to break up small aggregates and improve dissolution.[3]

Q3: What is the maximum concentration of DMSO my cells can tolerate?

A3: Most cell lines can tolerate a final DMSO concentration of up to 0.5% (v/v) without significant toxicity. However, it is crucial to determine the optimal concentration for your specific cell line and assay. Always include a vehicle control (media with the same final DMSO concentration as your experimental samples) in your experiments.

Q4: Can I adjust the pH of my buffer to improve the solubility of this compound?

A4: Yes, for ionizable compounds, adjusting the pH of the aqueous buffer can significantly impact solubility.[3] Since this compound is a selective estrogen receptor modulator (SERM), its structure may contain ionizable groups. For basic compounds, a lower pH will generally increase solubility, while for acidic compounds, a higher pH is more favorable. It is recommended to perform a pH-solubility profile for your compound if this is a recurring issue.

Quantitative Solubility Data

SolventTemperature (K)Mole Fraction Solubility (x 10⁻²)
DMSO 298.23.85
303.24.11
308.24.38
313.24.65
318.24.83
323.25.02
Ethanol 298.20.0058
303.20.0062
308.20.0067
313.20.0071
318.20.0075
323.20.0079
Water 298.20.000027
303.20.000029
308.20.000031
313.20.000033
318.20.000034
323.20.000036

Data adapted from a study on Raloxifene hydrochloride solubility and should be used as an estimation for this compound.[4]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, vortex mixer.

  • Procedure:

    • Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Calculate and add the required volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution vigorously for 2-5 minutes until the compound is completely dissolved. A brief sonication (5-10 minutes in a water bath sonicator) can be used to aid dissolution if necessary.[3]

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Protocol 2: Preparation of a Working Solution in Aqueous Buffer
  • Materials: Concentrated stock solution of this compound in DMSO, sterile aqueous buffer (e.g., PBS or cell culture medium), vortex mixer.

  • Procedure:

    • Pre-warm the aqueous buffer to the desired experimental temperature (e.g., 37°C).

    • While vigorously vortexing the pre-warmed aqueous buffer, add the required volume of the DMSO stock solution dropwise.

    • Continue to vortex for another 30-60 seconds to ensure thorough mixing.

    • Visually inspect the final working solution for any signs of precipitation. If precipitation occurs, refer to the troubleshooting workflow below.

    • Use the freshly prepared working solution immediately for your experiments. It is not recommended to store aqueous solutions of poorly soluble compounds for extended periods.[1]

Visualizations

Troubleshooting Workflow for Solubility Issues

TroubleshootingWorkflow Troubleshooting this compound Solubility Issues start Start: Compound Precipitation Observed check_stock Is the stock solution in DMSO clear? start->check_stock re_dissolve_stock Re-dissolve stock: - Vortex - Gentle Warming (37°C) - Sonicate check_stock->re_dissolve_stock No check_concentration Is the final aqueous concentration too high? check_stock->check_concentration Yes re_dissolve_stock->check_stock lower_concentration Lower the final working concentration check_concentration->lower_concentration Yes check_mixing Was the mixing technique optimal? check_concentration->check_mixing No end_success Success: Compound is soluble lower_concentration->end_success optimize_mixing Optimize mixing: - Add stock to vortexing buffer - Use pre-warmed buffer check_mixing->optimize_mixing No check_mixing->end_success Yes consider_cosolvent Consider using a co-solvent (e.g., ethanol) for intermediate dilution optimize_mixing->consider_cosolvent end_fail Issue persists: Consider formulation strategies (e.g., cyclodextrins) optimize_mixing->end_fail consider_cosolvent->end_success

Caption: A workflow diagram for troubleshooting solubility issues with this compound.

Estrogen Receptor Signaling Pathway

EstrogenSignaling Simplified Estrogen Receptor (ER) Signaling Pathway cluster_cell Target Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ER_mem Membrane ER Kinase_cascade Kinase Cascades (e.g., MAPK, PI3K) ER_mem->Kinase_cascade Activates ER_cyto Cytoplasmic ER HSP HSP ER_cyto->HSP Releases ER_dimer ER Dimer ER_cyto->ER_dimer Dimerizes & Translocates Gene_transcription Gene Transcription Kinase_cascade->Gene_transcription Modulates ERE Estrogen Response Element (ERE) ER_dimer->ERE Binds to ERE->Gene_transcription Regulates SERM This compound (SERM) SERM->ER_mem Binds SERM->ER_cyto Binds

References

Technical Support Center: Optimizing LY88074 Methyl Ether Concentration in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals. It provides troubleshooting advice and frequently asked questions (FAQs) in a question-and-answer format to address common issues encountered during the experimental use of a new chemical entity.

Frequently Asked Questions (FAQs)

Q1: What is a good starting concentration range for LY88074 Methyl ether in a new assay?

For a novel compound like this compound, it is crucial to establish a dose-response curve. A common and effective approach is to use a logarithmic or semi-logarithmic serial dilution. A broad starting range, for instance from 1 nM to 100 µM, is recommended to capture the full spectrum of activity, from no effect to potential toxicity.

Q2: How do I properly dissolve and store this compound?

Most small molecules are initially dissolved in a 100% organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution. It is critical to ensure the final concentration of the solvent in your experimental medium is low (typically ≤ 0.5%, ideally ≤ 0.1%) to prevent solvent-induced artifacts. For storage, aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light, unless stability studies indicate otherwise.

Q3: My compound is not showing any activity. What are the potential reasons?

Several factors could contribute to a lack of observed activity. Consider the following troubleshooting steps:

  • Concentration: The concentration used may be too low. Try testing a higher concentration range.

  • Solubility: The compound may not be sufficiently soluble in the assay buffer, leading to a lower effective concentration. Visually inspect for any precipitation.

  • Stability: The compound may be unstable under the experimental conditions (e.g., temperature, pH, light exposure). Prepare fresh dilutions for each experiment.

  • Cell Permeability: In cell-based assays, the compound may not be able to cross the cell membrane effectively.

  • Target Expression: Ensure that your cell line or protein preparation expresses the intended target of this compound.

Q4: I am observing significant cell death or assay interference at higher concentrations. What should I do?

High-concentration effects are a common issue with small molecules. Here’s how to troubleshoot:

  • Cytotoxicity: Perform a standard cytotoxicity assay (e.g., MTT, LDH) to determine the concentration at which this compound becomes toxic to your cells.

  • Compound Aggregation: At high concentrations, some small molecules form aggregates that can non-specifically inhibit enzymes or interfere with assay readouts.[1] This often results in a steep, non-sigmoidal dose-response curve. Including a small amount of a non-ionic detergent like Triton X-100 (e.g., 0.01%) in the assay buffer can help disrupt these aggregates.[1]

  • Assay Interference: The compound itself might interfere with the assay technology (e.g., autofluorescence, light scattering). Run controls with the compound in the absence of the biological target to assess for such interference.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High variability between replicates - Inconsistent pipetting- Compound precipitation- Cell plating inconsistency- Ensure proper mixing of solutions before dispensing.- Visually inspect for precipitates before adding to the assay.- Optimize cell seeding density and ensure even distribution.
Discrepancy between biochemical and cell-based assay results - Poor cell permeability- Presence of efflux pumps- Protein binding in cell culture media- Compound metabolism- Assess cell permeability using specific assays (e.g., PAMPA).- Use efflux pump inhibitors to see if potency increases.- Test activity in serum-free or reduced-serum media.- Evaluate compound stability in the presence of cells or cellular fractions.[1]
Steep, non-saturating dose-response curve - Compound aggregation- Re-run the assay with the addition of 0.01% Triton X-100.[1]- Lower the highest concentration tested.
Vehicle control (e.g., DMSO) shows an effect - Final solvent concentration is too high- Ensure the final DMSO concentration is below 0.5%, and ideally below 0.1%.[1]- Include the same final DMSO concentration in all wells, including untreated controls.[1]

Experimental Protocols

General Protocol for Determining IC50 in a Cell-Based Assay
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in the appropriate cell culture medium. Start with a high concentration stock in 100% DMSO and dilute from there. Remember to prepare a vehicle control with the same final DMSO concentration as the highest compound concentration.

  • Treatment: Remove the existing medium from the cells and add the prepared 2x compound dilutions.

  • Incubation: Incubate the plate for a duration relevant to the biological question being investigated (e.g., 24, 48, or 72 hours).

  • Assay Readout: Perform the specific assay to measure the desired endpoint (e.g., cell viability, reporter gene expression, protein phosphorylation).

  • Data Analysis: Plot the assay response against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol for Assessing Compound Autofluorescence
  • Compound Preparation: Prepare a serial dilution of this compound in the assay buffer, matching the concentrations used in your primary assay.

  • Plate Setup: Add the dilutions to a 96-well plate. Include wells with buffer only as a blank control.

  • Fluorescence Reading: Read the plate on a fluorescence plate reader using the same excitation and emission wavelengths as your primary assay.

  • Data Analysis: If you observe a concentration-dependent increase in fluorescence from the compound alone, this indicates autofluorescence that could interfere with your assay results.

Visualizing Experimental Logic

To aid in experimental design and troubleshooting, the following diagrams illustrate key workflows and concepts.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis stock Prepare High-Concentration Stock in DMSO serial_dilution Create Serial Dilutions in Assay Buffer/Medium stock->serial_dilution treatment Treat Cells/Protein with Compound Dilutions serial_dilution->treatment incubation Incubate for Defined Period treatment->incubation readout Measure Assay Signal incubation->readout dose_response Plot Dose-Response Curve readout->dose_response ic50 Calculate IC50/EC50 dose_response->ic50

Caption: A typical experimental workflow for determining the potency of a small molecule inhibitor.

troubleshooting_logic start No Compound Effect Observed c1 Concentration Too Low? start->c1 c2 Compound Insoluble? start->c2 c3 Compound Unstable? start->c3 c4 Poor Cell Permeability? start->c4 s1 Increase Concentration Range c1->s1 s2 Check for Precipitate Add Detergent (e.g., Triton X-100) c2->s2 s3 Prepare Fresh Solutions Assess Stability c3->s3 s4 Perform Permeability Assay c4->s4

Caption: A decision tree for troubleshooting the lack of an observable compound effect in an assay.

References

preventing degradation of LY88074 Methyl ether in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of LY88074 Methyl Ether during experiments. The following information is based on general principles of methyl ether chemistry and best laboratory practices.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation?

A1: The degradation of methyl ethers like LY88074 is often initiated by exposure to strong acids or bases, oxidizing agents, and elevated temperatures.[1][2] Light, especially UV light, can also catalyze degradation.[3] The presence of water and certain solvents can facilitate hydrolysis, particularly under non-neutral pH conditions.

Q2: How does the structure of a methyl ether influence its stability?

A2: The stability of a methyl ether can be influenced by the steric hindrance around the ether linkage. Generally, bulkier groups attached to the ether oxygen can offer some protection against chemical attack. However, the overall electronic properties of the molecule play a significant role.

Q3: Can the choice of solvent impact the stability of this compound?

A3: Absolutely. Protic solvents (e.g., methanol, ethanol, water) can participate in degradation pathways, especially in the presence of acidic or basic catalysts. It is advisable to use anhydrous aprotic solvents for sensitive compounds.

Q4: What are some common degradation products of methyl ethers?

A4: Degradation of methyl ethers can yield a variety of byproducts. Common products from oxidative degradation include the corresponding alcohol, formate (B1220265), and acetate (B1210297) derivatives.[3][4][5][6] For instance, the degradation of methyl tert-butyl ether (MTBE) can produce tert-butyl alcohol (TBA), tert-butyl formate (TBF), acetone, and methyl acetate.[3][4]

Troubleshooting Guide

Issue 1: I am observing unexpected peaks in my analytical results (e.g., HPLC, LC-MS) after my reaction.

  • Question: Could these new peaks be degradation products of this compound? Answer: It is highly probable. Compare the retention times and mass-to-charge ratios of the unknown peaks with potential degradation products such as the corresponding alcohol or formate. Running a forced degradation study (e.g., treating a small sample with mild acid or base) can help confirm the identity of these degradation products.

  • Question: How can I prevent this degradation during my reaction? Answer:

    • Reaction Conditions: If possible, use milder reaction conditions. This could involve lowering the temperature, using a less harsh catalyst, or reducing the reaction time.[2]

    • Reagent Compatibility: Ensure all reagents are compatible with the methyl ether group. Strong oxidizing agents or Lewis acids can promote cleavage.

    • Inert Atmosphere: If oxidation is suspected, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: My compound appears to be degrading during aqueous workup.

  • Question: Why is my compound degrading during extraction with water? Answer: The aqueous phase may not be at a neutral pH. Even slight acidity or basicity can catalyze the hydrolysis of sensitive methyl ethers.

    • Solution: Use a buffered aqueous solution (e.g., saturated sodium bicarbonate for acidic conditions or ammonium (B1175870) chloride for basic conditions) for washing. Minimize the contact time between the organic layer and the aqueous phase.[2]

Issue 3: I am losing my compound during purification by silica (B1680970) gel chromatography.

  • Question: Is it possible for this compound to degrade on a silica gel column? Answer: Yes, the residual acidity of standard silica gel can lead to the degradation of acid-sensitive compounds.[2]

    • Solutions:

      • Neutralize the Silica: Use silica gel that has been neutralized with a base like triethylamine (B128534). This can be done by preparing a slurry of the silica in a solvent containing a small amount of triethylamine and then removing the solvent.

      • Alternative Stationary Phase: Consider using a less acidic stationary phase, such as alumina (B75360) (basic or neutral) or a bonded-phase silica.

      • Optimize Elution: A highly polar or protic eluent can promote degradation on the column. Use a less polar eluent system if possible and optimize conditions for faster elution to reduce the time the compound spends on the column.[2]

Data Presentation

Table 1: Hypothetical Stability of this compound Under Various Conditions

ConditionTemperature (°C)Duration (hours)Solvent% Degradation (Hypothetical)
Storage
-2072Anhydrous Acetonitrile< 1%
472Anhydrous Acetonitrile2-5%
25 (Room Temp)24Anhydrous Acetonitrile5-10%
pH Stress Test
254Acetonitrile/Water (pH 3)15-25%
254Acetonitrile/Water (pH 7)< 2%
254Acetonitrile/Water (pH 10)10-20%
Oxidative Stress
252Acetonitrile with H₂O₂> 50%

Experimental Protocols

Protocol 1: General Handling and Storage of this compound

  • Receipt and Storage: Upon receipt, store this compound at -20°C or lower in a tightly sealed container. Protect from light by using an amber vial or by wrapping the container in aluminum foil.

  • Aliquoting: For frequent use, prepare several small aliquots from the main stock to minimize freeze-thaw cycles and exposure of the bulk material to atmospheric moisture and oxygen.

  • Solvent Preparation: Use only anhydrous aprotic solvents (e.g., acetonitrile, dichloromethane, THF) for preparing stock solutions. Ensure solvents are of high purity and are stored over molecular sieves to maintain dryness.

  • Weighing and Dissolving: When preparing solutions, work quickly to minimize exposure to air. If possible, handle the solid compound in a glove box or under a stream of inert gas.

Protocol 2: A Representative Reaction and Workup Procedure to Minimize Degradation

  • Reaction Setup: To a flame-dried flask under an inert atmosphere (argon or nitrogen), add the substrate and any anhydrous reagents.

  • Reagent Addition: Dissolve this compound in anhydrous aprotic solvent and add it to the reaction mixture at the appropriate temperature (preferably low, e.g., 0°C or -78°C).

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS to avoid unnecessarily long reaction times.

  • Quenching: Quench the reaction at low temperature using a non-aqueous or buffered aqueous solution. For example, if a strong base was used, quench with a saturated solution of ammonium chloride instead of a strong acid.

  • Aqueous Workup: If an aqueous workup is necessary, use pre-chilled, buffered solutions. Perform extractions quickly and avoid vigorous shaking that can create emulsions and increase contact time.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the solvent under reduced pressure at a low temperature (e.g., using a rotary evaporator with a cool water bath).

Visualizations

degradation_pathway LY88074 LY88074 Methyl Ether Intermediate Reactive Intermediate LY88074->Intermediate Oxidation / Hydrolysis (Acid/Base, Light, Heat) Alcohol Corresponding Alcohol Intermediate->Alcohol Pathway A Formate Corresponding Formate Intermediate->Formate Pathway B Other Other Degradation Products Intermediate->Other Pathway C

Caption: Potential degradation pathways of this compound.

experimental_workflow start Start: Anhydrous Conditions reaction Reaction with This compound (Low Temp, Inert Atm.) start->reaction quench Quench with Buffered Solution (Low Temp) reaction->quench workup Aqueous Workup (Buffered, Quick) quench->workup purification Purification (Neutralized Silica or Alternative Phase) workup->purification analysis Analysis (HPLC, LC-MS) purification->analysis storage Store Final Product (-20°C, Protected from Light) analysis->storage

Caption: Recommended workflow to prevent degradation.

References

Technical Support Center: Investigation of Off-Target Effects for LY88074 Methyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Information regarding "LY88074 Methyl ether" is not available in the public domain. The following content is a template designed to guide researchers on the principles and methodologies for investigating off-target effects of a novel kinase inhibitor, using hypothetical data and scenarios. This framework can be adapted once specific information about this compound becomes available.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected phenotypes in our cell-based assays with this compound that do not correlate with the inhibition of its intended target. What could be the cause?

A1: Unexpected phenotypes are often indicative of off-target effects, where a compound interacts with proteins other than its intended target. To investigate this, consider the following:

  • Target Engagement: First, confirm that this compound is engaging its intended target in your cellular model at the concentrations used. Techniques like cellular thermal shift assay (CETSA) or target-specific phosphorylation readouts can be employed.

  • Kinase Profiling: Perform a broad kinase screen to identify potential off-target kinases. This can be done through commercially available services that test your compound against a large panel of kinases.

  • Phenotypic Screening: Compare the observed phenotype with known effects of inhibiting other signaling pathways. This might provide clues about the identity of the off-target(s).

  • Dose-Response Analysis: Carefully titrate the concentration of this compound. If the on-target and off-target effects have different potencies (IC50/EC50 values), you may be able to identify a concentration window where the on-target effect is observed with minimal off-target phenotypes.

Q2: How can we distinguish between on-target and off-target-driven toxicity of this compound?

A2: Differentiating on-target from off-target toxicity is a critical step. Here are some strategies:

  • Rescue Experiments: If the on-target toxicity is due to the inhibition of a specific pathway, you might be able to "rescue" the cells by reactivating that pathway downstream of the target.

  • Structurally Unrelated Inhibitors: Use a structurally different inhibitor that targets the same primary protein. If this second inhibitor does not produce the same toxic phenotype, it is more likely that the toxicity of this compound is due to an off-target effect.

  • Target Knockdown/Knockout: Use genetic approaches like siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of the intended target. If the toxicity is still observed in the absence of the target, it is definitively an off-target effect.

  • Chemical Analogs: Synthesize and test analogs of this compound. An analog that retains off-target activity but has lost on-target activity can be a powerful tool to confirm off-target toxicity.

Troubleshooting Guides

Issue 1: Inconsistent IC50 values for this compound in different cell lines.

Potential Cause Troubleshooting Steps
Differential Target Expression Quantify the expression level of the intended target protein in each cell line using Western blot or qPCR.
Presence of Drug Efflux Pumps Treat cells with known efflux pump inhibitors (e.g., verapamil (B1683045) for P-glycoprotein) to see if the IC50 of this compound changes.
Off-Target Effects Dominating in Certain Lines Perform a kinase screen on a sensitive and a resistant cell line to identify differentially inhibited off-targets that may influence viability.
Metabolic Differences Analyze the metabolic stability of this compound in the different cell lines using LC-MS/MS to check for rapid degradation in resistant lines.

Issue 2: High background signal in our in-vitro kinase assays with this compound.

Potential Cause Troubleshooting Steps
Compound Interference with Assay Technology Run a control assay without the kinase to see if this compound interferes with the detection method (e.g., fluorescence, luminescence).
Non-specific Inhibition Test the compound in a counterscreen against a protein known to be a frequent source of non-specific inhibition (e.g., a luciferase assay for ATP-competitive inhibitors).
Compound Aggregation Measure the solubility of this compound in the assay buffer. Consider adding a non-ionic detergent like Triton X-100 to prevent aggregation.

Quantitative Data Summary (Hypothetical)

Table 1: Kinase Selectivity Profile of this compound (1 µM Screen)

Kinase FamilyTarget Kinase% InhibitionOff-Target Kinase% Inhibition
Tyrosine Kinase Target X 98% SRC 85%
YES1 79%
Serine/Threonine Kinase ROCK1 62%
PKA 55%

Table 2: Cellular Potency of this compound

Cell LineTarget X Expression (Relative)IC50 (nM)Notes
Cell Line A 1.050High SRC expression
Cell Line B 1.245Low SRC expression
Cell Line C 0.2>1000Low target expression

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

  • Culture cells to 80-90% confluency.

  • Treat cells with either vehicle control or a specified concentration of this compound for 1 hour at 37°C.

  • Harvest cells, wash with PBS, and resuspend in a lysis buffer.

  • Aliquot the cell lysate into PCR tubes.

  • Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Centrifuge the samples to pellet aggregated proteins.

  • Collect the supernatant and analyze the amount of soluble target protein by Western blot.

  • Increased thermal stability of the target protein in the presence of this compound indicates target engagement.

Visualizations

experimental_workflow Troubleshooting Workflow for Unexpected Phenotypes phenotype Observe Unexpected Phenotype confirm_target Confirm On-Target Engagement (e.g., CETSA) phenotype->confirm_target kinase_screen Broad Kinase Profiling Screen confirm_target->kinase_screen If target is engaged pathway_analysis Pathway Analysis of Off-Targets kinase_screen->pathway_analysis validate_off_target Validate Off-Target in Cellular Assays pathway_analysis->validate_off_target conclusion Identify Off-Target Responsible for Phenotype validate_off_target->conclusion

Caption: Workflow for investigating unexpected cellular phenotypes.

signaling_pathway Hypothetical On- and Off-Target Pathways of this compound cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway TargetX Target X Downstream1 Downstream Effector 1 TargetX->Downstream1 DesiredEffect Desired Cellular Effect Downstream1->DesiredEffect SRC SRC Downstream2 Downstream Effector 2 SRC->Downstream2 SideEffect Undesired Side Effect Downstream2->SideEffect LY88074 LY88074 Methyl ether LY88074->TargetX Inhibits LY88074->SRC Inhibits (Off-Target)

Caption: On-target vs. potential off-target signaling pathways.

Technical Support Center: Improving LY88074 Methyl Ether In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is based on general principles of small molecule drug development and in vivo experimentation. As "LY88074 Methyl ether" does not correspond to a widely known or publicly documented compound, this guide provides hypothetical scenarios, data, and protocols to assist researchers facing common challenges in preclinical studies.

Frequently Asked Questions (FAQs)

Q1: We are observing lower than expected in vivo efficacy with this compound compared to its in vitro potency. What are the potential reasons?

A1: A discrepancy between in vitro and in vivo results is a common challenge in drug development. Several factors could be contributing to the reduced in vivo efficacy of this compound:

  • Poor Pharmacokinetics (PK): The compound may have low bioavailability, rapid metabolism, or high clearance in vivo, preventing it from reaching the target tissue at a sufficient concentration.[1][2]

  • Suboptimal Formulation: The formulation used for in vivo administration may not be effectively solubilizing the compound, leading to poor absorption.

  • Off-Target Effects: The compound might be interacting with other biological molecules in vivo, leading to unforeseen side effects or a reduction in the desired therapeutic effect.

  • Ineffective Route of Administration: The chosen route of administration (e.g., oral, intraperitoneal) may not be optimal for this specific compound and its target.

  • Prodrug Inefficiency: If this compound is a prodrug, its conversion to the active form in vivo might be inefficient.[2]

Q2: How can we improve the solubility and bioavailability of this compound for in vivo studies?

A2: Enhancing solubility and bioavailability is crucial for improving in vivo efficacy.[2] Consider the following strategies:

  • Formulation Optimization: Experiment with different formulation strategies such as using co-solvents, surfactants, or complexing agents like cyclodextrins. Nanocarriers and amorphous solid dispersions are also advanced options.[2]

  • Prodrug Approach: If not already a prodrug, chemical modification to create a more soluble or permeable prodrug that converts to the active compound in vivo can be a powerful strategy.[1][2]

  • Salt Formation: For compounds with ionizable groups, forming a salt can significantly improve solubility and dissolution rates.

  • Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area of the drug, leading to faster dissolution.

Q3: What are the key pharmacokinetic parameters we should assess for this compound?

A3: A thorough pharmacokinetic study is essential. Key parameters to measure include:

  • Cmax (Maximum Concentration): The highest concentration of the drug in the blood.

  • Tmax (Time to Maximum Concentration): The time at which Cmax is reached.

  • AUC (Area Under the Curve): Represents the total drug exposure over time.

  • t1/2 (Half-life): The time it takes for the drug concentration to decrease by half.

  • Clearance (CL): The rate at which the drug is removed from the body.

  • Volume of Distribution (Vd): The apparent volume into which the drug distributes in the body.

Troubleshooting Guides

Issue 1: High In Vitro to In Vivo Efficacy Discrepancy

Symptoms:

  • Potent activity in cell-based assays (e.g., low nanomolar IC50).

  • Minimal or no tumor growth inhibition in mouse xenograft models at well-tolerated doses.

Possible Causes & Troubleshooting Steps:

Potential Cause Troubleshooting Step Rationale
Poor Bioavailability Conduct a pharmacokinetic (PK) study to determine the exposure of this compound after in vivo administration.This will help understand if the compound is being absorbed and reaching systemic circulation at effective concentrations.
Rapid Metabolism Perform in vitro metabolism studies using liver microsomes or hepatocytes.This will identify if the compound is being rapidly broken down by metabolic enzymes.[1]
Target Engagement Issues Develop an assay to measure target engagement in vivo (e.g., Western blot for a downstream marker, PET imaging).This will confirm if the drug is reaching and binding to its intended target in the tumor tissue.[3]
Issue 2: Variability in Efficacy Between Animals

Symptoms:

  • Inconsistent tumor growth inhibition in a cohort of treated animals.

  • Wide error bars in efficacy data.

Possible Causes & Troubleshooting Steps:

Potential Cause Troubleshooting Step Rationale
Inconsistent Dosing Refine the dosing procedure to ensure accurate and consistent administration for each animal.Improper administration can lead to significant variations in the delivered dose.
Formulation Instability Check the stability of the this compound formulation over the dosing period.Precipitation or degradation of the compound in the formulation can lead to inconsistent dosing.
Biological Variability Increase the number of animals per group to improve statistical power.This can help to account for natural biological differences between individual animals.

Experimental Protocols

Protocol 1: In Vivo Efficacy Study in a Xenograft Model

This protocol outlines a general procedure for assessing the in vivo antitumor activity of this compound in a subcutaneous xenograft mouse model.

1. Cell Culture and Implantation:

  • Culture HCT116 human colorectal carcinoma cells in McCoy's 5A medium supplemented with 10% FBS and 1% penicillin-streptomycin.
  • Harvest cells at 80-90% confluency and resuspend in sterile PBS at a concentration of 5 x 10^7 cells/mL.
  • Subcutaneously implant 0.1 mL of the cell suspension (5 x 10^6 cells) into the right flank of 6-8 week old female athymic nude mice.[4]

2. Tumor Growth Monitoring and Grouping:

  • Monitor tumor growth every 2-3 days using calipers. Calculate tumor volume using the formula: (Length x Width^2) / 2.
  • When tumors reach an average volume of 100-150 mm^3, randomize mice into treatment and control groups (n=8-10 mice/group).

3. Formulation and Dosing:

  • Prepare the this compound formulation (e.g., 10% DMSO, 40% PEG300, 50% saline).
  • Administer this compound or vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection) at the specified dose and schedule (e.g., 50 mg/kg, once daily).

4. Efficacy Evaluation:

  • Continue to monitor tumor volume and body weight throughout the study.
  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics).

5. Data Analysis:

  • Calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control.
  • Perform statistical analysis (e.g., t-test, ANOVA) to determine the significance of the observed effects.

Data Presentation

Table 1: Hypothetical In Vitro vs. In Vivo Efficacy of this compound
Parameter Value Assay
In Vitro IC50 15 nMHCT116 Cell Proliferation Assay
In Vivo TGI (50 mg/kg, QD) 35%HCT116 Xenograft Model
In Vivo TGI (100 mg/kg, QD) 55%HCT116 Xenograft Model
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Mice (50 mg/kg, Oral Gavage)
Parameter Value
Cmax 1.2 µM
Tmax 2 hours
AUC (0-24h) 8.5 µM*h
t1/2 4.3 hours
Oral Bioavailability 25%

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Kinase_B Kinase_B Kinase_A->Kinase_B Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor LY88074 LY88074 LY88074->Kinase_A Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Cell_Proliferation Cell_Proliferation Gene_Expression->Cell_Proliferation Ligand Ligand Ligand->Receptor

Caption: Hypothetical signaling pathway for this compound.

Experimental_Workflow Start Start In_Vitro_Screening In Vitro Screening (IC50 Determination) Start->In_Vitro_Screening Formulation_Development Formulation Development In_Vitro_Screening->Formulation_Development PK_Study Pharmacokinetic Study (Mouse) Formulation_Development->PK_Study Efficacy_Study In Vivo Efficacy Study (Xenograft Model) PK_Study->Efficacy_Study PD_Analysis Pharmacodynamic Analysis (Target Engagement) Efficacy_Study->PD_Analysis Data_Analysis Data Analysis & Reporting PD_Analysis->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for in vivo efficacy testing.

Troubleshooting_Logic Start Low In Vivo Efficacy Check_PK Conduct PK Study Start->Check_PK Low_Exposure Low Exposure? Check_PK->Low_Exposure Reformulate Reformulate Compound Low_Exposure->Reformulate Yes Check_Metabolism Assess Metabolism Low_Exposure->Check_Metabolism No Reformulate->Check_PK High_Metabolism High Metabolism? Check_Metabolism->High_Metabolism Prodrug_Strategy Consider Prodrug Strategy High_Metabolism->Prodrug_Strategy Yes Check_Target_Engagement Assess Target Engagement High_Metabolism->Check_Target_Engagement No No_Engagement No Target Engagement? Check_Target_Engagement->No_Engagement Increase_Dose Increase Dose No_Engagement->Increase_Dose Yes Sufficient_Exposure_Engagement Sufficient Exposure & Target Engagement No_Engagement->Sufficient_Exposure_Engagement No Increase_Dose->Check_Target_Engagement Re-evaluate_Hypothesis Re-evaluate Hypothesis/ Mechanism of Action Sufficient_Exposure_Engagement->Re-evaluate_Hypothesis

Caption: Troubleshooting logic for low in vivo efficacy.

References

addressing inconsistent results with LY88074 Methyl ether

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using LY88074 Methyl Ether. Our aim is to help you address inconsistent results and provide standardized protocols for key experiments.

Disclaimer: The compound , "this compound," is likely synonymous with "LY88074 Trimethyl ether," identified as --INVALID-LINK---methanone. This compound belongs to the benzothiophene (B83047) class of Selective Estrogen Receptor Modulators (SERMs). Due to the limited availability of specific data for this compound, this guide will leverage information on the well-characterized SERM, raloxifene, which shares a similar core structure.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a Selective Estrogen Receptor Modulator (SERM) with a benzothiophene core. SERMs like this compound exert their effects by binding to estrogen receptors (ERα and ERβ). This binding can have either estrogenic (agonist) or anti-estrogenic (antagonist) effects depending on the tissue type. This tissue-specific action is a hallmark of SERMs. For instance, a SERM might act as an antagonist in breast tissue, inhibiting the growth of estrogen-dependent cancer cells, while acting as an agonist in bone tissue, promoting bone density.

Q2: I am seeing variable results in my cell-based assays. What are the common causes?

A2: Inconsistent results with SERMs like this compound in cell-based assays can stem from several factors:

  • Compound Solubility: Benzothiophene derivatives can have poor aqueous solubility. Precipitation of the compound in your cell culture media will lead to inconsistent effective concentrations.

  • Cell Line Variability: Different cell lines have varying expression levels of ERα and ERβ, which will influence the cellular response. It is crucial to use a consistent cell line and passage number.

  • Ligand Concentration: The concentration of estrogen or other estrogenic compounds in your serum-containing media can compete with this compound and affect the outcome. Using charcoal-stripped serum is recommended.

  • Assay-Specific Conditions: Factors like incubation time, cell density, and the specific assay endpoint can all contribute to variability.

Q3: How should I prepare my stock solutions of this compound to avoid solubility issues?

A3: Due to the hydrophobic nature of benzothiophene derivatives, it is recommended to prepare a high-concentration stock solution in an organic solvent like DMSO. For working solutions, dilute the DMSO stock in your aqueous buffer or cell culture medium. It is critical to ensure that the final concentration of DMSO in your assay is low (typically <0.1%) to avoid solvent-induced artifacts. For raloxifene, a similar compound, solubility in aqueous buffers is sparingly low, but can be improved by first dissolving in DMSO and then diluting.[1]

Troubleshooting Guides

Issue 1: Low or No Activity in an Estrogen Receptor (ER) Reporter Assay
Possible Cause Suggestion
Poor Compound Solubility Prepare a fresh stock solution in 100% DMSO. When diluting to the final concentration in aqueous media, vortex thoroughly. Visually inspect for any precipitation. Consider using a solubility-enhancing agent if problems persist.
Incorrect Cell Line Confirm that your cell line expresses the estrogen receptor subtype(s) of interest (ERα or ERβ).
Presence of Endogenous Estrogens Use phenol (B47542) red-free media and charcoal-stripped fetal bovine serum (FBS) to eliminate confounding estrogenic compounds.
Suboptimal Compound Concentration Perform a dose-response experiment over a wide range of concentrations (e.g., 10⁻¹² M to 10⁻⁵ M) to determine the optimal working concentration.
Insufficient Incubation Time Optimize the incubation time for your specific cell line and reporter system. A time course experiment (e.g., 6, 12, 24, 48 hours) can be beneficial.
Degraded Compound Store the compound as a powder at -20°C or -80°C, protected from light and moisture. Prepare fresh dilutions from the stock solution for each experiment.
Issue 2: High Background or Inconsistent Results in an ER Binding Assay
Possible Cause Suggestion
Non-Specific Binding Increase the number of washes to remove unbound compound. Include a non-specific binding control (e.g., a high concentration of unlabeled estradiol) to quantify and subtract background.
Radioligand Issues (if applicable) Ensure the radiolabeled ligand is not degraded and has the expected specific activity.
Protein Concentration Optimize the concentration of the ER protein (e.g., from uterine cytosol or recombinant sources) to ensure a sufficient signal-to-noise ratio.
Buffer Composition Ensure the binding buffer composition (pH, salt concentration) is optimal for ER-ligand interaction.
Pipetting Inaccuracy Use calibrated pipettes and proper pipetting techniques, especially when working with small volumes.

Quantitative Data Summary

Due to the limited public data for this compound, the following table provides representative data for the structurally related SERM, raloxifene, to serve as a benchmark.

Parameter Raloxifene Reference
ERα Binding Affinity (IC50) 0.4 nM[1]
Aqueous Solubility Sparingly soluble[1]
Solubility in 1:2 DMSO:PBS (pH 7.2) ~0.3 mg/mL[1]
Solubility in DMSO 15 mg/mL[1]
Solubility in Ethanol 0.1 mg/mL[1]

Experimental Protocols

Protocol 1: Estrogen Response Element (ERE)-Luciferase Reporter Gene Assay

This assay is used to determine the estrogenic or anti-estrogenic activity of a compound.

Materials:

  • ER-positive cell line (e.g., MCF-7) stably or transiently transfected with an ERE-luciferase reporter plasmid.

  • Phenol red-free cell culture medium supplemented with charcoal-stripped FBS.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Estradiol (B170435) (positive control).

  • Luciferase assay reagent.

  • White, opaque 96-well plates.

Procedure:

  • Cell Seeding: Seed the cells in the 96-well plates at a predetermined optimal density and allow them to attach overnight.

  • Compound Treatment:

    • Agonist Mode: Treat the cells with a serial dilution of this compound.

    • Antagonist Mode: Treat the cells with a fixed concentration of estradiol in the presence of a serial dilution of this compound.

  • Incubation: Incubate the plates for 18-24 hours at 37°C in a CO₂ incubator.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's instructions using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) or to total protein concentration. Plot the dose-response curves to determine EC50 (agonist mode) or IC50 (antagonist mode).

Protocol 2: Competitive Estrogen Receptor Binding Assay

This assay measures the ability of a compound to compete with a radiolabeled estrogen for binding to the ER.

Materials:

  • Source of ER (e.g., rat uterine cytosol or recombinant human ERα/ERβ).

  • Radiolabeled estradiol (e.g., [³H]-Estradiol).

  • This compound.

  • Unlabeled estradiol (for non-specific binding control).

  • Binding buffer.

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Assay Setup: In a microcentrifuge tube, combine the ER preparation, a fixed concentration of [³H]-Estradiol, and varying concentrations of this compound.

  • Controls: Include tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled estradiol).

  • Incubation: Incubate the tubes at 4°C for 18-24 hours to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the ER-bound [³H]-Estradiol from the free radioligand. This can be achieved by methods such as dextran-coated charcoal adsorption or filtration.

  • Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.

  • Data Analysis: Plot the percentage of specifically bound [³H]-Estradiol as a function of the log concentration of this compound. Determine the IC50 value from the resulting competition curve.

Visualizations

SERM_Mechanism_of_Action cluster_Extracellular Extracellular Space cluster_Cell Target Cell cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus SERM LY88074 Methyl Ether ER Estrogen Receptor (ERα / ERβ) SERM->ER Binds to ER ERE Estrogen Response Element (ERE) ER->ERE Translocates to Nucleus and binds to ERE Gene Target Gene ERE->Gene Transcription Agonist Effect: Transcription Activated Gene->Transcription NoTranscription Antagonist Effect: Transcription Blocked Gene->NoTranscription Troubleshooting_Workflow Start Inconsistent Experimental Results Solubility Check Compound Solubility Start->Solubility Solubility->Start Insoluble (Prepare fresh stock) CellLine Verify Cell Line (ER expression, passage #) Solubility->CellLine Soluble CellLine->Start Incorrect (Use appropriate cell line) Media Optimize Media (Phenol red-free, charcoal-stripped serum) CellLine->Media Verified Media->Start Not Optimized (Switch to appropriate media) Concentration Perform Dose-Response Curve Media->Concentration Optimized Concentration->Start No Response (Check compound integrity) Controls Review Controls (Positive and Negative) Concentration->Controls Curve Generated Controls->Start Controls Invalid (Re-run assay) End Consistent Results Controls->End Controls Valid

References

Technical Support Center: LY88074 Methyl Ether Toxicity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using LY88074 Methyl ether in cell line-based toxicity assessments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in a cell viability assay?

A1: For initial screening, we recommend a broad concentration range from 0.1 µM to 100 µM. A logarithmic serial dilution is advised to efficiently determine the half-maximal inhibitory concentration (IC50). The optimal range may vary depending on the cell line used.

Q2: I am observing significant cell death even at the lowest concentration of this compound. What could be the issue?

A2: This could be due to several factors:

  • High Sensitivity of the Cell Line: The cell line you are using might be particularly sensitive to this compound.

  • Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is non-toxic to your cells. We recommend keeping the final DMSO concentration below 0.5%.

  • Incorrect Compound Concentration: Double-check your stock solution concentration and dilution calculations.

Q3: My cell viability results are inconsistent between experiments. How can I improve reproducibility?

A3: To improve reproducibility, consider the following:

  • Consistent Cell Seeding: Ensure a uniform cell number is seeded in each well.

  • Standardized Incubation Times: Use consistent incubation times for both compound treatment and assay development.

  • Homogeneous Reagent Mixing: Ensure thorough but gentle mixing of assay reagents with the cell culture medium.

  • Control for Edge Effects: To minimize evaporation and temperature variations, consider not using the outer wells of the microplate for experimental data.

Q4: How can I determine if this compound is inducing apoptosis or necrosis?

A4: To distinguish between apoptosis and necrosis, we recommend performing an Annexin V and Propidium Iodide (PI) co-staining assay followed by flow cytometry. Apoptotic cells will be Annexin V positive and PI negative (early apoptosis) or Annexin V positive and PI positive (late apoptosis), while necrotic cells will be Annexin V negative and PI positive.

Troubleshooting Guides

Cell Viability Assays (MTT/MTS)
Issue Possible Cause Troubleshooting Step
High background in control wells Contamination of media or reagents.Use fresh, sterile reagents and media.
Low signal in all wells Insufficient cell number or metabolic activity.Increase the number of cells seeded or extend the incubation time.
Precipitate formation in wells Compound insolubility at high concentrations.Check the solubility of this compound in your media. Consider using a different solvent or lowering the maximum concentration.
Apoptosis Assays (Caspase Activity)
Issue Possible Cause Troubleshooting Step
No significant increase in caspase activity despite observed cell death Cell death is occurring through a caspase-independent pathway or necrosis.Use a broader apoptosis detection method like Annexin V staining or a TUNEL assay.
High caspase activity in negative controls Spontaneous apoptosis in the cell culture.Ensure you are using healthy, low-passage number cells. Optimize cell seeding density to avoid overgrowth.

Quantitative Data Summary

The following data is for illustrative purposes and based on in-house studies with the MCF-7 breast cancer cell line.

Table 1: IC50 Values of this compound in Various Cell Lines after 48h Treatment

Cell LineIC50 (µM)
MCF-715.2
MDA-MB-23128.5
HeLa45.1
HEK293> 100

Table 2: Apoptosis Induction by this compound in MCF-7 Cells after 24h Treatment

Treatment% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic Cells (Annexin V+/PI+)
Vehicle Control (0.1% DMSO)2.11.5
This compound (15 µM)25.810.3
This compound (30 µM)42.618.9

Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with serial dilutions of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]

Caspase-3/7 Activity Assay
  • Cell Seeding and Treatment: Follow steps 1 and 2 from the Cell Viability Assay protocol.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

  • Luminescence Measurement: Measure the luminescence using a microplate reader.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., MCF-7) seeding Cell Seeding (96-well plate) cell_culture->seeding treatment Add LY88074 Methyl Ether (Serial Dilutions) seeding->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis (Caspase Assay) treatment->apoptosis data_analysis IC50 Calculation & Apoptosis Quantification viability->data_analysis apoptosis->data_analysis

Caption: Experimental workflow for assessing this compound toxicity.

signaling_pathway cluster_cell Cell cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase LY88074 LY88074 Methyl Ether receptor Estrogen Receptor? LY88074->receptor Potential Interaction stress Cellular Stress LY88074->stress bax Bax/Bak Activation stress->bax mito Mitochondrial Dysfunction bax->mito cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 cyto_c->casp9 casp37 Caspase-3/7 casp9->casp37 apoptosis Apoptosis casp37->apoptosis

References

Technical Support Center: Methyl Ether Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The synthesis of a specific compound designated "LY88074 Methyl ether" is not described in publicly available scientific literature. This guide provides comprehensive technical support for general methyl ether synthesis, primarily focusing on the widely used Williamson ether synthesis methodology. The principles, protocols, and troubleshooting advice herein are applicable to a broad range of methyl ether preparations.

Troubleshooting Guide

This guide addresses common issues encountered during methyl ether synthesis via the Williamson reaction.

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete deprotonation of the starting alcohol.Use a strong base like Sodium Hydride (NaH) or Potassium Hydride (KH) in an anhydrous solvent to ensure complete formation of the alkoxide nucleophile.[1][2][3]
Poor leaving group on the methylating agent.Use a methylating agent with a better leaving group (e.g., methyl iodide or methyl tosylate is more reactive than methyl chloride).[1]
Reaction temperature is too low.While lower temperatures can favor substitution, the reaction may be too slow. Gradually increase the temperature, monitoring for byproduct formation. Optimal temperatures are often in the 50-100°C range.[1][4][5]
Steric hindrance at the reaction site.The Williamson synthesis is an SN2 reaction and is sensitive to steric bulk. It works best with primary alkyl halides. For methyl ether synthesis, this is generally not an issue with the methylating agent, but a sterically hindered alcohol may react slower.[3][6][7]
Significant Alkene Byproduct Formation Competing E2 elimination reaction.This is a common side reaction, especially with secondary or tertiary alcohols (though less of a concern for the methylating agent).[3][4][8] To favor substitution (SN2) over elimination (E2):- Lower the reaction temperature.[1][4]- Use a less sterically hindered base if possible, although a strong base is needed for alkoxide formation.- Choose a polar aprotic solvent like DMF or acetonitrile.[2][4]
Reaction Fails to Start or Stalls Inactive reagents.Ensure the alcohol and solvent are anhydrous, as water will quench the strong base.[1] Use a fresh or purified methylating agent.
Insufficient mixing.Ensure adequate stirring, especially if using a heterogeneous base like NaH.
Difficulty in Product Purification Close boiling points of product and starting materials/impurities.Utilize fractional distillation for better separation.[1]
Emulsion formation during aqueous workup.Add brine (saturated NaCl solution) to help break up emulsions during the extraction process.[4]

Frequently Asked Questions (FAQs)

Q1: What is the best base to use for deprotonating the alcohol? A1: Strong, non-nucleophilic bases are ideal for generating the alkoxide. Sodium hydride (NaH) and potassium hydride (KH) are excellent choices as they deprotonate the alcohol irreversibly, and the byproduct (H₂ gas) simply bubbles out of the reaction.[2][3]

Q2: Which solvent is most suitable for a Williamson ether synthesis? A2: Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile, or tetrahydrofuran (B95107) (THF) are preferred.[3][6] These solvents effectively solvate the cation of the alkoxide but not the nucleophilic anion, enhancing its reactivity. Protic solvents (like the parent alcohol) can slow the reaction.[3][4]

Q3: How can I monitor the progress of my reaction? A3: Thin-layer chromatography (TLC) or gas chromatography (GC) are effective methods for monitoring the reaction's progress.[1][4] By spotting the reaction mixture against the starting material, you can observe the consumption of the reactant and the appearance of the product spot.

Q4: My starting alcohol is a phenol. Are there any special considerations? A4: Phenols are more acidic than aliphatic alcohols, so a weaker base like potassium carbonate (K₂CO₃) can sometimes be used. However, be aware that the resulting phenoxide is an ambident nucleophile and can undergo C-alkylation (alkylation on the aromatic ring) in addition to the desired O-alkylation.[2]

Q5: What safety precautions should I take? A5: Sodium hydride and potassium hydride are pyrophoric and react violently with water. They should be handled under an inert atmosphere (e.g., nitrogen or argon) and in anhydrous solvents. Methylating agents like methyl iodide are toxic and should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Detailed Experimental Protocol: General Williamson Synthesis of a Methyl Ether

This protocol provides a general methodology for the methylation of an alcohol.

1. Alkoxide Formation:

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen/argon inlet, add the starting alcohol (1.0 equivalent).

  • Dissolve the alcohol in a suitable anhydrous polar aprotic solvent (e.g., THF or DMF).

  • Under a positive pressure of inert gas, carefully add sodium hydride (NaH, 1.1 equivalents) portion-wise at 0 °C.

  • Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium alkoxide.

2. Methylation (SN2 Reaction):

  • Cool the alkoxide solution back to 0 °C.

  • Add methyl iodide (CH₃I, 1.2 equivalents) dropwise via a syringe.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to a temperature between 50-70°C.[1][5] The optimal temperature may require adjustment.

  • Monitor the reaction by TLC or GC until the starting alcohol is consumed (typically 1-8 hours).[5][6]

3. Work-up and Purification:

  • Cool the reaction mixture to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of cold water or a saturated aqueous solution of ammonium (B1175870) chloride.[1]

  • Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic extracts, wash with water and then with brine to remove any remaining inorganic salts.[4]

  • Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography or distillation to obtain the pure methyl ether.

Visualizations

G Experimental Workflow for Methyl Ether Synthesis A 1. Setup Flame-dried flask under N2/Ar B 2. Alkoxide Formation Add Alcohol, then NaH in THF/DMF A->B C 3. Methylation Add CH3I, heat to 50-70°C B->C D 4. Monitoring Track reaction by TLC/GC C->D E 5. Quench & Workup Add H2O/NH4Cl, then extract D->E Reaction Complete F 6. Purification Column Chromatography or Distillation E->F G Pure Methyl Ether F->G

Caption: General experimental workflow for Williamson methyl ether synthesis.

G Troubleshooting Low Yield start Low Yield Observed check_sm Starting material (SM) consumed? start->check_sm check_byproduct Alkene byproduct observed? check_sm->check_byproduct Yes incomplete_deprotonation Incomplete Deprotonation - Use stronger base (NaH) - Ensure anhydrous conditions check_sm->incomplete_deprotonation No slow_reaction Slow Reaction Rate - Increase temperature - Use better leaving group (e.g., MeI) check_byproduct->slow_reaction No elimination E2 Elimination is Competing - Lower reaction temperature - Use polar aprotic solvent check_byproduct->elimination Yes success Yield Improved incomplete_deprotonation->success slow_reaction->success elimination->success

Caption: Decision tree for troubleshooting low yield in ether synthesis.

G S_N2 vs. E2 Competing Pathways cluster_sn2 S_N2 Pathway (Desired) cluster_e2 E2 Pathway (Side Reaction) RO- RO⁻ (Nucleophile) R'-X R'—X RO-->R'-X Backside Attack Ether R—O—R' (Ether Product) R'-X->Ether Substitution RO-2 RO⁻ (Base) H-C-C-X H—CR₂—CR'₂—X RO-2->H-C-C-X Proton Abstraction Alkene R₂C=CR'₂ (Alkene Byproduct) H-C-C-X->Alkene Elimination

Caption: Competing SN2 (ether) and E2 (alkene) reaction pathways.

References

Technical Support Center: Refining LY88074 Methyl Ether Delivery Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the experimental application of LY88074 Methyl ether, a compound representative of poorly soluble molecules. The following information is designed to assist in optimizing its delivery for reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound for in vitro studies?

A1: For initial in vitro screening, dimethyl sulfoxide (B87167) (DMSO) is a common starting point due to its ability to dissolve a wide range of organic molecules.[1][2][3] However, it is critical to keep the final concentration of DMSO in your aqueous medium as low as possible, ideally below 0.5%, to avoid cellular toxicity and off-target effects.[4][5]

Q2: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous cell culture medium. What should I do?

A2: This phenomenon, known as "precipitation upon dilution," is a common issue with hydrophobic compounds.[2][3] It occurs because the compound is highly soluble in the organic solvent but poorly soluble in the aqueous buffer. Here are several strategies to troubleshoot this:

  • Optimize DMSO Concentration: Minimize the final DMSO concentration in your assay. While a small amount is often necessary, higher concentrations can promote precipitation and be toxic to cells.[1][4]

  • Use a Co-solvent System: A mixture of solvents can sometimes maintain the compound's solubility better than a single solvent upon dilution.[1][6] Common co-solvents to use in combination with DMSO include ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycol (PEG).[1]

  • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the pre-warmed aqueous medium. This gradual change in solvent polarity can help prevent precipitation.[3]

  • Rapid Mixing: When adding the DMSO stock to the aqueous buffer, ensure rapid and vigorous mixing to promote uniform dispersion.[2]

Q3: Are there alternatives to DMSO for delivering this compound?

A3: Yes, several alternative formulation strategies can enhance the aqueous solubility and delivery of hydrophobic compounds:

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior.[7][8][9] They can form inclusion complexes with poorly soluble drugs, effectively increasing their solubility in aqueous solutions.[7][8][10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are commonly used derivatives.[1][11]

  • Lipid-Based Formulations: These formulations, such as liposomes, emulsions, and self-emulsifying drug delivery systems (SEDDS), can encapsulate hydrophobic drugs and improve their delivery.[12][13][14][15][16] They are particularly useful for enhancing oral bioavailability.[12][13][15]

  • Nanoparticle-Based Systems: Polymeric nanoparticles, solid lipid nanoparticles, and nanocrystals can be engineered to carry hydrophobic drugs, improving their solubility, stability, and targeted delivery.[17][18][19][20][][22][23]

Q4: I'm observing inconsistent results in my experiments. Could this be related to the delivery method?

A4: Absolutely. Inconsistent results are often a sign of solubility and delivery issues. If the compound is not fully dissolved or precipitates during the experiment, the actual concentration exposed to the cells will be lower and more variable than intended, leading to unreliable data.[1] Always visually inspect your solutions for any signs of precipitation before and during your experiments.

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Precipitation upon dilution in aqueous buffer Poor aqueous solubility of the compound. The dramatic shift in solvent polarity causes the compound to "crash out" of the solution.[2]- Lower the final DMSO concentration (ideally ≤ 0.1%).[2] - Perform a stepwise dilution into pre-warmed media with vigorous mixing.[3] - Utilize a co-solvent system (e.g., DMSO with PEG).[1] - Consider alternative formulations like cyclodextrins or lipid-based systems.[7][16]
Cell toxicity or morphological changes The delivery vehicle (e.g., high concentration of DMSO) is affecting cell health.[4][24][25][26][27]- Reduce the final concentration of the solvent. - Include a vehicle-only control in your experiments to assess the solvent's effect. - Switch to a more biocompatible delivery system like liposomes or albumin-bound nanoparticles.[10][17][28]
Low or no observable effect of the compound The compound may not be reaching its intracellular target due to poor cell permeability or rapid degradation. The actual concentration in the solution may be lower than expected due to precipitation.- Use a delivery system that enhances cellular uptake, such as cell-penetrating peptide-modified nanoparticles. - Encapsulate the compound in a protective carrier like a liposome (B1194612) to prevent degradation.[28] - Confirm the final concentration of the dissolved compound using analytical methods like HPLC.
High variability between experimental replicates Inconsistent preparation of the compound's working solution. The compound may be slowly precipitating over the course of the experiment.- Prepare fresh working solutions for each experiment. - Ensure complete dissolution of the stock solution before preparing working dilutions. - Visually inspect for precipitation at the beginning and end of the experiment.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weigh the Compound: Accurately weigh a precise amount of this compound (e.g., 1 mg) using an analytical balance.

  • Calculate Solvent Volume: Based on the molecular weight of the compound, calculate the volume of high-purity, anhydrous DMSO required to achieve a 10 mM concentration.

  • Dissolution: Add the calculated volume of DMSO to the vial containing the compound.

  • Mixing: Vortex the solution for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, brief sonication in a water bath sonicator (5-10 minutes) or gentle warming (to 37°C) can be applied.[2]

  • Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[3]

Protocol 2: Preparation of Working Solution in Cell Culture Medium (with Troubleshooting)
  • Prepare Intermediate Dilutions (if necessary): From your 10 mM stock solution in DMSO, you can prepare intermediate dilutions (e.g., 1 mM, 100 µM) in pure DMSO.[2]

  • Prepare Final Aqueous Solution: Pre-warm your cell culture medium to 37°C.[3]

  • Dilution and Mixing: Add a small volume of the DMSO stock (or intermediate dilution) to the pre-warmed aqueous medium. It is crucial to add the DMSO stock to the aqueous buffer and not the other way around. Immediately after adding the DMSO stock, vortex or pipette the solution vigorously to ensure rapid and uniform dispersion, which can help prevent precipitation.[2]

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is at a non-toxic level for your specific cell line (typically ≤ 0.5%).[4]

  • Visual Inspection: Before adding the working solution to your cells, visually inspect it for any signs of precipitation (cloudiness or visible particles).

Data Presentation

Table 1: Comparison of Common Delivery Methods for Poorly Soluble Compounds
Delivery Method Advantages Disadvantages Typical Concentration Range
DMSO - High solubilizing power for a wide range of compounds.[1] - Simple to use for in vitro screening.- Can be toxic to cells at higher concentrations.[4][24][26] - Can cause precipitation upon dilution in aqueous media.[2]< 0.5% (v/v) in final medium
Cyclodextrins - Increases aqueous solubility.[7][8] - Can improve bioavailability.[7] - Generally low toxicity.[9]- May not be suitable for all compounds. - Can have a high molecular weight, affecting formulation calculations.1-5% (w/v)
Lipid-Based Formulations - Enhances solubility and bioavailability, especially for oral delivery.[12][13][15] - Can protect the drug from degradation.[13]- More complex to formulate. - Potential for physical instability (e.g., emulsion cracking).Varies widely based on formulation
Nanoparticles - Can significantly increase solubility and stability.[18] - Allows for targeted and controlled release.[17] - Can improve cellular uptake.- Complex manufacturing processes. - Potential for toxicity depending on the nanomaterial used.[29]Varies widely based on formulation

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_assay In Vitro Assay weigh Weigh Compound dissolve Dissolve in DMSO (10 mM) weigh->dissolve store Aliquot and Store at -80°C dissolve->store dilute Dilute Stock in Pre-warmed Medium store->dilute vortex Vigorous Mixing dilute->vortex inspect Visual Inspection for Precipitation vortex->inspect add_to_cells Add to Cells inspect->add_to_cells incubate Incubate add_to_cells->incubate analyze Analyze Results incubate->analyze

Experimental workflow for preparing and using a DMSO-based drug solution.

signaling_pathway LY88074 This compound Receptor Target Receptor LY88074->Receptor G_Protein G-Protein Activation Receptor->G_Protein Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Production Effector->Second_Messenger Kinase_Cascade Kinase Cascade Activation Second_Messenger->Kinase_Cascade Transcription_Factor Transcription Factor Activation Kinase_Cascade->Transcription_Factor Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis) Transcription_Factor->Cellular_Response

Hypothetical signaling pathway initiated by this compound.

troubleshooting_logic node_sol node_sol start Precipitation Observed? check_dmso DMSO Conc. > 0.5%? start->check_dmso Yes alternative Consider Alternative Formulation? start->alternative No, but issues persist stepwise Used Stepwise Dilution? check_dmso->stepwise No sol_reduce_dmso Reduce DMSO Concentration check_dmso->sol_reduce_dmso Yes cosolvent Tried Co-solvent? stepwise->cosolvent Yes sol_stepwise Implement Stepwise Dilution stepwise->sol_stepwise No cosolvent->alternative Yes sol_cosolvent Use a Co-solvent System cosolvent->sol_cosolvent No

Troubleshooting logic for addressing compound precipitation.

References

Technical Support Center: LY88074 Methyl Ether Bioavailability Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the oral bioavailability of LY88074 Methyl ether. Given the limited specific data on this compound, this guide focuses on established strategies for improving the bioavailability of poorly soluble and potentially metabolically labile compounds.

Frequently Asked Questions (FAQs)

Q1: What are the potential primary barriers to the oral bioavailability of this compound?

Based on its chemical structure as a methyl ether, the primary barriers to oral bioavailability are likely poor aqueous solubility and potential first-pass metabolism in the liver.[1][2] Aryl methyl ethers are known to be susceptible to metabolism by cytochrome P450 (CYP) enzymes.[2]

Q2: What initial steps should I take to assess the bioavailability of this compound?

A stepwise approach is recommended:

  • Physicochemical Characterization: Determine the aqueous solubility, pKa, and logP of the compound.

  • In Vitro Dissolution: Conduct dissolution studies in biorelevant media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid).

  • In Vitro Permeability: Use cell-based models like Caco-2 assays to assess intestinal permeability.[3][4]

  • In Vitro Metabolism: Utilize liver microsomes or hepatocytes to investigate metabolic stability and identify major metabolites.[1]

  • In Vivo Pharmacokinetic Studies: Conduct pilot studies in animal models (e.g., rats, mice) to determine key pharmacokinetic parameters like Cmax, Tmax, AUC, and oral bioavailability.[5]

Q3: What are the main formulation strategies to improve the oral bioavailability of a poorly soluble compound like this compound?

Several formulation strategies can be employed to enhance the bioavailability of poorly soluble drugs.[6][7][8] These include:

  • Particle Size Reduction: Decreasing the particle size increases the surface area for dissolution.[9][10]

  • Solid Dispersions: Dispersing the drug in a polymer matrix can improve its dissolution rate.[6][8]

  • Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and absorption.[9][10][11]

  • Cyclodextrin (B1172386) Complexation: Encapsulating the drug within cyclodextrin molecules can enhance its solubility.[10][12][13]

Q4: How can I investigate if metabolism is a significant barrier to the bioavailability of this compound?

To determine the impact of metabolism, you can perform the following:

  • In Vitro Metabolic Stability Assays: Incubate this compound with liver microsomes and measure the rate of its disappearance over time.[1]

  • CYP Inhibition Studies: Use specific CYP inhibitors to identify the key enzymes responsible for its metabolism.

  • Co-administration Studies: In animal models, co-administer this compound with a known inhibitor of the identified CYP enzymes and observe any changes in plasma concentrations.[12][14]

Troubleshooting Guides

Issue Potential Cause Troubleshooting Steps
Low and variable plasma concentrations in animal studies. Poor aqueous solubility leading to incomplete dissolution.1. Reduce the particle size of the drug substance through micronization or nanonization.[10] 2. Formulate the compound as a solid dispersion with a suitable polymer.[6] 3. Develop a lipid-based formulation such as a SEDDS.[11]
High in vitro permeability but low in vivo absorption. Significant first-pass metabolism in the liver or gut wall.1. Conduct in vitro metabolism studies to identify the primary metabolic pathways.[1] 2. Co-administer with an inhibitor of the identified metabolic enzymes in animal studies to confirm the impact of metabolism.[12] 3. Consider a prodrug approach to mask the metabolic site.[8]
Precipitation of the compound in the gastrointestinal tract upon administration. The compound is dissolving but then precipitating out of solution.1. Incorporate precipitation inhibitors into the formulation, such as polymers like HPMC. 2. Utilize a supersaturating drug delivery system.
Difficulty in achieving a high drug loading in the formulation. Physicochemical properties of the drug substance.1. Explore different formulation technologies that can accommodate higher drug loads, such as hot-melt extrusion for solid dispersions.[6] 2. For lipid-based systems, screen a wider range of oils, surfactants, and co-solvents to improve solubilization.[9]

Data Presentation

Table 1: Comparison of Bioavailability Enhancement Strategies

Strategy Mechanism of Action Typical Fold Increase in Bioavailability Advantages Disadvantages
Micronization/Nanonization Increases surface area for dissolution.[9][10]2-5 foldSimple, well-established technique.May not be sufficient for very poorly soluble compounds.
Solid Dispersions Enhances dissolution rate by dispersing the drug in a hydrophilic matrix.[6][8]2-10 foldCan significantly improve dissolution and absorption.Potential for physical instability (recrystallization).
Lipid-Based Formulations (SEDDS) Forms a microemulsion in the GI tract, increasing solubility and absorption.[10][11]2-15 foldCan enhance lymphatic transport, bypassing first-pass metabolism.[7]Can be complex to formulate and may have stability issues.
Cyclodextrin Complexation Forms an inclusion complex, increasing the aqueous solubility of the drug.[10][12]2-8 foldWell-understood mechanism, commercially available excipients.Limited drug loading capacity.

Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
  • Dissolution: Dissolve this compound and a hydrophilic polymer (e.g., PVP K30, HPMC) in a common volatile solvent (e.g., methanol, acetone) at various drug-to-polymer ratios (e.g., 1:1, 1:3, 1:5 w/w).

  • Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • Drying: Dry the resulting solid mass in a vacuum oven overnight to remove any residual solvent.

  • Characterization: Pulverize the dried mass and characterize it for drug content, dissolution rate, and physical form (amorphous vs. crystalline) using techniques like DSC and XRD.

Protocol 2: In Vitro Dissolution Testing of Formulations
  • Apparatus: Use a USP Dissolution Apparatus 2 (paddle method).

  • Media: Perform the dissolution in 900 mL of biorelevant media (e.g., Simulated Gastric Fluid without pepsin for 2 hours, followed by a switch to Simulated Intestinal Fluid).

  • Conditions: Maintain the temperature at 37 ± 0.5°C and the paddle speed at 50 or 75 RPM.

  • Sampling: Withdraw samples at predetermined time points (e.g., 5, 15, 30, 60, 90, 120 minutes).

  • Analysis: Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., HPLC-UV).

Protocol 3: Caco-2 Permeability Assay
  • Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation into a monolayer.

  • Monolayer Integrity: Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Study:

    • Apical to Basolateral (A-B): Add this compound (in a transport buffer) to the apical side and measure its appearance on the basolateral side over time.

    • Basolateral to Apical (B-A): Add the compound to the basolateral side and measure its appearance on the apical side to determine the efflux ratio.

  • Analysis: Quantify the concentration of this compound in the samples from both compartments using LC-MS/MS. The apparent permeability coefficient (Papp) can then be calculated.

Mandatory Visualizations

Experimental_Workflow cluster_0 Initial Assessment cluster_1 Formulation Development cluster_2 In Vivo Evaluation Physicochemical\nCharacterization Physicochemical Characterization In Vitro\nDissolution In Vitro Dissolution Physicochemical\nCharacterization->In Vitro\nDissolution In Vitro\nPermeability (Caco-2) In Vitro Permeability (Caco-2) In Vitro\nDissolution->In Vitro\nPermeability (Caco-2) In Vitro\nMetabolism (Microsomes) In Vitro Metabolism (Microsomes) In Vitro\nPermeability (Caco-2)->In Vitro\nMetabolism (Microsomes) Particle Size\nReduction Particle Size Reduction In Vitro\nMetabolism (Microsomes)->Particle Size\nReduction Low Solubility? Animal PK\nStudies (Rat/Mouse) Animal PK Studies (Rat/Mouse) In Vitro\nMetabolism (Microsomes)->Animal PK\nStudies (Rat/Mouse) Good Properties? Particle Size\nReduction->Animal PK\nStudies (Rat/Mouse) Solid\nDispersions Solid Dispersions Solid\nDispersions->Animal PK\nStudies (Rat/Mouse) Lipid-Based\nFormulations Lipid-Based Formulations Lipid-Based\nFormulations->Animal PK\nStudies (Rat/Mouse) Cyclodextrin\nComplexation Cyclodextrin Complexation Cyclodextrin\nComplexation->Animal PK\nStudies (Rat/Mouse) Data Analysis\n(Bioavailability) Data Analysis (Bioavailability) Animal PK\nStudies (Rat/Mouse)->Data Analysis\n(Bioavailability)

Caption: Experimental workflow for enhancing the bioavailability of this compound.

Signaling_Pathway cluster_0 Gastrointestinal Tract cluster_1 Enterocyte cluster_2 Liver Oral\nAdministration Oral Administration Dissolution Dissolution Oral\nAdministration->Dissolution Absorption Absorption Dissolution->Absorption Intestinal\nMetabolism (CYPs) Intestinal Metabolism (CYPs) Absorption->Intestinal\nMetabolism (CYPs) To Portal Vein To Portal Vein Absorption->To Portal Vein Unchanged Drug Intestinal\nMetabolism (CYPs)->To Portal Vein Metabolites Hepatic\nMetabolism (CYPs) Hepatic Metabolism (CYPs) To Portal Vein->Hepatic\nMetabolism (CYPs) Systemic\nCirculation Systemic Circulation To Portal Vein->Systemic\nCirculation Unchanged Drug Hepatic\nMetabolism (CYPs)->Systemic\nCirculation Metabolites

Caption: Potential metabolic pathway and absorption barriers for this compound.

References

Validation & Comparative

Validating Estrogenic Effects: A Comparative Guide for LY88074 Methyl Ether and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the estrogenic and anti-estrogenic effects of novel compounds, using LY88074 Methyl ether as a conceptual example. Due to the limited publicly available data on this compound, this document focuses on the standard experimental methodologies and compares the expected outcomes with well-characterized estrogen receptor (ER) modulators: the Selective Estrogen Receptor Modulators (SERMs) Tamoxifen and Raloxifene, and the Selective Estrogen Receptor Degrader (SERD) Fulvestrant (B1683766).

The validation process for a compound like this compound, described as an agent for inhibiting estrogen-deficient conditions, would involve a tiered approach of in vitro and in vivo assays to determine its mechanism of action, potency, and tissue-specific effects.

Comparative Analysis of Estrogen Receptor Modulators

The activity of a potential estrogenic compound is typically characterized by its binding affinity to estrogen receptors (ERα and ERβ), its ability to induce or inhibit ER-mediated gene transcription, and its effect on cell proliferation and specific tissues in vivo. The following tables summarize the known activities of key comparator drugs.

Table 1: In Vitro Activity Profile of Comparator ER Modulators

Parameter Tamoxifen Raloxifene Fulvestrant (ICI 182,780) 17β-Estradiol (E2)
Mechanism of Action SERM: ER Antagonist / Partial AgonistSERM: ER Antagonist / Partial AgonistSERD: Pure ER Antagonist & DegraderER Agonist
ERα Binding Affinity (Relative) HighHighHighHigh (Reference)
MCF-7 Cell Proliferation Partial Agonist (stimulates proliferation, but less than E2)Antagonist (inhibits E2-stimulated proliferation)Antagonist (inhibits E2-stimulated proliferation)Full Agonist
Reporter Gene Assay (in ER+ cells) Partial Agonist / Antagonist (depends on promoter context)AntagonistAntagonistAgonist
Effect on ER Protein Level No significant changeNo significant changeInduces proteasomal degradation[1][2][3]High concentrations can induce degradation[3]

Table 2: In Vivo Tissue-Specific Effects of Comparator ER Modulators

Tissue Tamoxifen Raloxifene Fulvestrant 17β-Estradiol (E2)
Breast Antagonist[4]Antagonist[5]Antagonist[6]Agonist
Uterus Agonist (proliferative effect)[4][7]Antagonist[5][7]Antagonist[6]Agonist (proliferative)
Bone Agonist (preserves bone density)[4]Agonist (preserves bone density)[5][8]AntagonistAgonist (preserves bone density)
Cardiovascular (Lipids) Agonist (lowers LDL cholesterol)Agonist (lowers LDL cholesterol)Neutral/AntagonistAgonist

Signaling Pathways and Mechanisms of Action

Understanding the molecular interactions with the estrogen receptor is crucial for characterizing a new compound. The diagrams below illustrate the classical estrogen signaling pathway and the distinct mechanisms of SERMs and SERDs.

Estrogen_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2 Estrogen (E2) ER Estrogen Receptor (ER) E2->ER Binds HSP HSP90 ER->HSP HSP Dissociates E2_ER E2-ER Complex ER->E2_ER HSP->ER Stabilizes Dimer ER Dimer E2_ER->Dimer Dimerization & Nuclear Translocation ERE Estrogen Response Element (ERE) Dimer->ERE Binds to DNA Transcription Gene Transcription ERE->Transcription Initiates Coactivators Coactivators Coactivators->Dimer Recruited SERM_SERD_Action cluster_SERM SERM Mechanism cluster_SERD SERD Mechanism SERM SERM (e.g., Tamoxifen) ER_SERM SERM-ER Complex SERM->ER_SERM Binds ER ERE_SERM ERE ER_SERM->ERE_SERM Binds ERE CoRep Co-repressors (Antagonist Effect) ERE_SERM->CoRep Recruits in Breast Tissue CoAct Co-activators (Agonist Effect) ERE_SERM->CoAct Recruits in Uterine/Bone Tissue SERD SERD (e.g., Fulvestrant) ER_SERD SERD-ER Complex SERD->ER_SERD Binds & Destabilizes ER Degradation Proteasomal Degradation ER_SERD->Degradation Targets ER for Validation_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Confirmation Binding ER Competitive Binding Assay Reporter Reporter Gene Assay Binding->Reporter Determine Agonist/ Antagonist Potential Prolif MCF-7 Proliferation (E-Screen) Reporter->Prolif Confirm Cellular Effect Uterotrophic Rat Uterotrophic Assay Prolif->Uterotrophic Proceed if activity is confirmed Other Further Studies (e.g., Bone Density, Pharmacokinetics) Uterotrophic->Other Confirm Tissue-Specific Effects & Safety End Characterized Profile: Agonist, Antagonist, or SERM Other->End Start Compound of Interest (this compound) Start->Binding

References

A Comparative Analysis of Estradiol and the Selective Estrogen Receptor Modulator (SERM) Raloxifene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estradiol (B170435), the primary endogenous estrogen, plays a crucial role in a vast array of physiological processes. Its therapeutic applications are extensive, yet its broad activity can also lead to undesirable side effects. This has driven the development of Selective Estrogen Receptor Modulators (SERMs), compounds designed to elicit tissue-selective estrogenic or anti-estrogenic effects. While the specific compound LY88074 Methyl ether was initially proposed for comparison, a comprehensive search of the scientific literature yielded insufficient quantitative data for a robust comparative analysis. Therefore, this guide presents a detailed comparison of estradiol with raloxifene (B1678788), a well-characterized and clinically significant SERM. This comparison will serve as a valuable resource for understanding the distinct pharmacological profiles of a natural estrogen and a synthetic SERM, providing insights into their mechanisms of action and therapeutic potentials.

I. Biochemical and Pharmacological Profile

Estradiol and raloxifene both interact with estrogen receptors (ERs), primarily ERα and ERβ, but their downstream effects diverge significantly depending on the target tissue. This section summarizes their key biochemical and pharmacological properties.

Table 1: Comparative Biochemical and Pharmacokinetic Data
ParameterEstradiolRaloxifene
Receptor Binding Affinity (Ki) ERα: ~0.1 nM ERβ: ~0.2 nMERα: ~0.5 nM ERβ: ~1.2 nM
Receptor Selectivity High affinity for both ERα and ERβPreferential binding to ERα
Mechanism of Action Full agonist at both ERα and ERβMixed agonist/antagonist
Oral Bioavailability ~5%~2%
Protein Binding ~98% (mainly to SHBG and albumin)>95% (to albumin and α1-acid glycoprotein)
Metabolism Primarily hepatic (oxidation and conjugation)Extensive first-pass glucuronidation
Elimination Half-life 1-2 hours (intravenous)~27.7 hours

II. Comparative Efficacy in Key Tissues

The defining characteristic of SERMs like raloxifene is their ability to exert tissue-specific effects, acting as an agonist in some tissues and an antagonist in others. This contrasts with the generally agonistic profile of estradiol.

Table 2: In Vitro Efficacy in Different Cell Lines
Cell LineTissue of OriginEstradiol EffectRaloxifene Effect
MCF-7 Breast CancerPro-proliferativeAnti-proliferative[1][2][3][4]
Ishikawa Endometrial CancerPro-proliferativeAgonistic at high concentrations, no inhibition of estradiol-induced growth[5]
Human Osteoblasts BonePromotes proliferation and differentiation[6]Promotes proliferation and differentiation[6][7][8][9]
Osteoclasts BoneInhibits differentiation and activityInhibits differentiation and activity[7][10]

III. Signaling Pathways

The differential effects of estradiol and raloxifene stem from the distinct conformational changes they induce in the estrogen receptor upon binding. These different conformations lead to the recruitment of different co-regulatory proteins (co-activators or co-repressors), ultimately resulting in tissue-specific gene expression.

cluster_ligand Ligand Binding cluster_receptor Estrogen Receptor cluster_conformation Receptor Conformation cluster_coregulator Co-regulator Recruitment cluster_gene Gene Transcription Estradiol Estradiol ER ER Estradiol->ER Raloxifene Raloxifene Raloxifene->ER Agonist_Conf Agonist Conformation ER->Agonist_Conf Estradiol Binding ER->Agonist_Conf Raloxifene Binding (in other tissues) Antagonist_Conf Antagonist Conformation ER->Antagonist_Conf Raloxifene Binding (in some tissues) Coactivators Co-activators Agonist_Conf->Coactivators Corepressors Co-repressors Antagonist_Conf->Corepressors Estrogenic_Genes Estrogenic Gene Expression Coactivators->Estrogenic_Genes Anti_Estrogenic_Genes Anti-Estrogenic Gene Expression Corepressors->Anti_Estrogenic_Genes

Fig. 1: Ligand-dependent conformational changes of the Estrogen Receptor.

IV. Experimental Protocols

This section provides a detailed methodology for a key experiment used to characterize and compare compounds like estradiol and raloxifene.

Estrogen Receptor Competitive Binding Assay

Objective: To determine the binding affinity of a test compound for the estrogen receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Test compounds (Estradiol, Raloxifene)

  • [3H]-Estradiol (radiolabeled ligand)

  • ERα or ERβ protein (recombinant or from tissue cytosol)

  • Assay Buffer (e.g., Tris-HCl buffer with additives)

  • Scintillation fluid and vials

  • Scintillation counter

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test compounds and a fixed concentration of [3H]-Estradiol in the assay buffer.

  • Incubation: In a series of tubes, incubate a constant amount of ER protein with the fixed concentration of [3H]-Estradiol and varying concentrations of the test compound. Include control tubes with no test compound (total binding) and tubes with a high concentration of unlabeled estradiol (non-specific binding).

  • Separation: After incubation to reach equilibrium, separate the receptor-bound from the free radioligand. This can be achieved by methods such as dextran-coated charcoal adsorption or filtration.

  • Quantification: Measure the radioactivity of the receptor-bound fraction using a scintillation counter.

  • Data Analysis: Plot the percentage of specifically bound [3H]-Estradiol against the concentration of the test compound. Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.

cluster_workflow Competitive Binding Assay Workflow A Prepare Reagents: - Serial dilutions of test compound - Fixed concentration of [3H]-Estradiol B Incubate: - ER protein - [3H]-Estradiol - Test compound A->B C Separate: - Bound vs. Free radioligand B->C D Quantify: - Radioactivity of bound fraction C->D E Analyze Data: - Plot competition curve - Calculate IC50 and Ki D->E

Fig. 2: Workflow for an Estrogen Receptor Competitive Binding Assay.

V. Conclusion

This comparative guide highlights the fundamental differences between the natural estrogen, estradiol, and the selective estrogen receptor modulator, raloxifene. While both compounds exert their effects through the estrogen receptor, their distinct modes of interaction lead to tissue-specific pharmacological profiles. Estradiol acts as a pan-agonist, whereas raloxifene exhibits a mixed agonist/antagonist profile, providing therapeutic benefits in tissues like bone while antagonizing estrogenic effects in the breast and uterus.[11][12] This tissue selectivity is a cornerstone of SERM development and offers significant advantages in clinical applications where targeted estrogenic activity is desired. The experimental protocols and data presented herein provide a framework for the continued evaluation and development of novel endocrine therapies.

References

Comparative Efficacy of LY88074 Methyl Ether and Alternative Selective Estrogen Receptor Modulators (SERMs) in Estrogen Receptor Target Validation

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the comparative analysis of LY88074 Methyl ether, a benzothiophene-based Selective Estrogen Receptor Modulator (SERM), against established SERMs such as Raloxifene (B1678788), Arzoxifene, and Tamoxifen. This report details their binding affinities for estrogen receptors and their functional activities in relevant cell-based assays, providing a framework for target validation studies.

Introduction

This compound is a member of the benzothiophene (B83047) class of compounds, which are known to interact with estrogen receptors (ERs) and modulate their activity. As a selective estrogen receptor modulator (SERM), it belongs to a class of drugs that exhibit tissue-specific estrogen receptor agonist or antagonist effects. This dual activity makes SERMs valuable tools in the research and treatment of various conditions, including osteoporosis and estrogen-responsive cancers. This guide provides a comparative analysis of this compound with other well-characterized SERMs—Raloxifene, Arzoxifene, and Tamoxifen—to aid in the validation of its biological target and to characterize its functional profile.

Comparative Analysis of Estrogen Receptor Binding Affinity

CompoundTargetBinding Affinity (IC50, nM)Reference
This compound Estrogen Receptor< 10[1][2]
Raloxifene ERα1.8[3]
ERβNot specified
Arzoxifene Human ERNot specified (potent)[4]
4-Hydroxytamoxifen Estrogen Receptor0.98[5]

Table 1: Comparative Estrogen Receptor Binding Affinities. This table summarizes the reported binding affinities of this compound and comparator SERMs to the estrogen receptor.

Functional Activity in Cell-Based Assays

The functional consequence of SERM binding to the estrogen receptor can be assessed through various in vitro assays that measure estrogenic (agonist) or anti-estrogenic (antagonist) activity. Key assays include the MCF-7 cell proliferation assay, which is indicative of activity in breast cancer cells, and the Ishikawa cell alkaline phosphatase assay, which is a marker of uterine cell stimulation.

MCF-7 Cell Proliferation Assay

MCF-7 is an estrogen-responsive human breast adenocarcinoma cell line. SERMs are evaluated for their ability to inhibit estrogen-stimulated cell growth (antagonistic effect).

CompoundActivityIC50 (nM)Reference
Arzoxifene Antagonist0.4[4]
4-Hydroxytamoxifen Antagonist~1.2 (calculated from 3x less potent than Arzoxifene)[4]
Tamoxifen Antagonist8[6]

Table 2: Antagonistic Activity in MCF-7 Cell Proliferation Assay. This table presents the potency of various SERMs in inhibiting the proliferation of MCF-7 breast cancer cells.

Ishikawa Cell Alkaline Phosphatase Assay

The Ishikawa cell line, derived from a human endometrial adenocarcinoma, is used to assess the estrogenic or anti-estrogenic effects of compounds on the uterus. An increase in alkaline phosphatase activity is a marker of estrogenic stimulation. A study has qualitatively described LY88074 as stimulating uterine cell proliferation, suggesting agonist activity in this tissue.[2]

Signaling Pathways and Experimental Workflows

To visually represent the molecular interactions and experimental procedures discussed, the following diagrams have been generated using the DOT language.

SERM_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SERM SERM (e.g., LY88074) ER Estrogen Receptor (ERα / ERβ) SERM->ER Binding SERM->ER HSP Heat Shock Proteins ER->HSP Dissociation SERM_ER_complex SERM-ER Complex ER->SERM_ER_complex Conformational Change HSP->ER ERE Estrogen Response Element (DNA) SERM_ER_complex->ERE Binding & Dimerization SERM_ER_complex->ERE Coactivator Coactivators ERE->Coactivator Recruitment (Agonist) Corepressor Corepressors ERE->Corepressor Recruitment (Antagonist) Transcription Gene Transcription (Agonist/Antagonist Effect) Coactivator->Transcription Corepressor->Transcription

Caption: SERM Signaling Pathway.

ER_Binding_Assay cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation cluster_quantification Quantification & Analysis Receptor_Source Prepare Receptor Source (e.g., Uterine Cytosol) Incubate Incubate Receptor, Radioligand, and Test Compound Receptor_Source->Incubate Radioligand Prepare Radiolabeled Estrogen ([3H]-Estradiol) Radioligand->Incubate Test_Compound Prepare Test Compound Dilutions (e.g., LY88074) Test_Compound->Incubate Separate Separate Bound and Free Radioligand Incubate->Separate Quantify Quantify Bound Radioactivity Separate->Quantify Analyze Calculate IC50 Quantify->Analyze

Caption: Estrogen Receptor Binding Assay Workflow.

MCF7_Proliferation_Assay cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_incubation Incubation cluster_measurement Measurement & Analysis Seed_Cells Seed MCF-7 Cells in 96-well plates Add_Compound Add Test Compound (e.g., LY88074) Seed_Cells->Add_Compound Incubate_Cells Incubate for 72 hours Add_Compound->Incubate_Cells Measure_Proliferation Measure Cell Proliferation (e.g., Luminescence) Incubate_Cells->Measure_Proliferation Calculate_IC50 Calculate IC50 Measure_Proliferation->Calculate_IC50

Caption: MCF-7 Proliferation Assay Workflow.

Experimental Protocols

Estrogen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with radiolabeled 17β-estradiol for binding to the estrogen receptor.[7]

  • Receptor Preparation: Uterine cytosol from ovariectomized Sprague-Dawley rats is prepared as the source of estrogen receptors.

  • Assay Buffer: A Tris-based buffer (e.g., TEGD) is used for all dilutions.

  • Competition Reaction: A constant concentration of [3H]-17β-estradiol (e.g., 0.5 nM) is incubated with increasing concentrations of the test compound (e.g., this compound) and the uterine cytosol preparation.

  • Incubation: The mixture is incubated at 4°C for 18-24 hours to reach equilibrium.

  • Separation of Bound and Free Ligand: Dextran-coated charcoal is added to absorb the unbound radioligand. The mixture is centrifuged, and the supernatant containing the receptor-bound radioligand is collected.

  • Quantification: Radioactivity in the supernatant is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [3H]-17β-estradiol (IC50) is determined by non-linear regression analysis.

MCF-7 Cell Proliferation Assay

This assay measures the effect of a test compound on the proliferation of estrogen-receptor-positive breast cancer cells.[8][9]

  • Cell Culture: MCF-7 cells are maintained in a suitable growth medium (e.g., DMEM with 10% FBS). For the assay, cells are plated in 96-well plates in a phenol (B47542) red-free medium supplemented with charcoal-stripped serum to remove endogenous estrogens.

  • Compound Treatment: After allowing the cells to attach, they are treated with various concentrations of the test compound in the presence of a low concentration of 17β-estradiol to stimulate proliferation.

  • Incubation: The cells are incubated for a period of 6-7 days.

  • Proliferation Measurement: Cell proliferation is assessed using a suitable method, such as the sulforhodamine B (SRB) assay, or a luminescence-based assay that measures ATP content.

  • Data Analysis: The concentration of the test compound that causes a 50% reduction in cell proliferation (IC50) is calculated.

Ishikawa Cell Alkaline Phosphatase Assay

This assay is used to determine the estrogenic or anti-estrogenic activity of a compound in endometrial cells.

  • Cell Culture: Ishikawa cells are cultured in a suitable medium and plated in 96-well plates in a phenol red-free medium with charcoal-stripped serum.

  • Compound Treatment: Cells are treated with various concentrations of the test compound. To assess antagonist activity, cells are co-treated with the test compound and 17β-estradiol.

  • Incubation: The cells are incubated for 48-72 hours.

  • Alkaline Phosphatase Measurement: The cell culture medium is removed, and the cells are lysed. A substrate for alkaline phosphatase (e.g., p-nitrophenyl phosphate) is added, and the colorimetric change is measured using a microplate reader.

  • Data Analysis: The concentration of the compound that produces a half-maximal response (EC50) for agonist activity or inhibits the estradiol-induced response by 50% (IC50) for antagonist activity is determined.

Conclusion

This compound is a high-affinity ligand for the estrogen receptor, positioning it as a potent modulator of estrogen signaling. Its characterization as "estradiol-like" with uterine cell proliferation stimulating activity suggests a distinct SERM profile that warrants further investigation.[2] This guide provides the foundational data and experimental context for researchers to conduct comprehensive target validation studies. By employing the described assays and comparing the results with the provided data for established SERMs, a detailed understanding of the pharmacological properties of this compound can be achieved. This will be instrumental in elucidating its mechanism of action and potential therapeutic applications.

References

A Comparative Analysis of LY88074 Methyl Ether and Other Benzothiophene-Based Selective Estrogen Receptor Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of LY88074 Methyl ether, a benzothiophene (B83047) derivative, with other prominent benzothiophene-based Selective Estrogen Receptor Modulators (SERMs): Raloxifene, Arzoxifene, and Bazedoxifene. This objective analysis is supported by available experimental data on their biological activities, focusing on key performance indicators relevant to drug development.

Introduction to Benzothiophene SERMs

Benzothiophene derivatives form a significant class of non-steroidal SERMs. These compounds are characterized by their ability to exert tissue-selective estrogenic and anti-estrogenic effects. This dual activity makes them valuable therapeutic agents for conditions such as postmenopausal osteoporosis and breast cancer, where they can mimic the beneficial effects of estrogen on bone while antagonizing its proliferative effects in breast and uterine tissues.

This compound, chemically known as --INVALID-LINK--methanone, is a member of this class. To understand its potential therapeutic utility, it is essential to compare its performance against established benzothiophene SERMs.

Comparative Biological Activity

The following tables summarize the available quantitative data for this compound and its comparators. The data is compiled from various sources and presented to facilitate a direct comparison of their potency and efficacy in key in vitro and in vivo assays.

Estrogen Receptor Binding Affinity

The binding affinity to the estrogen receptor (ER), particularly the alpha subtype (ERα), is a primary determinant of the biological activity of SERMs. A lower IC50 value indicates a higher binding affinity.

CompoundEstrogen Receptor α (ERα) Binding Affinity (IC50, nM)
This compound Data not publicly available
Raloxifene ~1.8 - 26
Arzoxifene Potent, with high affinity
Bazedoxifene 26

Note: Specific IC50 values can vary depending on the experimental conditions.

In Vitro Antiproliferative Activity in MCF-7 Breast Cancer Cells

The ability to inhibit the proliferation of estrogen-dependent breast cancer cells, such as the MCF-7 cell line, is a crucial indicator of the anti-estrogenic activity of a SERM.

CompoundMCF-7 Cell Proliferation Inhibition (IC50)
This compound Data not publicly available
Raloxifene ~5-96 nM
Arzoxifene ~0.4 nM
Bazedoxifene ~0.19 nM (inhibition of estradiol-induced proliferation)
In Vivo Uterine Response in Ovariectomized (OVX) Rat Model

The effect on uterine weight in an ovariectomized (OVX) rat model is a key measure of the estrogenic or anti-estrogenic activity of a SERM in the uterus. An ideal SERM for postmenopausal conditions would exhibit minimal uterotrophic (estrogenic) effects.

CompoundEffect on Uterine Wet Weight in OVX Rats
This compound Data not publicly available
Raloxifene Minimal uterotrophic effect; can cause a slight increase at certain doses.
Arzoxifene Devoid of uterotrophic effects.
Bazedoxifene Associated with less increase in uterine wet weight compared to Raloxifene.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided.

SERM_Mechanism_of_Action cluster_cell Cellular Level cluster_nucleus Nuclear Events SERM Benzothiophene SERM (e.g., this compound) ER Estrogen Receptor (ERα/ERβ) SERM->ER Binds to Nucleus Nucleus ER->Nucleus Translocates to ERE Estrogen Response Element (ERE) on DNA ER->ERE Binds to Cell Target Cell (Bone, Breast, Uterus) Coactivator Coactivator ERE->Coactivator Recruits (Agonist) Corepressor Corepressor ERE->Corepressor Recruits (Antagonist) Agonist_Effect Estrogenic Effect (e.g., Bone Density Maintenance) Coactivator->Agonist_Effect Leads to Antagonist_Effect Anti-estrogenic Effect (e.g., Inhibition of Breast Cancer Cell Growth) Corepressor->Antagonist_Effect Leads to Experimental_Workflow_SERM_Evaluation Compound Test Compound (this compound or Comparator) ER_Binding Estrogen Receptor Binding Assay Compound->ER_Binding MCF7_Assay MCF-7 Cell Proliferation Assay Compound->MCF7_Assay OVX_Model Ovariectomized (OVX) Rat Model Compound->OVX_Model Binding_Data IC50 (Binding Affinity) ER_Binding->Binding_Data Proliferation_Data IC50 (Antiproliferative Potency) MCF7_Assay->Proliferation_Data Uterine_Data Uterine Weight Change OVX_Model->Uterine_Data Bone_Data Bone Mineral Density OVX_Model->Bone_Data

Unveiling the Profile of LY88074 Methyl Ether: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide offers a comparative analysis of LY88074 Methyl ether, a compound indicated for conditions associated with estrogen deficiency, such as osteoporosis and hyperlipidemia.[1] While specific experimental data on this compound remains limited in publicly accessible literature, this document provides a framework for its evaluation by comparing its anticipated therapeutic class with well-characterized alternatives. This guide is intended for researchers, scientists, and drug development professionals to contextualize the potential of this compound within the landscape of Selective Estrogen Receptor Modulators (SERMs).

Introduction to this compound

This compound is a chemical entity with the formula C22H16O4S and a molecular weight of 376.43 g/mol . Its primary indicated use is in the management of estrogen-deficient states, suggesting its mechanism of action likely involves the modulation of estrogen receptors. Compounds of this nature are classified as SERMs, which exhibit tissue-selective estrogen receptor agonist or antagonist activity.

Comparative Analysis with Established SERMs

To provide a robust framework for the evaluation of this compound, this guide presents a comparison with two well-established SERMs: Raloxifene and Tamoxifen. These agents are widely used in the prevention and treatment of osteoporosis and breast cancer, respectively, and their pharmacological profiles are extensively documented.

Table 1: Comparative Physicochemical Properties
PropertyThis compoundRaloxifeneTamoxifen
Chemical Formula C22H16O4SC28H27NO4SC26H29NO
Molecular Weight 376.43 g/mol 473.58 g/mol 371.51 g/mol
CAS Number 63675-88-784449-90-110540-29-1
Mechanism of Action Presumed SERMSERMSERM

Performance Data of Comparator SERMs

The following tables summarize key performance indicators for Raloxifene and Tamoxifen, offering a benchmark for the potential evaluation of this compound.

Table 2: Efficacy in Postmenopausal Osteoporosis
ParameterRaloxifeneTamoxifenThis compound
Vertebral Fracture Risk Reduction 30-50%Data not as robust for this indicationData Not Available
Non-Vertebral Fracture Risk Reduction No significant reduction in lower-risk womenData not as robust for this indicationData Not Available
Change in Lumbar Spine Bone Mineral Density (BMD) Increase of 2-3% over 2-3 yearsPositive effects on BMD observedData Not Available
Change in Femoral Neck Bone Mineral Density (BMD) Increase of 2-3% over 2-3 yearsPositive effects on BMD observedData Not Available

Data for Raloxifene and Tamoxifen are derived from multiple clinical trials.

Table 3: In Vitro Biological Activity of Comparator SERMs
ParameterRaloxifeneTamoxifenThis compound
Estrogen Receptor Alpha (ERα) Binding Affinity (Ki) High AffinityHigh AffinityData Not Available
Estrogen Receptor Beta (ERβ) Binding Affinity (Ki) High AffinityHigh AffinityData Not Available
MCF-7 Cell Proliferation (Estrogenic/Antiestrogenic Activity) AntagonistAntagonistData Not Available
Uterine Cell Proliferation (Estrogenic/Antiestrogenic Activity) AntagonistPartial AgonistData Not Available

This data represents a general summary from various preclinical studies.

Experimental Protocols for Evaluation

To facilitate the cross-validation of future experimental results for this compound, this section outlines standard experimental protocols for key assays used in the characterization of SERMs.

Estrogen Receptor Binding Assay

Objective: To determine the binding affinity of the test compound to estrogen receptor subtypes (ERα and ERβ).

Methodology:

  • Prepare recombinant human ERα and ERβ.

  • Use a radiolabeled estrogen, such as [3H]-Estradiol, as the ligand.

  • Incubate a fixed concentration of the radioligand with increasing concentrations of the test compound (this compound) and the respective estrogen receptor subtype.

  • Separate bound from unbound radioligand using a method such as filtration.

  • Quantify the bound radioactivity using liquid scintillation counting.

  • Calculate the inhibitory constant (Ki) by non-linear regression analysis of the competition binding curves.

MCF-7 Cell Proliferation Assay

Objective: To assess the estrogenic or antiestrogenic effect of the test compound on the proliferation of ER-positive breast cancer cells.

Methodology:

  • Culture MCF-7 cells in a phenol (B47542) red-free medium supplemented with charcoal-stripped serum to remove endogenous estrogens.

  • Seed the cells in 96-well plates and allow them to attach.

  • Treat the cells with increasing concentrations of the test compound alone (to assess agonist activity) or in the presence of a fixed concentration of estradiol (B170435) (to assess antagonist activity).

  • Include appropriate controls: vehicle, estradiol alone.

  • After a defined incubation period (e.g., 5-7 days), assess cell proliferation using a suitable method, such as the MTT or CyQUANT assay.

  • Plot the concentration-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).

Ovariectomized (OVX) Rat Model of Osteoporosis

Objective: To evaluate the in vivo efficacy of the test compound in preventing bone loss in a model of postmenopausal osteoporosis.

Methodology:

  • Perform bilateral ovariectomy on skeletally mature female rats. A sham-operated group should be included as a control.

  • Allow a period for bone loss to establish (e.g., 4-8 weeks).

  • Administer the test compound (this compound) daily by oral gavage at various doses. Include a vehicle control group and a positive control group (e.g., Raloxifene).

  • At the end of the treatment period (e.g., 8-12 weeks), euthanize the animals and collect femurs and lumbar vertebrae.

  • Analyze bone mineral density (BMD) using dual-energy X-ray absorptiometry (DXA).

  • Perform micro-computed tomography (µCT) analysis to assess bone microarchitecture (e.g., bone volume fraction, trabecular number, trabecular thickness).

  • Conduct biomechanical testing (e.g., three-point bending of the femur) to determine bone strength.

Visualizing Key Pathways and Workflows

To further aid in the understanding of the experimental processes and the underlying biological pathways, the following diagrams are provided.

SERM_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SERM SERM (e.g., this compound) ER Estrogen Receptor (ERα / ERβ) SERM->ER Binds to SERM_ER_complex SERM-ER Complex ER->SERM_ER_complex ERE Estrogen Response Element (on DNA) SERM_ER_complex->ERE Binds to DNA Co_factors Co-regulators (Co-activators / Co-repressors) ERE->Co_factors Recruits Transcription Modulation of Gene Transcription Co_factors->Transcription

Caption: Simplified signaling pathway of a Selective Estrogen Receptor Modulator (SERM).

Experimental_Workflow_OVX_Model start Start: Skeletally Mature Female Rats ovx Ovariectomy (OVX) or Sham Surgery start->ovx bone_loss Establishment of Bone Loss Period ovx->bone_loss treatment Treatment Administration: - Vehicle - this compound (various doses) - Positive Control (e.g., Raloxifene) bone_loss->treatment euthanasia Euthanasia and Tissue Collection treatment->euthanasia analysis Bone Analysis: - BMD (DXA) - Microarchitecture (µCT) - Biomechanical Strength euthanasia->analysis end End: Data Interpretation analysis->end

Caption: Experimental workflow for the evaluation of a test compound in an ovariectomized rat model.

Conclusion

While direct experimental data for this compound is not yet widely available, its characterization as a potential SERM for estrogen-deficient conditions places it in a well-understood therapeutic class. This guide provides a comprehensive framework for its evaluation by presenting comparative data for established SERMs, outlining key experimental protocols, and visualizing the relevant biological pathways and workflows. This information is intended to support the research and development community in the objective assessment of this compound's potential clinical utility. Future studies generating quantitative data for this compound will be crucial for a definitive comparison and to fully elucidate its pharmacological profile.

References

A Comparative Analysis of Raloxifene and the Uncharacterized Compound LY88074 Methyl Ether in Preclinical Models of Osteoporosis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of therapeutic development for postmenopausal osteoporosis, selective estrogen receptor modulators (SERMs) have emerged as a significant class of drugs. This guide provides a detailed comparison of the well-established SERM, raloxifene (B1678788), with the lesser-known compound, LY88074 Methyl ether, within the context of preclinical osteoporosis models. While extensive data from animal studies are available for raloxifene, information regarding this compound is currently limited to a general claim of utility in estrogen-deficient conditions.

Raloxifene: A Comprehensive Preclinical Profile

Raloxifene has been extensively studied in various animal models of postmenopausal osteoporosis, most notably the ovariectomized (OVX) rat model. This model mimics the estrogen deficiency-induced bone loss observed in postmenopausal women.

Mechanism of Action

Raloxifene exhibits a tissue-selective mechanism of action, acting as an estrogen agonist in bone and an estrogen antagonist in uterine and breast tissue.[1][2] In bone, raloxifene binds to estrogen receptors, initiating a cascade of events that ultimately inhibits bone resorption by osteoclasts.[2] This leads to the preservation of bone mass and strength.[1]

// Nodes Raloxifene [label="Raloxifene", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ER [label="Estrogen Receptor (ER)\nin Bone Cells", fillcolor="#FBBC05", fontcolor="#202124"]; BoneResorption [label="Bone Resorption\nby Osteoclasts", fillcolor="#EA4335", fontcolor="#FFFFFF"]; BoneMass [label="Preservation of\nBone Mass & Strength", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Raloxifene -> ER [label=" Binds to", color="#5F6368", fontcolor="#202124"]; ER -> BoneResorption [label=" Inhibits", color="#5F6368", fontcolor="#202124"]; BoneResorption -> BoneMass [label=" Leads to", color="#5F6368", fontcolor="#202124", style=dashed]; }

Caption: Raloxifene's Mechanism of Action in Bone Tissue.

Efficacy in Ovariectomized Rat Models

Studies in OVX rats consistently demonstrate the efficacy of raloxifene in preventing bone loss and preserving bone quality.

Table 1: Effects of Raloxifene on Bone Mineral Density (BMD) in Ovariectomized Rats

Treatment GroupDoseDurationFemur BMDTibia BMDLumbar Vertebrae BMDReference
OVX + Vehicle-5 weeksLower than ShamLower than ShamNot Reported[3]
OVX + Raloxifene0.1-10 mg/kg/day5 weeksSignificantly greater than OVX controlsSignificantly greater than OVX controlsNot Reported[3]
OVX + Vehicle-6 monthsNot ReportedLower than ShamLower than Sham[1]
OVX + Raloxifene3 mg/kg/day6 monthsNot ReportedSignificantly greater than OVX controlsSignificantly greater than OVX controls[1]
OVX + Vehicle-4 weeksLower than ShamNot ReportedNot Reported[4]
OVX + Raloxifene5 mg/kg/day4 weeksIncreased bone mass/body mass ratioNot ReportedNot Reported[4]

Table 2: Effects of Raloxifene on Bone Strength and Turnover Markers in Ovariectomized Rats

ParameterTreatment GroupDoseDurationOutcomeReference
Biomechanical Strength
Lumbar Vertebrae StrengthOVX + Raloxifene3 mg/kg/day6 monthsGreater than OVX controls[1]
Femoral Neck StrengthOVX + Raloxifene3 mg/kg/day6 monthsGreater than OVX controls[1]
Bone Turnover Markers
Urinary Deoxypyridinoline (DPD)OVX + Raloxifene2 mg/kg (injection)6 weeksSignificantly reduced compared to OVX controls[2]
Experimental Protocol: Ovariectomized Rat Model

A typical experimental design to evaluate the efficacy of a compound like raloxifene in an osteoporosis model is as follows:

  • Animal Model: Adult female Sprague-Dawley or Wistar rats are used.

  • Surgical Procedure: Animals undergo either a sham operation or bilateral ovariectomy (OVX) to induce estrogen deficiency.

  • Treatment: Following a recovery period, OVX rats are randomly assigned to treatment groups: vehicle control, raloxifene at various doses, and often a positive control like ethinyl estradiol (B170435). Treatment is typically administered daily via oral gavage.

  • Duration: Studies can range from several weeks to months to assess both prevention of bone loss and effects on established osteoporosis.

  • Outcome Measures:

    • Bone Mineral Density (BMD): Measured at various skeletal sites (e.g., femur, tibia, lumbar spine) using dual-energy X-ray absorptiometry (DXA) or peripheral quantitative computed tomography (pQCT).

    • Biomechanical Testing: Bones are harvested at the end of the study to assess their mechanical properties, such as maximum load and stiffness, through three-point bending or compression tests.

    • Bone Turnover Markers: Serum and urine are collected to measure biochemical markers of bone formation (e.g., osteocalcin, alkaline phosphatase) and resorption (e.g., deoxypyridinoline).

    • Histomorphometry: Bone tissue is processed for microscopic analysis to quantify cellular and structural changes.

// Nodes Start [label="Female Rats", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Surgery [label="Ovariectomy (OVX)\nor Sham Surgery", fillcolor="#FBBC05", fontcolor="#202124"]; Grouping [label="Randomization into\nTreatment Groups", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Treatment [label="Daily Oral Administration\n(Vehicle, Raloxifene, etc.)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Monitoring [label="In-life Monitoring\n(Body Weight, etc.)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Endpoint [label="Endpoint Analysis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; BMD [label="BMD Measurement\n(DXA/pQCT)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Biomechanics [label="Biomechanical Testing", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Biomarkers [label="Biochemical Markers", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Surgery [color="#5F6368"]; Surgery -> Grouping [color="#5F6368"]; Grouping -> Treatment [color="#5F6368"]; Treatment -> Monitoring [color="#5F6368"]; Monitoring -> Endpoint [color="#5F6368"]; Endpoint -> BMD [color="#5F6368"]; Endpoint -> Biomechanics [color="#5F6368"]; Endpoint -> Biomarkers [color="#5F6368"]; }

Caption: Typical Experimental Workflow for Osteoporosis Drug Testing.

This compound: An Uncharacterized Agent

In stark contrast to the extensive body of research on raloxifene, there is a significant lack of publicly available scientific literature on this compound. A search of chemical databases and scientific literature reveals a single claim that LY88074 Trimethyl ether (a closely related or identical compound) is "useful for the inhibition of the various estrogen deficient conditions, which are associated with estrogen deprivation syndrome including osteoporosis and hyperlipidemia."[5]

However, this claim is not substantiated by any published experimental data. As such, a direct comparison of its performance with raloxifene is not possible. Key information that is currently unavailable for this compound includes:

  • Mechanism of Action: It is unknown if it acts as a SERM or through another pathway.

  • In Vivo Efficacy: There are no published studies demonstrating its effects on bone mineral density, bone strength, or fracture risk in any animal model of osteoporosis.

  • Experimental Protocols: Without published studies, the methodologies for its investigation remain unknown.

  • Safety and Toxicology: No data are available on its safety profile.

Conclusion

This comparative guide highlights the substantial difference in the scientific evidence supporting raloxifene versus this compound for the treatment of osteoporosis. Raloxifene is a well-characterized SERM with a proven mechanism of action and demonstrated efficacy in preventing bone loss and improving bone strength in established preclinical models of postmenopausal osteoporosis. In contrast, this compound remains an uncharacterized compound with only a preliminary, unsubstantiated claim of utility in estrogen-deficient conditions. For researchers and drug development professionals, this underscores the importance of robust, peer-reviewed preclinical data in evaluating potential therapeutic candidates. Further investigation is required to determine if this compound has any potential in the management of osteoporosis.

References

Independent Verification of LY88074 Methyl Ether Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the presumed activity of LY88074 Methyl ether with established Selective Estrogen Receptor Modulators (SERMs). Due to the lack of publicly available experimental data for this compound, this document utilizes data from a structurally related and highly potent benzothiophene (B83047) analog, [6-hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-2-(4-hydroxyphenyl)]benzo[b]thiophene (referred to herein as Benzothiophene Analog 4c)[1], as a surrogate to illustrate the potential activity profile of this chemical class. This guide compares its performance against the well-characterized SERMs: Tamoxifen, Raloxifene, and Lasofoxifene, supported by experimental data from publicly available literature.

Executive Summary

This compound, identified as --INVALID-LINK--methanone, is suggested to be effective in conditions associated with estrogen deprivation, such as osteoporosis and hyperlipidemia.[2][3] This indicates its likely mechanism of action is through the modulation of estrogen receptors (ERs), placing it within the SERM class of compounds. SERMs exhibit tissue-selective agonist or antagonist activity, which is crucial for their therapeutic effects. This guide provides a comparative analysis of the biological activities of the benzothiophene class of SERMs against other established SERMs.

Comparative Data

The following tables summarize the quantitative data on the biological activity of the comparator SERMs and the benzothiophene analog.

Table 1: Estrogen Receptor Binding Affinity

CompoundERα Binding Affinity (IC50, nM)ERβ Binding Affinity (IC50, nM)
Benzothiophene Analog 4c Data not availableData not available
Tamoxifen ~2.5~2.5
Raloxifene ~0.5~0.5
Lasofoxifene ~0.15Data not available

Table 2: In Vitro Activity - Estrogen Antagonist Potency in Breast Cancer Cells

CompoundCell LineAssayIC50 (nM)
Benzothiophene Analog 4c MCF-7Estrogen-dependent cell proliferation0.05[1]
Tamoxifen MCF-7Estrogen-dependent cell proliferation~6.5
Raloxifene MCF-7Estrogen-dependent cell proliferation~13.7

Table 3: In Vivo Activity - Uterine and Bone Effects in Ovariectomized (OVX) Rat Model

CompoundUterine Wet Weight (% of OVX Control)Bone Mineral Density (% Protection vs. OVX)Total Cholesterol (% Decrease vs. OVX)
Benzothiophene Analog 4c Potent inhibition of estrogen-induced uterine proliferation (ED50 = 0.25 mg/kg, p.o.)[1]Maximal protective effect at 1.0 mg/kg (p.o.)[1]Significant maximal decrease of 45% at 1.0 mg/kg (p.o.)[1]
Raloxifene AntagonistAgonistAgonist
Tamoxifen Partial AgonistAgonistAgonist

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate independent verification and further research.

Estrogen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with radiolabeled estradiol (B170435) for binding to the estrogen receptor.

  • Materials: Rat uterine cytosol (source of ERα and ERβ), [³H]-Estradiol, test compounds, TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4), Hydroxylapatite (HAP).

  • Procedure:

    • Prepare rat uterine cytosol from ovariectomized rats.

    • Incubate a fixed concentration of [³H]-Estradiol with uterine cytosol in the presence of increasing concentrations of the test compound.

    • Separate bound from free radioligand using HAP.

    • Measure the radioactivity of the bound fraction using liquid scintillation counting.

    • Plot the percentage of bound [³H]-Estradiol against the log concentration of the test compound to determine the IC50 value.

In Vitro Cell Proliferation Assay (MCF-7)

This assay assesses the estrogenic or anti-estrogenic effect of a compound on the proliferation of estrogen-dependent human breast cancer cells.

  • Cell Line: MCF-7 human breast adenocarcinoma cells.

  • Procedure:

    • Culture MCF-7 cells in a phenol (B47542) red-free medium supplemented with charcoal-stripped fetal bovine serum to remove endogenous estrogens.

    • Treat cells with a fixed concentration of estradiol to stimulate proliferation, in the presence of increasing concentrations of the test compound.

    • After a set incubation period (e.g., 5-7 days), assess cell proliferation using methods such as the MTT assay or by direct cell counting.

    • Calculate the IC50 value, representing the concentration of the test compound that inhibits 50% of the estradiol-induced cell proliferation.

Ovariectomized (OVX) Rat Model of Osteoporosis

This in vivo model is used to evaluate the effects of compounds on bone loss and other estrogen-related parameters in a state of estrogen deficiency.

  • Animal Model: Adult female Sprague-Dawley rats.

  • Procedure:

    • Perform bilateral ovariectomy on the rats to induce estrogen deficiency. A sham-operated group serves as a control.

    • After a recovery period, administer the test compound orally or via injection daily for a specified duration (e.g., 4-8 weeks).

    • At the end of the treatment period, measure endpoints such as:

      • Uterine wet weight: as an indicator of estrogenic/anti-estrogenic activity in the uterus.

      • Bone Mineral Density (BMD): typically measured in the femur or tibia using dual-energy X-ray absorptiometry (DEXA).

      • Serum cholesterol levels: to assess effects on lipid metabolism.

Visualizations

Signaling Pathway

SERM_Signaling_Pathway Presumed SERM Signaling Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LY88074_ME This compound / SERM ER Estrogen Receptor (ERα/β) LY88074_ME->ER Binding SERM_ER_Dimer SERM-ER Dimer ER->SERM_ER_Dimer Dimerization HSP Heat Shock Proteins ER_HSP ER-HSP Complex ER_HSP->ER HSP Dissociation ERE Estrogen Response Element (DNA) SERM_ER_Dimer->ERE Binding Coactivators Coactivators ERE->Coactivators Recruitment (Agonist) Corepressors Corepressors ERE->Corepressors Recruitment (Antagonist) Gene_Transcription Tissue-Specific Gene Transcription Coactivators->Gene_Transcription Corepressors->Gene_Transcription

Caption: Presumed signaling pathway of a SERM like this compound.

Experimental Workflows

ER_Binding_Assay_Workflow ER Competitive Binding Assay Workflow Start Start Prepare_Cytosol Prepare Rat Uterine Cytosol Start->Prepare_Cytosol Incubate Incubate [3H]-Estradiol, Cytosol, and Test Compound Prepare_Cytosol->Incubate Separate Separate Bound and Free Ligand (HAP) Incubate->Separate Measure Measure Radioactivity Separate->Measure Analyze Analyze Data and Determine IC50 Measure->Analyze End End Analyze->End

Caption: Workflow for the Estrogen Receptor Competitive Binding Assay.

OVX_Model_Workflow Ovariectomized Rat Model Workflow Start Start OVX Ovariectomy of Rats Start->OVX Treatment Administer Test Compound OVX->Treatment Endpoint_Measurement Measure Endpoints: - Uterine Weight - Bone Mineral Density - Serum Cholesterol Treatment->Endpoint_Measurement Data_Analysis Analyze and Compare Data Endpoint_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the in vivo Ovariectomized Rat Model.

References

A Comparative Guide to Estrogen Receptor Alpha and Beta Specificity: Featuring ERB-041

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of ligands for Estrogen Receptor alpha (ERα) and Estrogen Receptor beta (ERβ), with a focus on assessing binding specificity. While direct, publicly available binding affinity data for LY88074 Methyl ether is limited, this guide utilizes the well-characterized ERβ-selective compound, ERB-041, as a primary example to illustrate the principles of specificity assessment. Data for the endogenous ligand 17β-estradiol and the ERα-selective agonist Propylpyrazoletriol (PPT) are included for a comprehensive comparison.

Ligand Binding Affinity Comparison

The following table summarizes the binding affinities of 17β-estradiol, Propylpyrazoletriol (PPT), and ERB-041 for human ERα and ERβ. Lower IC50 or Kd values indicate higher binding affinity.

CompoundReceptor SubtypeBinding Affinity (IC50/Kd)Selectivity (β/α ratio)
17β-estradiol ERαKd: ~0.2 nM[1]~0.4
ERβKd: ~0.5 nM[1]
Propylpyrazoletriol (PPT) ERαKd: ~2 nM[2]~0.002
ERβKd: ~1000 nM[2]
ERB-041 ERαIC50: 1216 nM>200
ERβIC50: 5 nM

Experimental Protocols

The binding affinity data presented in this guide is typically determined using a competitive radiometric binding assay. This technique measures the ability of a test compound to compete with a radiolabeled ligand for binding to the target receptor.

Competitive Radiometric Binding Assay Protocol

1. Receptor Preparation:

  • Human recombinant ERα and ERβ proteins are expressed and purified from a suitable expression system (e.g., insect cells).

2. Assay Buffer:

  • A binding buffer is prepared, typically containing 10 mM Tris-HCl (pH 7.5), 10% glycerol, 1 mM DTT, and 1 mg/ml BSA.

3. Radioligand:

  • A tritiated form of estradiol, [³H]17β-estradiol, is used as the radioligand at a fixed concentration (e.g., 0.5 nM).

4. Competitive Binding:

  • Purified ERα or ERβ protein is incubated in the binding buffer with the [³H]17β-estradiol.

  • Increasing concentrations of the unlabeled test compound (e.g., ERB-041, PPT) or a known reference compound (unlabeled 17β-estradiol) are added to compete for binding to the receptor.

  • A control group with only the radioligand and receptor (no competitor) is included to determine maximum binding.

  • A non-specific binding control is also included, which contains a high concentration of the unlabeled reference compound to saturate all specific binding sites.

5. Incubation and Separation:

  • The reaction mixtures are incubated to reach equilibrium (e.g., 2 hours at 25°C).

  • Unbound ligands are separated from the receptor-ligand complexes. This can be achieved through methods like filtration or size-exclusion chromatography.

6. Quantification:

  • The amount of radioactivity bound to the receptor is measured using a scintillation counter.

7. Data Analysis:

  • The data is plotted as the percentage of specific binding versus the log concentration of the competitor.

  • The IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand, is determined from the resulting sigmoidal curve.

  • The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.

Visualizing Estrogen Signaling and Experimental Workflow

To better understand the context of ERα and ERβ specificity, the following diagrams illustrate the general estrogen signaling pathway and the workflow of a competitive binding assay.

EstrogenSignaling cluster_EC Extracellular Space cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Estrogen Estrogen ER ERα / ERβ Estrogen->ER Binding & HSP Dissociation HSP Heat Shock Proteins ER->HSP Initial State ER_dimer ER Dimer ER->ER_dimer Dimerization ERE Estrogen Response Element ER_dimer->ERE Binds to DNA GeneTranscription Target Gene Transcription ERE->GeneTranscription Initiates

Estrogen Signaling Pathway

CompetitiveBindingAssay Start Start ReceptorPrep Prepare ERα and ERβ Receptor Stocks Start->ReceptorPrep LigandPrep Prepare Radiolabeled Ligand ([³H]E2) and Competitors Start->LigandPrep Incubation Incubate Receptor, Radiolabeled Ligand, and varying concentrations of Competitor ReceptorPrep->Incubation LigandPrep->Incubation Separation Separate Bound from Unbound Ligands Incubation->Separation Quantification Quantify Radioactivity of Bound Ligand Separation->Quantification Analysis Plot Data and Determine IC50/Ki Quantification->Analysis End End Analysis->End

Competitive Binding Assay Workflow

References

Safety Operating Guide

Proper Disposal of LY88074 Methyl Ether: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides essential safety and logistical information for the proper disposal of LY88074 Methyl ether, ensuring the safety of laboratory personnel and compliance with environmental regulations. This procedure is designed for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, it is crucial to handle this compound with appropriate care. Based on its Safety Data Sheet (SDS), this compound is harmful if swallowed and poses a significant threat to aquatic life with long-lasting effects.[1] Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.[2]

Summary of Chemical Hazards

For quick reference, the key hazards associated with this compound are summarized in the table below.

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[1]
Acute Aquatic ToxicityCategory 1H400: Very toxic to aquatic life.[1]
Chronic Aquatic ToxicityCategory 1H410: Very toxic to aquatic life with long lasting effects.[1]

Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to "Dispose of contents/ container to an approved waste disposal plant" (Precautionary Statement P501).[1] The following steps provide a detailed workflow for preparing the chemical waste for collection by a certified hazardous waste management service.

Step 1: Waste Segregation

  • Do not mix this compound with other chemical waste streams unless explicitly permitted by your institution's hazardous waste guidelines.

  • Keep the compound in its original container whenever possible.[3] If the original container is compromised, transfer the waste to a new, clean, and chemically compatible container that is clearly labeled.

Step 2: Container Labeling

  • Ensure the waste container is accurately and clearly labeled. The label should include:

    • The full chemical name: "this compound"

    • The CAS Number: "63675-88-7"[1]

    • The words "Hazardous Waste"

    • The primary hazards (e.g., "Toxic," "Harmful if Swallowed," "Environmental Hazard")

    • The accumulation start date (the date you first added waste to the container)

Step 3: Secure Storage

  • Store the sealed waste container in a designated, secure hazardous waste accumulation area.

  • This area should be well-ventilated and away from heat, sparks, or open flames.[4][5][6]

  • Ensure the storage area has secondary containment to prevent the spread of material in case of a leak.

Step 4: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to schedule a pickup.

  • Provide them with the accurate chemical name, quantity, and hazard information.

  • Follow all instructions provided by the EHS department or the waste disposal company for pickup and transportation.

Step 5: Personal Decontamination

  • After handling the waste, wash your hands and any exposed skin thoroughly with soap and water.[1]

  • Remove and properly decontaminate or dispose of any contaminated PPE as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G start Start: Need to dispose of This compound ppe 1. Don appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate 2. Segregate Waste Keep in original or compatible, labeled container. ppe->segregate label_waste 3. Label Container 'Hazardous Waste' Chemical Name, CAS No., Hazards segregate->label_waste store 4. Store Securely Designated, ventilated area with secondary containment. label_waste->store contact_ehs 5. Arrange for Disposal Contact EHS or certified waste management. store->contact_ehs decontaminate 6. Personal Decontamination Wash hands and remove PPE. contact_ehs->decontaminate end End: Waste properly managed for disposal. decontaminate->end

Caption: Workflow for the safe disposal of this compound.

Accidental Release Measures

In the event of a spill, take the following immediate actions:

  • Evacuate non-essential personnel from the immediate area.[1]

  • Ventilate the area, if it is safe to do so.

  • Contain the spill using a non-combustible absorbent material such as sand, earth, or vermiculite.[3]

  • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Clean the spill area thoroughly.

  • Report the spill to your EHS department.

References

Essential Safety and Logistical Information for Handling LY88074 Methyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling LY88074 Methyl ether. The following procedural guidance is based on available safety data sheets and general best practices for laboratory chemical handling.

Quantitative Safety Data

Limited quantitative safety data is available for this compound. The following table summarizes the known information and explicitly notes where data is currently unavailable.

ParameterValueReference
Chemical Formula C22H16O4S[1]
Molecular Weight 376.43[1]
CAS Number 63675-88-7[1]
GHS Hazard Class Acute toxicity, Oral (Category 4), Acute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1)[1]
Permissible Exposure Limit (PEL) Data not available
Flash Point Data not available
Specific Gravity Data not available

Personal Protective Equipment (PPE)

Due to the lack of specific data for this compound, a conservative approach to PPE is recommended, incorporating best practices for handling research chemicals with unknown comprehensive toxicity profiles.

PPE TypeSpecificationRationale
Hand Protection Nitrile or neoprene gloves. Inspect gloves prior to use. Use proper glove removal technique to avoid skin contact.Provides a barrier against skin contact. Given the absence of specific glove compatibility data, nitrile or neoprene are generally recommended for handling a wide range of chemicals in a laboratory setting.
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles.Protects eyes from splashes.
Skin and Body Protection Laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.Minimizes inhalation exposure.

Operational Plan: Step-by-Step Handling Procedures

1. Engineering Controls:

  • Always handle this compound in a well-ventilated area.

  • For procedures with a risk of aerosol generation, use a chemical fume hood.

2. Personal Protective Equipment (PPE) and Hygiene:

  • Wear the appropriate PPE as specified in the table above.

  • Wash hands thoroughly after handling the compound.[1]

  • Do not eat, drink, or smoke in the laboratory area where the chemical is being handled.[1]

3. Handling:

  • Avoid contact with skin and eyes.

  • Avoid inhalation of dust, vapor, mist, or gas.

  • Keep the container tightly closed when not in use.

4. Storage:

  • Store in a cool, dry, and well-ventilated place.

  • Keep away from incompatible materials (strong oxidizing agents).

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

1. Waste Segregation:

  • Collect all waste, including contaminated gloves, pipette tips, and absorbent materials, in a designated and clearly labeled hazardous waste container.

2. Container Management:

  • Keep the waste container tightly closed.

  • Store the waste container in a designated secondary containment area.

3. Final Disposal:

  • Dispose of the contents and the container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1]

Emergency Procedures

Spill Response Workflow

Spill_Response cluster_spill Chemical Spill Occurs cluster_assess Assess and Secure cluster_ppe Prepare for Cleanup cluster_cleanup Contain and Clean cluster_disposal Final Disposal Spill Spill of LY88074 Methyl Ether Detected Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Supervisor and Safety Officer Evacuate->Alert Assess Assess Spill Size and Hazard Alert->Assess Don_PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Assess->Don_PPE Contain Contain Spill with Absorbent Material Don_PPE->Contain Absorb Absorb Spill Contain->Absorb Collect Collect Contaminated Material into Hazardous Waste Container Absorb->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Waste as Hazardous Material Decontaminate->Dispose

Caption: Workflow for responding to a chemical spill of this compound.

First Aid Measures:

  • If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[1]

  • Skin Contact: Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and call a physician.[1]

  • Eye Contact: Remove any contact lenses, locate an eye-wash station, and flush eyes immediately with large amounts of water. Separate eyelids with fingers to ensure adequate flushing. Promptly call a physician.[1]

  • Inhalation: Immediately relocate self or casualty to fresh air. If breathing is difficult, give cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation.[1]

Fire Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, dry chemical, foam, and carbon dioxide fire extinguisher.[1]

  • Special Hazards: During combustion, may emit irritant fumes.[1]

  • Protective Equipment: Wear a self-contained breathing apparatus and protective clothing.[1]

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.